Octadecyl caffeate
Description
Structure
2D Structure
Properties
IUPAC Name |
octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZEPLDLPYECM-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69573-60-0 | |
| Record name | Octadecyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069573600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTADECYL CAFFEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458UK7GX7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Octadecyl Caffeate: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. As a derivative of caffeic acid, a widely recognized antioxidant, this compound's long alkyl chain enhances its solubility in nonpolar environments, potentially influencing its bioavailability and interaction with cellular membranes. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its likely biological signaling pathways.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The primary sources reported in the scientific literature are summarized in the table below. While its presence has been confirmed in these plants, the concentration and ease of extraction can vary significantly.
| Plant Species | Family | Part of Plant | Reference(s) |
| Robinia pseudoacacia L. (Black locust) | Fabaceae | Stem bark | [1][2][3] |
| Celastrus hypoleucus | Celastraceae | Not specified | |
| Ormosia henryi | Fabaceae | Not specified | |
| Coptis chinensis Franch. | Ranunculaceae | Roots |
Quantitative Data on Isolation
Quantitative data regarding the yield and purity of this compound from natural sources is limited. The most detailed information is available for its isolation from Robinia pseudoacacia.
| Natural Source | Yield of this compound | Purity | Method of Quantification | Reference(s) |
| Robinia pseudoacacia | 0.9 - 2.3 mg from crude extract | High purity (isolated compound) | RP-HPLC-DAD | [2] |
| Celastrus hypoleucus | Data not available | Data not available | - | |
| Ormosia henryi | Data not available | Data not available | - | |
| Coptis chinensis Franch. | Data not available | Data not available | - |
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic separation. A detailed protocol for its isolation from Robinia pseudoacacia is provided below, followed by a proposed general workflow for other plant sources where specific protocols are not yet established.
Detailed Protocol: Isolation from Robinia pseudoacacia Stem Bark[1][2]
This protocol is based on the successful isolation of this compound (designated as R3 in the source literature) from the stem bark of Robinia pseudoacacia.
1. Extraction:
-
Plant Material: Air-dried and powdered stem bark of Robinia pseudoacacia.
-
Solvent: Methanol.
-
Procedure:
-
Macerate the powdered bark with methanol at room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude methanolic extract.
-
2. Fractionation by Solid-Phase Extraction (SPE):
-
Stationary Phase: Reversed-phase SPE cartridge (e.g., C18).
-
Procedure:
-
Dissolve the crude methanolic extract in a suitable solvent.
-
Load the dissolved extract onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents of increasing polarity to remove unwanted compounds.
-
Elute the fraction containing this compound with an appropriate solvent (e.g., ethanol).
-
3. Isolation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of phenolic compounds.
-
Detection: Diode-Array Detector (DAD) to monitor the elution profile at the characteristic UV absorbance maxima of caffeic acid derivatives (around 320-330 nm).
-
Procedure:
-
Inject the enriched fraction from SPE onto the RP-HPLC system.
-
Collect the fraction corresponding to the peak of this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Proposed General Workflow for Other Plant Sources (e.g., Celastrus hypoleucus, Ormosia henryi)
Biological Activity and Signaling Pathways
The biological activities of this compound are presumed to be largely influenced by its caffeoyl moiety, which is a potent antioxidant. While direct studies on the specific signaling pathways modulated by this compound are limited, the well-documented activities of caffeic acid and its other esters, such as caffeic acid phenethyl ester (CAPE), provide a strong basis for predicting its mechanism of action. The primary activities are expected to be anti-inflammatory and antioxidant, likely mediated through the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. Caffeic acid and its derivatives have been shown to inhibit its activation.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of external stimuli and play a key role in inflammation and cellular stress. Caffeic acid derivatives can modulate MAPK signaling.
Conclusion
This compound is a promising natural product with potential applications in drug development, particularly in the areas of antioxidant and anti-inflammatory therapies. While its presence has been confirmed in several plant species, Robinia pseudoacacia currently stands out as the source with the most well-documented isolation protocol. Further research is warranted to explore other natural sources, optimize isolation and purification techniques to improve yields, and to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound. The information and protocols provided in this guide serve as a valuable resource for researchers embarking on the study of this intriguing lipophilic phytochemical.
References
In-Depth Technical Guide to Octadecyl Caffeate: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic derivative of the naturally occurring phenolic compound, caffeic acid. This modification significantly alters its physicochemical properties, enhancing its potential for various applications, particularly in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, with a focus on its modulation of key cellular signaling pathways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₄ | [1][2] |
| Molecular Weight | 432.64 g/mol | [1][2] |
| Melting Point | 110-112 °C | [3] |
| Boiling Point (Predicted) | 560.9 ± 40.0 °C | [3] |
| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [3] |
| Appearance | Powder | ChemFaces |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | ChemFaces |
Experimental Protocols
Synthesis of this compound via Esterification
One established method for the synthesis of this compound involves the esterification of caffeic acid with octadecanol. A detailed protocol is outlined below, based on methodologies described for similar long-chain alkyl caffeates.[4][5]
Materials:
-
Caffeic Acid (CA)
-
Octadecanol
-
Cation-exchange resin (e.g., A-35) or an ionic liquid catalyst (e.g., [Hnmp]HSO₄)
-
Anhydrous solvent (e.g., toluene or a deep eutectic solvent mixture)
-
n-hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine caffeic acid and octadecanol. A typical molar ratio of octadecanol to caffeic acid is 8:1 to drive the equilibrium towards the product.
-
Solvent and Catalyst Addition: Add an appropriate volume of an anhydrous solvent. If using a deep eutectic solvent (DES) as the reaction medium, it can be prepared by mixing choline chloride and caffeic acid.[6] Add the cation-exchange resin (e.g., 5% by weight of the reactants) or the ionic liquid catalyst.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 85°C) and stir vigorously for an extended period (e.g., 24 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid resin catalyst was used, it can be removed by filtration.
-
Purification: The crude product is purified by column chromatography. A typical stationary phase is silica gel, and the mobile phase is a mixture of n-hexane and ethyl acetate, for example, in a 6:4 ratio.[5] The fractions containing the pure this compound are collected and the solvent is removed under reduced pressure.
Below is a generalized workflow for the synthesis and purification of this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. While a complete, assigned spectrum for this compound is not readily available in peer-reviewed literature, the expected chemical shifts can be inferred from data on caffeic acid and related esters.[7] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the caffeoyl moiety, the vinylic protons of the acrylate group, and the long aliphatic chain of the octadecyl group. Similarly, the ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic and vinylic carbons, and the numerous methylene carbons of the alkyl chain.[7]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) groups of the catechol ring, the carbonyl (C=O) group of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, and the C-H bonds of the aromatic ring and the aliphatic chain.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak corresponding to its molecular weight.
Antioxidant Activity Assay (DPPH Method): The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A general protocol is provided below, which can be adapted for this compound.[5]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a solution of DPPH in the same solvent.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration.
Biological Activity and Signaling Pathways
Caffeic acid and its esters are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The lipophilic nature of this compound may enhance its bioavailability and cellular uptake, potentially leading to increased potency.
Studies on various caffeic acid esters have shown that they can modulate key cellular signaling pathways, including the Extracellular signal-regulated kinase (ERK1/2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4] These pathways are crucial in regulating cell proliferation, survival, and differentiation.
The activation of the ERK1/2 and Akt signaling pathways by caffeic acid esters is thought to be a key mechanism underlying their neurotrophic and cytoprotective effects. It is hypothesized that these esters may interact with upstream components of these pathways, leading to the phosphorylation and activation of ERK1/2 and Akt. This, in turn, can trigger downstream signaling cascades that promote cell survival and protect against cellular stress.
The following diagram illustrates the proposed mechanism of action of caffeic acid esters on the ERK1/2 and Akt signaling pathways.
Conclusion
This compound is a promising lipophilic derivative of caffeic acid with potential applications in various fields, particularly in drug development. Its enhanced lipophilicity may improve its bioavailability and cellular uptake, making it a more potent bioactive agent than its parent compound. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and analysis, and insights into its mechanism of action through the modulation of the ERK1/2 and Akt signaling pathways. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C27H44O4 | CID 5320237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Octadecyl Caffeate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of octadecyl caffeate, a lipophilic ester of caffeic acid. Given the increasing interest in the therapeutic potential of caffeic acid and its derivatives, understanding the solubility of long-chain esters like this compound is crucial for formulation development, in vitro and in vivo studies, and manufacturing processes. This document outlines the known qualitative solubility of this compound in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solvent selection.
Introduction to this compound
This compound (also known as stearyl caffeate) is the ester formed from caffeic acid and octadecanol (stearyl alcohol). Its structure combines the antioxidant properties of the caffeic acid moiety with a long C18 alkyl chain, rendering the molecule highly lipophilic. This characteristic significantly influences its solubility, making it more soluble in non-polar organic solvents and poorly soluble in aqueous solutions. The molecular formula for this compound is C₂₇H₄₄O₄, and its molecular weight is approximately 432.6 g/mol .
Qualitative and Expected Solubility Profile
One supplier of this compound qualitatively lists it as being soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Based on this information and the physicochemical properties of similar long-chain esters, the following table summarizes the expected qualitative solubility of this compound.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Chemical Formula | Polarity Index (approx.) | Expected Qualitative Solubility |
| Halogenated | Chloroform | CHCl₃ | 4.1 | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | |
| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |
| Ketones | Acetone | C₃H₆O | 5.1 | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble |
| Alcohols | Methanol | CH₄O | 5.1 | Sparingly Soluble to Soluble |
| Ethanol | C₂H₆O | 4.3 | Sparingly Soluble to Soluble | |
| Hydrocarbons | Hexane | C₆H₁₄ | 0.1 | Soluble |
| Toluene | C₇H₈ | 2.4 | Soluble | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble |
| Aqueous | Water | H₂O | 10.2 | Insoluble |
Note: This table is intended as a guide for initial solvent screening. Quantitative determination is necessary for specific applications.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL or 10 mL)
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD), or a Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Record the exact weight of the this compound added.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated and in equilibrium with the solid phase. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC).
-
Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility is typically expressed in units such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its lipophilic nature dictates its solubility profile. It is expected to be readily soluble in a range of non-polar and moderately polar organic solvents. For researchers and drug development professionals, direct experimental determination of solubility in specific solvent systems is essential for accurate formulation and application. The provided experimental protocol offers a robust method for obtaining reliable quantitative solubility data, which is a critical parameter in advancing the research and development of this compound-based products.
Spectroscopic and Spectrometric Characterization of Octadecyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for octadecyl caffeate, a lipophilic derivative of caffeic acid. The information presented herein is intended to support research and development activities by providing detailed analytical data and the methodologies for their acquisition.
Introduction
This compound is an ester formed from caffeic acid and octadecanol. As a derivative of caffeic acid, a well-known antioxidant, this compound is of interest for its potential applications in pharmaceuticals, cosmetics, and food science due to its enhanced lipid solubility. Accurate and thorough characterization of this compound is essential for its identification, purity assessment, and elucidation of its biological activities. This document summarizes key spectroscopic and spectrometric data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic and Spectrometric Data
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
(Data acquired in CD₃OD at 600 MHz)
| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-7' | 7.53 | d | 15.9 |
| H-1' | 7.04 | d | 2.1 |
| H-5' | 6.94 | dd | 8.0, 2.1 |
| H-4' | 6.78 | d | 8.2 |
| H-8' | 6.25 | d | 15.8 |
| O-CH₂- | 4.15 | t | 6.7 |
| -(CH₂)₁₅- | 1.29 | m | |
| -CH₃ | 0.90 | t | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for the Caffeoyl Moiety of this compound
| Atom Number | Chemical Shift (δ) [ppm] |
| C-9' (C=O) | 169.2 - 169.5 |
| C-3' | 149.6 - 149.7 |
| C-2' | 146.7 - 146.9 |
| C-7' | 146.6 - 146.8 |
| C-6' | 127.7 - 127.8 |
| C-5' | 122.9 - 123.0 |
| C-4' | 116.5 - 116.6 |
| C-8' | 115.2 - 115.6 |
| C-1' | 115.1 |
Note: A complete, assigned ¹³C NMR spectrum for the octadecyl chain was not available in the cited literature.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (νₘₐₓ) [cm⁻¹] | Assignment |
| 3222 | O-H stretching |
| 2918 | C-H stretching (asymmetric, CH₂) |
| 2851 | C-H stretching (symmetric, CH₂) |
| 1710 | C=O stretching (α,β-unsaturated ester) |
| 1593 | C=C stretching (aromatic) |
| 1520 | C=C stretching (aromatic) |
| 1466 | C-H bending |
| 1382 | C-H bending |
| 1269 | C-O stretching |
| 1165 | C-O stretching |
Table 4: Mass Spectrometry (MS) Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HESI-HRMS | Negative | 431.3162 [M-H]⁻ | C₂₇H₄₄O₄ |
Experimental Protocols
The following are detailed, representative methodologies for the key analytical techniques cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CD₃OD, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
¹H NMR Acquisition:
-
The instrument is a high-field NMR spectrometer (e.g., 600 MHz).
-
The probe is tuned to the ¹H frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The probe is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).
-
Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
3.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation and Analysis:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
3.3. Heated Electrospray Ionization High-Resolution Mass Spectrometry (HESI-HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Analysis:
-
The sample solution is introduced into the HESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Typical HESI source parameters include a spray voltage of 2.5-3.5 kV, a capillary temperature of 300-350 °C, and appropriate sheath and auxiliary gas flow rates.
-
Data is acquired in full scan mode over a relevant m/z range (e.g., 100-1000) with high resolution (e.g., >70,000) to enable accurate mass measurement and molecular formula determination.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
The Biological Activities of Octadecyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic derivative of the widely studied phenolic compound, caffeic acid. This modification in chemical structure enhances its potential for application in lipophilic environments, such as cell membranes, thereby influencing its biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development endeavors.
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily attributed to the catechol moiety of the caffeic acid portion, which can donate hydrogen atoms to scavenge free radicals. The lipophilic nature of the octadecyl chain is believed to enhance its efficacy in protecting lipid-rich environments from oxidative damage.
Quantitative Antioxidant Data
The antioxidant capacity of this compound and related alkyl caffeates has been evaluated using various assays. The following table summarizes key quantitative data.
| Compound | Assay | IC50 / Activity | Reference |
| Alkyl Caffeates | DPPH Radical Scavenging | 14–23 µM | [1][2] |
| This compound | DPPH Radical Scavenging | 0.29 to 1.20 mol of caffeic acid equivalents per mole | [3] |
| Caffeic Acid | DPPH Radical Scavenging | 24–51 µM | [1][2] |
| Vitamin C | DPPH Radical Scavenging | 24–51 µM | [1][2] |
| BHT | DPPH Radical Scavenging | 24–51 µM | [1][2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.
-
In a 96-well plate, add serial dilutions of the this compound solution to the wells.
-
Add the DPPH solution to each well containing the sample.
-
Include a control group with the solvent and DPPH solution but without the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-inflammatory Activity
This compound has demonstrated promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. Its mechanism of action is thought to involve the modulation of enzymes such as lipoxygenase and the transcription factor NF-κB.
Quantitative Anti-inflammatory Data
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Octyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 2.4 | [4] |
| Methyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 21.0 | [4] |
| Ethyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 12.0 | [4] |
| Butyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 8.4 | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Signaling Pathway: Inhibition of NF-κB Activation
This compound, like other caffeic acid derivatives, is believed to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.
References
- 1. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Octadecyl Caffeate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Octadecyl caffeate, a lipophilic ester of caffeic acid, is emerging as a compound of significant interest in therapeutic research. Its enhanced lipid solubility compared to its parent compound, caffeic acid, suggests potentially improved bioavailability and efficacy. This document provides a comprehensive overview of the known and potential therapeutic applications of this compound and related caffeic acid derivatives, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for evaluating these activities are provided, alongside a summary of available quantitative data and visualizations of key signaling pathways implicated in its mechanism of action.
Introduction to this compound
This compound belongs to the family of hydroxycinnamates, a class of phenolic compounds widely distributed in the plant kingdom. It is formed by the esterification of caffeic acid with octadecanol, an 18-carbon fatty alcohol. This structural modification significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and interact with lipophilic targets. The therapeutic potential of this compound is largely attributed to the catechol moiety of the caffeic acid portion, which is a potent scavenger of free radicals, and the long alkyl chain, which influences its physical properties and biological activity.
Anti-inflammatory Properties
Caffeic acid and its esters are known to possess significant anti-inflammatory properties. The primary mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Inhibition of Pro-inflammatory Mediators
This compound and its structural analogs have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is limited, its shorter-chain analog, octyl caffeate, has demonstrated potent inhibitory effects.[1] It is hypothesized that this compound would exhibit similar or even enhanced activity due to its increased lipophilicity.
Another important target in inflammation is 5-lipoxygenase (5-LO), an enzyme responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions.[2][3][4] Caffeic acid derivatives have been identified as potent inhibitors of 5-LO.[2][3]
Quantitative Data on Anti-inflammatory Activity of Caffeic Acid Esters
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Octyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 2.4 µM | [1] |
| Butyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.4 µM | [1] |
| Ethyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 12.0 µM | [1] |
| Methyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 21.0 µM | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 4.80 µM | [1] |
| Octyl Caffeate | Carrageenan-induced paw edema | Mice | 49% inhibition of neutrophil influx | [1] |
| Butyl Caffeate | Carrageenan-induced paw edema | Mice | 28% inhibition of neutrophil influx | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Carrageenan-induced paw edema | Mice | 31% inhibition of neutrophil influx | [1] |
| Caffeic Acid Methyl Ester | 5-Lipoxygenase Inhibition | ID50 = 0.48 µM | [4] | |
| Caffeic Acid | 5-Lipoxygenase Inhibition | ID50 = 3.7 µM | [4] |
Antioxidant Potential
The antioxidant activity of phenolic compounds is a cornerstone of their therapeutic benefits. This compound has been identified as an antioxidant compound in plant extracts.[5] The catechol structure of the caffeic acid moiety enables it to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components.
Anticancer Applications
Caffeic acid and its derivatives have demonstrated promising anticancer activity in a variety of cancer cell lines.[11][12][13] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The increased lipophilicity of this compound may enhance its ability to penetrate cancer cells and exert cytotoxic effects.
Quantitative Data on Anticancer Activity of Caffeic Acid
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Caffeic Acid | MCF-7 | Breast Cancer | 159 µg/mL (72h) | [11] |
| Caffeic Acid | MCF-7 | Breast Cancer | 163 µM (72h) | [13] |
Note: Specific IC50 values for this compound against cancer cell lines are not yet widely reported in the literature.
Mechanisms of Action: Key Signaling Pathways
The therapeutic effects of this compound are underpinned by its interaction with fundamental cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Caffeic acid and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[14][15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key player in inflammation and cancer. Caffeic acid derivatives can modulate this pathway, affecting cell proliferation, differentiation, and apoptosis.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.
General Experimental Workflow for Screening
Protocol for MTT Cytotoxicity Assay[16][17][18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol for Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages[1][21][22][23][24][25]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol for Carrageenan-Induced Paw Edema in Rats[1][26][27][28][29][30]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week with free access to food and water.
-
Compound Administration: Administer this compound (or vehicle control) intraperitoneally or orally 30-60 minutes before carrageenan injection. A positive control group should receive a standard anti-inflammatory drug like indomethacin (5 mg/kg).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Conclusion and Future Directions
This compound holds considerable promise as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and potential anticancer properties, which are likely enhanced by its lipophilic nature. The available data on related caffeic acid esters strongly support these potential applications. However, further research is required to fully elucidate the specific activities and mechanisms of this compound. Future studies should focus on obtaining quantitative data (e.g., IC50 values) for this compound in a range of in vitro assays and on validating these findings in relevant in vivo models of disease. Mechanistic studies are also needed to pinpoint its direct molecular targets within the NF-κB and MAPK signaling pathways. Such research will be crucial for the development of this compound as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activities and inhibition specificities of caffeic acid derivatives and related compounds toward 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid is a selective inhibitor for leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
An In-depth Technical Guide to Octadecyl Caffeate Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current state of research on octadecyl caffeate, a lipophilic derivative of caffeic acid. Caffeic acid, a well-known natural phenolic compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The esterification of caffeic acid with an octadecyl (C18) alkyl chain enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. This guide summarizes the available quantitative data, details experimental protocols, and visualizes key signaling pathways associated with caffeic acid and its derivatives.
Chemical and Physical Properties
This compound, also known as n-octadecyl caffeate or trans-caffeic acid stearyl ester, is an organic compound with the molecular formula C27H44O4 and a molecular weight of 432.64 g/mol .[4] It is a solid with a predicted melting point of 110-112°C.[4] Its lipophilic nature, conferred by the long octadecyl chain, makes it more soluble in non-polar solvents compared to its parent compound, caffeic acid.
Synthesis and Purification
The synthesis of this compound typically involves the esterification of caffeic acid with octadecanol. One documented method utilizes a deep eutectic solvent (DES) composed of choline chloride and caffeic acid as the caffeoyl donor, with a cation-exchange resin (A-35) serving as the catalyst.[5] Another approach involves the use of cation-exchange resins directly.[1]
Experimental Protocol: Synthesis of this compound using a Deep Eutectic Solvent[5]
Materials:
-
Caffeic acid
-
Choline chloride
-
Octadecanol (Stearyl alcohol)
-
Cation-exchange resin (A-35)
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES): Mix choline chloride and caffeic acid in a molar ratio of 1:1. Heat the mixture at 85°C with stirring until a homogeneous, clear liquid is formed.
-
Esterification Reaction:
-
Combine the DES (as the caffeoyl donor) and octadecanol in a molar ratio of 1:8 (caffeic acid:octadecanol).
-
Add 5% (w/w) of cation-exchange resin A-35 to the mixture.
-
Heat the reaction mixture at 85°C with continuous stirring for 24 hours.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Purification: While the specific purification protocol for this compound is not detailed in the available literature, a general approach for purifying similar long-chain esters involves column chromatography.[6][7]
-
Column Chromatography:
-
The crude reaction mixture is concentrated under reduced pressure.
-
The residue is loaded onto a silica gel column.
-
The column is eluted with a solvent system such as n-hexane/ethyl acetate. The polarity of the eluent is gradually increased to separate the product from unreacted starting materials and byproducts.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure this compound.
-
The pure fractions are combined and the solvent is evaporated to yield the final product.
-
-
Biological Activities
The biological activities of this compound are not as extensively studied as those of its parent compound, caffeic acid, or other esters like caffeic acid phenethyl ester (CAPE). However, based on the known properties of caffeic acid and the trend observed with other lipophilic caffeates, this compound is expected to possess significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Antioxidant Activity
The antioxidant activity of caffeic acid and its derivatives is attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[6][8]
Table 1: Quantitative Antioxidant Activity of Caffeic Acid and its Alkyl Esters
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | Reference |
| Caffeic Acid | Not specified in the provided results | |
| Methyl Caffeate | Not specified in the provided results | |
| Ethyl Caffeate | Not specified in the provided results | |
| Propyl Caffeate | Not specified in the provided results | |
| Butyl Caffeate | Not specified in the provided results | |
| This compound | Data not available |
Note: While specific IC50 values for this compound were not found in the provided search results, a study on various alkyl caffeates suggests that increasing the alkyl chain length can influence antioxidant activity.[6] It is important to experimentally determine the IC50 value for this compound to accurately assess its antioxidant potential.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample Solutions: Prepare a series of dilutions of this compound in methanol or ethanol at various concentrations.
-
Assay:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the this compound solution to the wells.
-
For the control, add an equal volume of the solvent (methanol or ethanol) instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.[9][10][11]
Anti-inflammatory Activity
Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[1][2][12] This is often achieved through the modulation of key signaling pathways like NF-κB and MAPK.[13][14]
Table 2: Quantitative Anti-inflammatory Activity of Caffeic Acid Derivatives
| Compound | Assay | Cell Line | IC50 | Reference |
| Caffeic Acid | NO Production Inhibition | RAW 264.7 | ~100-400 µM (effective concentration) | [1] |
| Ethyl Caffeate | NO Production Inhibition | RAW 264.7 | 5.5 µg/mL | [15] |
| This compound | NO Production Inhibition | Data not available | Data not available |
Note: Specific IC50 values for the anti-inflammatory activity of this compound are not available in the provided search results. The lipophilic nature of this compound may enhance its ability to interact with cellular membranes and modulate inflammatory signaling pathways.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for nitrite determination)
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of this compound.
-
Include a control group treated with LPS only and a vehicle control group.
-
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-only control group.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Anticancer Activity
Caffeic acid and its esters have demonstrated cytotoxic effects against various cancer cell lines.[9][16] The proposed mechanisms include the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.
Table 3: Quantitative Anticancer Activity of Caffeic Acid Derivatives
| Compound | Cell Line | IC50 | Reference |
| Caffeic Acid Derivatives | AsPC1 (pancreatic cancer) | 19.44 µM (for compound 7) | [9] |
| Caffeic Acid Derivatives | BxPC3 (pancreatic cancer) | 24.3 µM (for compound 7) | [9] |
| This compound | Various cancer cell lines | Data not available |
Note: While there is no specific data for this compound, other caffeic acid derivatives have shown promising anticancer activity. The increased lipophilicity of this compound could potentially enhance its cellular uptake and cytotoxic effects.
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cells AsPC1, BxPC3)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the control cells.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Neuroprotective Effects
Caffeic acid has been investigated for its neuroprotective properties, with studies suggesting its potential in mitigating neurodegenerative diseases.[3][17][18][19] The mechanisms are thought to involve its antioxidant and anti-inflammatory activities. The enhanced lipophilicity of this compound could facilitate its passage through the blood-brain barrier, making it a potentially more effective neuroprotective agent.
Table 4: Neuroprotective Activity of Caffeic Acid
| Compound | Assay | Model | Effect | Reference |
| Caffeic Acid | Neuronal cell protection against oxidative stress | H2O2-induced cytotoxicity in neuronal cells | Dose-dependent protection | [17] |
| This compound | Neuroprotective assays | Data not available | Data not available |
Note: There is a lack of specific experimental data on the neuroprotective effects of this compound. Further research is needed to evaluate its potential in this area.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Hydrogen peroxide (H2O2) or another neurotoxin
-
This compound
-
Cell viability assays (e.g., MTT, LDH)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture the neuronal cells in a suitable environment.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a defined period.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin like H2O2 to induce oxidative stress and cell death.
-
Incubation: Continue the incubation in the presence of the neurotoxin and this compound.
-
Assessment of Cell Viability: Measure cell viability using assays like the MTT assay (as described in the anticancer section) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the protective effect.
Signaling Pathways
While direct evidence for the effect of this compound on specific signaling pathways is limited, the known mechanisms of action of caffeic acid and its other esters provide a strong basis for hypothesizing its molecular targets. The following diagrams illustrate the potential signaling pathways that this compound may modulate.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Caffeic acid and its derivatives have been shown to inhibit NF-κB activation.[13][15][20][21]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Caffeic acid derivatives have been shown to modulate MAPK signaling.[22][23][24][25]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Caffeic acid derivatives can induce apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway.[10][11][26]
Caption: Hypothesized induction of apoptosis by this compound via the mitochondrial pathway.
Conclusion
This compound holds promise as a lipophilic derivative of caffeic acid with potentially enhanced biological activities. While research specifically on this compound is still emerging, the extensive studies on caffeic acid and other esters provide a strong foundation for its expected antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide has summarized the available data and provided a framework for future research, including detailed experimental protocols and hypothesized signaling pathways. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile for potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-coagulatory activities of caffeic acid and ellagic acid in cardiac tissue of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis – NovoCyte Flow Cytometers | 애질런트 [agilent.com]
- 8. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Differential contribution of hypothalamic MAPK activity to anxiety-like behaviour in virgin and lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Mechanism of Octadecyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecyl caffeate, a lipophilic derivative of caffeic acid, has garnered significant interest for its potential antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying its antioxidant effects, drawing upon existing research on caffeic acid and its alkyl esters. The document outlines the core mechanisms of action, including direct radical scavenging and modulation of cellular signaling pathways. Detailed experimental protocols for assessing antioxidant activity are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. Furthermore, hypothesized signaling pathways involved in the indirect antioxidant effects of this compound are visualized through structured diagrams. This guide serves as a comprehensive resource for researchers and professionals in the field of antioxidant research and drug development.
Core Mechanisms of Antioxidant Action
The antioxidant activity of this compound is believed to be multifaceted, involving both direct and indirect mechanisms. These are largely attributed to the caffeoyl moiety, which is conserved from its parent compound, caffeic acid.
Direct Antioxidant Effects: Radical Scavenging
The primary and most well-understood mechanism of action for caffeic acid and its derivatives is their ability to directly scavenge free radicals. This capacity is rooted in the chemical structure of the caffeoyl group, specifically the ortho-dihydroxy arrangement on the phenyl ring. These hydroxyl groups can readily donate a hydrogen atom to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and preventing it from initiating further oxidative damage.
The lipophilic octadecyl chain enhances the solubility of the molecule in nonpolar environments, such as cell membranes and lipid-based formulations. This characteristic is crucial for protecting lipid components from peroxidation, a key process in cellular damage.
Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, emerging evidence on caffeic acid derivatives, particularly caffeic acid phenethyl ester (CAPE), suggests the involvement of indirect antioxidant mechanisms mediated by the modulation of key cellular signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to share similar mechanisms due to structural similarities.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Caffeic acid and CAPE have been shown to activate this pathway.[1][2] It is plausible that this compound, by acting as a mild electrophile or by modulating upstream signaling kinases, can also induce the Nrf2/ARE pathway, leading to a long-lasting upregulation of the cell's antioxidant capacity.
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including inflammation and stress responses. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Studies on CAPE have demonstrated its ability to modulate these pathways, often leading to anti-inflammatory and cytoprotective effects.[3][4] For instance, inhibition of the pro-inflammatory p38 and JNK pathways can reduce the expression of inflammatory mediators that contribute to oxidative stress. It is hypothesized that this compound may exert similar modulatory effects on MAPK signaling, thereby contributing to its overall antioxidant and protective profile.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound and related compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| Caffeic Acid | 5.9 | [5] |
| Ferulic Acid | 9.9 | [5] |
| Syringic Acid | 9.8 | [5] |
| Quercetin | 9.9 | [5] |
| Ascorbic Acid | 43.2 | [5] |
| EEP GUA-4 (Propolis Extract) | 67.9 | [5] |
Note: Specific IC50 values for this compound in the DPPH assay were not found in the reviewed literature. The data for related compounds are provided for comparative purposes.
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| Caffeic Acid | 1.59 ± 0.06 | [6] |
| Gallic Acid Hydrate | 1.03 ± 0.25 | [6] |
| (+)-Catechin Hydrate | 3.12 ± 0.51 | [6] |
| Quercetin | 1.89 ± 0.33 | [6] |
| Rutin Hydrate | 4.68 ± 1.24 | [6] |
| Kaempferol | 3.70 ± 0.15 | [6] |
| EEP GUA-4 (Propolis Extract) | 98.7 | [5] |
Note: Specific IC50 values for this compound in the ABTS assay were not found in the reviewed literature. The data for related compounds are provided for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant activity of lipophilic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Create a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions to the respective wells.
-
For the blank, add 100 µL of the solvent used for the sample.
-
For the control, add 100 µL of the DPPH solution and 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample dilutions to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[7][8][9]
Materials:
-
Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
DCFH-DA
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
This compound
-
Quercetin (positive control)
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell culture: Seed HepG2 or Caco-2 cells in a 96-well plate and grow to confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.
-
-
Probe loading: Add DCFH-DA solution to the cells and incubate for 1 hour.
-
Induction of oxidative stress: Wash the cells with PBS and then add AAPH solution to induce oxidative stress.
-
Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.
-
Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system such as linoleic acid emulsion or liposomes. The extent of peroxidation can be measured by quantifying the formation of secondary oxidation products like malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Linoleic acid
-
Tween 20 or other emulsifier
-
Phosphate buffer
-
AAPH or other radical initiator
-
This compound
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Preparation of lipid emulsion: Prepare an emulsion of linoleic acid in phosphate buffer using an emulsifier.
-
Assay setup:
-
In separate tubes, mix the lipid emulsion with different concentrations of this compound.
-
A control tube contains the emulsion and solvent.
-
-
Initiation of peroxidation: Add a radical initiator like AAPH to all tubes to start the oxidation process.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific period.
-
TBARS reaction:
-
Stop the reaction by adding TCA.
-
Add TBA solution and heat the tubes in a water bath (e.g., 95°C) for 30 minutes to develop the pink chromogen.
-
-
Measurement: Cool the tubes and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated based on the absorbance values of the sample and the control. The IC50 value can then be determined.
Visualizing the Mechanism: Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways through which this compound may exert its indirect antioxidant effects. These are based on the known mechanisms of similar compounds like caffeic acid and CAPE.
References
- 1. Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
The Anti-inflammatory Potential of Octadecyl Caffeate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl caffeate, an ester of caffeic acid and octadecanol, is a lipophilic phenolic compound of significant interest for its potential anti-inflammatory properties. As a member of the caffeic acid ester family, it shares a structural backbone with well-studied anti-inflammatory agents like caffeic acid phenethyl ester (CAPE). The long octadecyl chain imparts increased lipophilicity, which may enhance its interaction with cellular membranes and influence its biological activity. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound esters, drawing upon existing data for structurally similar long-chain alkyl caffeates as a predictive framework. This document details the proposed mechanisms of action, summarizes relevant quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of pertinent signaling pathways and experimental workflows.
Quantitative Data on the Anti-inflammatory Effects of Long-Chain Caffeate Esters
While specific quantitative data for this compound is limited in publicly available research, studies on other long-chain alkyl caffeates, such as octyl caffeate, provide valuable insights into the potential potency of these molecules. The following tables summarize key anti-inflammatory data for octyl caffeate, which serves as a scientifically reasonable proxy for this compound due to their structural similarity.
Table 1: In Vitro Anti-inflammatory Activity of Caffeic Acid Alkyl Esters
| Compound | Assay | Cell Line | Key Parameter | Value | Reference |
| Methyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 21.0 µM | [1] |
| Ethyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 12.0 µM | [1] |
| Butyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 8.4 µM | [1] |
| Octyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 2.4 µM | [1] |
| Benzyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 10.7 µM | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 4.8 µM | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Caffeic Acid Alkyl Esters in a Carrageenan-Induced Paw Edema Model in Mice
| Compound | Parameter | Inhibition (%) | Reference |
| Butyl Caffeate | Paw Edema | 30% | [1] |
| Octyl Caffeate | Paw Edema | 24% | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Paw Edema | 36% | [1] |
| Butyl Caffeate | IL-1β Levels in Paw | 30% | [1] |
| Octyl Caffeate | IL-1β Levels in Paw | 24% | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | IL-1β Levels in Paw | 36% | [1] |
| Butyl Caffeate | Neutrophil Influx in Paw | 28% | [1] |
| Octyl Caffeate | Neutrophil Influx in Paw | 49% | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Neutrophil Influx in Paw | 31% | [1] |
Table 3: Cyclooxygenase (COX) Enzyme Inhibition by Caffeic Acid Esters
| Compound (Alkyl Chain Length) | Enzyme | Inhibition (%) at 25 µg/mL | Reference |
| C4-C12 Caffeates | COX-1 | 50-90% | [2] |
| C4-C12 Caffeates | COX-2 | ~70% | [2] |
Note: Due to the lack of specific data for this compound, the information presented for octyl caffeate and other long-chain esters is intended to be representative of the potential activity of this class of compounds.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of caffeic acid esters, including this compound, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the direct inhibition of cyclooxygenase (COX) enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. Caffeic acid esters are thought to inhibit this pathway by preventing the degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene expression.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of the inflammatory response. It consists of a cascade of protein kinases that, upon activation by inflammatory stimuli, phosphorylate and activate downstream transcription factors such as AP-1. These transcription factors then induce the expression of pro-inflammatory genes. Caffeic acid derivatives have been shown to inhibit the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38), thereby downregulating the inflammatory cascade.[3]
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a major target for anti-inflammatory drugs. Caffeic acid esters have been shown to inhibit the activity of both COX-1 and COX-2 enzymes, thereby reducing prostaglandin production.[2]
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory properties of this compound.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema in Mice
This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Protocol:
-
Fast the mice overnight with free access to water.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally or intraperitoneally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
COX-1 and COX-2 Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E2 production)
Protocol:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound to the wells.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., PGE2) using a suitable detection method (e.g., ELISA or a fluorometric probe).
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory activity of this compound.
Conclusion
This compound represents a promising candidate for further investigation as an anti-inflammatory agent. Its long alkyl chain enhances lipophilicity, which is expected to influence its biological activity, potentially leading to increased potency compared to shorter-chain caffeates. The presumed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways and COX enzymes, are well-established targets for anti-inflammatory drug development. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound's anti-inflammatory properties. Further research, including direct quantitative analysis and detailed structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
Octadecyl Caffeate: A Technical Guide to its Potential in Skin Protection and Anti-Aging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecyl caffeate, a lipophilic ester of caffeic acid, is emerging as a compound of significant interest in the field of dermatology and cosmetology. Its enhanced lipid solubility suggests superior skin penetration compared to its parent compound, caffeic acid. This technical guide synthesizes the current understanding of this compound's potential for skin protection and anti-aging, focusing on its antioxidant, anti-inflammatory, and matrix-modulating properties. This document provides an in-depth review of the available scientific data, detailed experimental methodologies, and a summary of quantitative findings to support further research and development in this area. While direct research on this compound is still developing, data from closely related long-chain caffeic acid esters and the parent molecule, caffeic acid, provide a strong basis for its proposed mechanisms of action.
Introduction
Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors. Extrinsic aging, primarily driven by ultraviolet (UV) radiation (photoaging), leads to the degradation of the extracellular matrix (ECM), inflammation, and oxidative stress. Key molecular players in this process include reactive oxygen species (ROS), matrix metalloproteinases (MMPs) such as collagenase and elastase, and pro-inflammatory signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).
Caffeic acid, a well-known polyphenol, exhibits potent antioxidant and anti-inflammatory properties. However, its hydrophilic nature limits its penetration through the stratum corneum. The esterification of caffeic acid with a long-chain fatty alcohol, such as octadecanol, to form this compound, increases its lipophilicity, thereby potentially enhancing its bioavailability in the skin. This guide explores the scientific evidence supporting the use of this compound as a promising agent for skin protection and anti-aging.
Mechanisms of Action
Antioxidant Activity
This compound is hypothesized to exert strong antioxidant effects, primarily by scavenging free radicals and reducing oxidative stress, a key contributor to skin aging. The antioxidant capacity of this compound and related compounds has been quantified in various studies.
Inhibition of Matrix Metalloproteinases (MMPs)
The degradation of collagen and elastin by MMPs is a hallmark of skin aging. This compound has been shown to be a potent inhibitor of neutrophil elastase. While direct inhibition of collagenase (MMP-1) by this compound has not been extensively documented, other caffeic acid esters have demonstrated this activity.
Stimulation of Collagen Synthesis
Maintaining the structural integrity of the dermis is crucial for youthful skin. Caffeic acid has been shown to stimulate the synthesis of collagen-like polymers in fibroblast cells. It is plausible that this compound, upon penetrating the skin and potentially being hydrolyzed back to caffeic acid, could promote collagen production.
Anti-inflammatory Effects via MAPK and NF-κB Signaling
Chronic inflammation accelerates the aging process. Caffeic acid and its esters have been shown to modulate key inflammatory pathways. They can suppress the activation of NF-κB and the phosphorylation of MAPKs, leading to a reduction in the production of pro-inflammatory cytokines.[1][2]
Quantitative Data
The following tables summarize the quantitative data available for this compound and related compounds.
Table 1: Antioxidant Activity of Caffeic Acid Esters
| Compound | Assay | Result | Reference |
| This compound | DPPH• Assay | 0.29 mol of caffeic acid equivalents per mole | (Darcsi et al., 2017) |
| Dodecyl Caffeate | DPPH Radical Scavenging | Good activity reported | (Fan et al., 2022) |
Table 2: Enzyme Inhibition by Caffeic Acid Esters
| Compound | Enzyme | IC50 Value | Reference |
| n-Octyl Caffeate | Neutrophil Elastase | 1.0 µM | (Zabai et al., 2005) |
| Caffeic Acid Phenethyl Ester (CAPE) | MMP-1 | Significant reduction in expression | (Shin et al., 2019) |
| Caffeic Acid Phenethyl Ester (CAPE) | MMP-9 | Significant reduction in expression | (Shin et al., 2019) |
Table 3: Anti-inflammatory Activity of Caffeic Acid Esters
| Compound | Cell Line | Effect | IC50 Value | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | HMC-1 | Inhibition of IL-1β production | 6.67 µM | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | HMC-1 | Inhibition of IL-6 production | 5.25 µM | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | HMC-1 | Inhibition of IL-8 production | 9.95 µM | [1] |
Experimental Protocols
Neutrophil Elastase Inhibition Assay
This protocol is adapted from Zabai et al. (2005).
-
Materials: Human leukocyte elastase, MeO-Suc-Ala-Ala-Pro-Val-pNA (substrate), Tris-HCl buffer (pH 7.5), soybean trypsin inhibitor, test compound (this compound).
-
Procedure:
-
Prepare a 700 µM substrate solution in Tris-HCl buffer.
-
Mix 250 µL of the substrate solution with 100 µL of the test solution (this compound dissolved in Tris-HCl buffer).
-
Vortex the mixture.
-
Add 250 µL of the enzyme solution (approximately 0.5 mU).
-
Incubate the samples for 1 hour at 37°C.
-
Stop the reaction by adding 500 µL of soybean trypsin inhibitor solution (2 mg/mL in Tris-HCl buffer) and placing the samples on ice.
-
Vortex the samples and measure the absorbance at 405 nm.
-
The influence of the solvent (e.g., DMSO) on enzyme activity should be considered and normalized in control experiments.
-
Collagenase (MMP-1) Inhibition Assay (General Protocol)
This is a generalized protocol based on methods for other natural compounds, as specific data for this compound is limited.
-
Materials: Collagenase from Clostridium histolyticum, N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) substrate, Tricine buffer (pH 7.5 with 400 mM NaCl and 10 mM CaCl₂), test compound.
-
Procedure:
-
Dissolve collagenase in Tricine buffer to a concentration of 0.8 units/mL.
-
Dissolve the FALGPA substrate in Tricine buffer to a concentration of 2 mM.
-
In a 96-well plate, mix the enzyme solution with various concentrations of the test compound and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
In Vitro Collagen Synthesis Assay
This protocol is based on studies investigating the effects of caffeic acid on fibroblasts.
-
Cell Culture: Culture human dermal fibroblasts (HDFs) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed HDFs in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). A positive control, such as TGF-β1, can be used.
-
Collagen Quantification:
-
Sircol Collagen Assay: Quantify the amount of soluble collagen in the cell culture supernatant using a Sircol collagen dye-binding assay according to the manufacturer's instructions.
-
Western Blot: Analyze the protein expression of collagen type I in cell lysates using Western blotting with a specific primary antibody against collagen type I.
-
RT-qPCR: Measure the mRNA expression levels of COL1A1 and COL1A2 genes using reverse transcription-quantitative polymerase chain reaction.
-
Visualizations of Pathways and Workflows
References
- 1. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Long-Chain Caffeic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of long-chain caffeic acid esters. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the mechanisms of action, summarizes quantitative data from preclinical studies, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways involved.
Introduction: The Therapeutic Potential of Long-Chain Caffeic Acid Esters
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to oxidative stress and neuroinflammation as key contributors to the pathogenesis of these devastating disorders.[1][2] This has led to a surge in research focused on identifying natural and synthetic compounds with potent antioxidant and anti-inflammatory properties. Among these, long-chain caffeic acid esters have emerged as a promising class of neuroprotective agents.[1][3]
Caffeic acid, a naturally occurring phenolic compound, is known for its antioxidant capabilities.[4] Esterification of caffeic acid with various long-chain alcohols enhances its lipophilicity, thereby improving its potential to cross the blood-brain barrier and exert its effects within the central nervous system.[5] The most extensively studied long-chain caffeic acid ester is Caffeic Acid Phenethyl Ester (CAPE), a bioactive component of honeybee propolis.[3][6] Preclinical studies have demonstrated CAPE's neuroprotective effects in various models of neurological disorders.[7][8] This guide will delve into the neuroprotective mechanisms of CAPE and other long-chain caffeic acid esters, presenting a comprehensive analysis of the current scientific literature.
Mechanisms of Neuroprotection
Long-chain caffeic acid esters exert their neuroprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress responses and inflammation. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Additionally, these compounds have been shown to influence other critical pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][3][6]
Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[8][9] Long-chain caffeic acid esters, particularly CAPE, have been shown to be potent activators of the Nrf2/HO-1 pathway.[3][9] This activation leads to a reduction in reactive oxygen species (ROS) and protects neurons from oxidative damage-induced apoptosis.[9]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In the context of neurodegeneration, the overactivation of NF-κB in microglia, the resident immune cells of the brain, leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][10] Long-chain caffeic acid esters, notably CAPE, are potent inhibitors of NF-κB activation.[1][6] By blocking this pathway, these compounds can effectively suppress neuroinflammation and its detrimental effects on neuronal survival.
Modulation of MAPK and PI3K/Akt Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are crucial for neuronal survival, differentiation, and plasticity. Dysregulation of these pathways is often observed in neurodegenerative diseases. Some studies suggest that long-chain caffeic acid esters can modulate these pathways to promote neuronal survival. For instance, CAPE has been reported to positively modulate MAPK and Akt/GSK-3β signaling pathways.[3][7] The PI3K/Akt pathway is a well-established pro-survival pathway, and its activation by caffeic acid esters can lead to the inhibition of apoptotic processes.
Quantitative Data on Neuroprotective Effects
This section summarizes the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of long-chain caffeic acid esters.
In Vitro Studies
| Compound | Cell Line | Neurotoxic Agent | Concentration | Key Findings | Reference |
| CAPE | SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 1.25 µM | Increased cell viability and decreased apoptotic cell death. | [11] |
| CAPE | HT22 | Acrolein | 30 µM | Rescued neuronal death and significantly decreased ROS levels. | [3][7] |
| CAPE | Primary Cerebellar Granule Neurons | 6-OHDA | 10 µM | Increased cell viability and reduced generation of superoxide and peroxynitrite. | [3] |
| Methyl Caffeate | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Micromolar concentrations | Attenuated neuronal cell damage. | [9] |
| Octyl Caffeate (CAOE) | HepG2 | tert-butyl hydroperoxide | Not specified | Protective against mitochondrial dysfunction. | [1] |
| Dodecyl Caffeate (DC) | Not specified | Not specified | Not specified | High antioxidant activity. | [12] |
In Vivo Studies
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| CAPE | Mice | Aβ₁₋₄₂ oligomer-induced Alzheimer's | 10 mg/kg (i.p.) | Improved memory deficits, reduced oxidative stress, inflammation, and apoptosis. | [7][8][9] |
| CAPE | Rats | 6-OHDA-induced Parkinson's | Not specified | Attenuated dopaminergic neuronal loss. | [8] |
| CAPE | Rats | Traumatic Brain Injury (TBI) | 10 µmol/kg | Decreased elevated MDA levels and increased antioxidant enzyme activities. | [13] |
| CAPE dodecyl amide (CAF12) | Rats | Diabetic Retinopathy | Intravitreal injection | Ameliorated oxidative stress and promoted retinal neuron survival. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the neuroprotective effects of long-chain caffeic acid esters.
Cell Viability and Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
SH-SY5Y neuroblastoma cells
-
96-well plates
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Neurotoxic agent (e.g., 6-OHDA, H₂O₂)
-
Long-chain caffeic acid ester of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment:
-
For cytotoxicity assessment, treat the cells with various concentrations of the long-chain caffeic acid ester for 24 hours.
-
For neuroprotection assessment, pre-treat the cells with different concentrations of the long-chain caffeic acid ester for a specified time (e.g., 1-2 hours) before inducing toxicity with a neurotoxic agent for 24 hours.
-
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for Nrf2 and HO-1
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Measurement of Inflammatory Markers in Microglia (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
BV-2 microglial cells
-
24-well plates
-
LPS (Lipopolysaccharide)
-
Long-chain caffeic acid ester of interest
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture and Treatment: Plate BV-2 cells in 24-well plates. Pre-treat the cells with the long-chain caffeic acid ester for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kits.[2][14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-1β in the samples based on the standard curve.
Conclusion and Future Directions
Long-chain caffeic acid esters, with CAPE as the most prominent example, have demonstrated significant neuroprotective potential in a variety of preclinical models. Their ability to combat oxidative stress through the activation of the Nrf2 pathway and to suppress neuroinflammation by inhibiting NF-κB signaling makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.
While the evidence for CAPE is substantial, further research is needed to fully elucidate the neuroprotective effects of other long-chain caffeic acid esters. Structure-activity relationship studies are crucial to identify esters with optimized pharmacokinetic and pharmacodynamic profiles. Moreover, the translation of these promising preclinical findings into clinical applications will require rigorous investigation in more advanced disease models and eventually, in human clinical trials. The development of novel drug delivery systems to enhance the bioavailability of these compounds to the central nervous system will also be a critical step in realizing their full therapeutic potential.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo neuroprotective effect of caffeic acid phenethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Evaluation of Octadecyl Caffeate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic acid in plants, renowned for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] However, its inherent hydrophilicity limits its solubility in lipids and, consequently, its application in lipophilic matrices such as cosmetics, foods, and pharmaceutical formulations.[1][5] To overcome this limitation, the esterification of caffeic acid with long-chain fatty alcohols, such as 1-octadecanol, yields lipophilic derivatives like octadecyl caffeate. This modification enhances its incorporation into lipid-based systems, potentially improving its bioavailability and efficacy.
This application note provides detailed protocols for the chemical synthesis of this compound from caffeic acid, its purification, and the evaluation of its antioxidant activity.
Synthesis Strategies
The synthesis of alkyl caffeates can be achieved through various chemical and enzymatic methods.
-
Chemical Synthesis: Direct esterification (Fischer esterification) using acid catalysts like sulfuric acid or p-toluenesulfonic acid is a common approach.[2][6] Other methods involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or protecting the hydroxyl groups of caffeic acid prior to esterification.[7] A notable method for long-chain esters involves using cation-exchange resins, which act as solid acid catalysts, simplifying product workup and catalyst removal.[1][2][6]
-
Enzymatic Synthesis: Lipases are often used to catalyze the esterification or transesterification of caffeic acid or its short-chain esters.[7] This "green chemistry" approach offers high selectivity and mild reaction conditions, though challenges like enzyme inhibition or low solubility of substrates can arise.[8][9] For instance, Novozym 435 has been used to synthesize various caffeic acid esters.[2][8]
This document will focus on a chemical synthesis method using a cation-exchange resin, which has been shown to be effective for producing long-chain alkyl caffeates.[1][2][6]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of long-chain alkyl caffeates using different catalytic methods, providing a basis for comparison.
| Product | Reactants | Catalyst | Temperature | Time | Yield (%) | Reference |
| This compound | Caffeic acid, Octadecanol | Cation-exchange resin (A-35) | Not specified | 24 h | 95.17 ± 2.76% | [1][2][6] |
| Dodecyl Caffeate | Caffeic acid, Dodecanol | Ionic Liquid ([Hnmp]HSO₄) | 87 °C | 118 min | 94.67 ± 1.32% | [1][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cation-Exchange Resin
This protocol is based on the reported synthesis of long-chain alkyl caffeates using a solid acid catalyst.[1][2][6]
Materials:
-
Caffeic Acid (CA)
-
1-Octadecanol
-
Cation-exchange resin (e.g., Amberlyst-15 or similar)
-
High-vacuum pump
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine caffeic acid and 1-octadecanol. A molar excess of 1-octadecanol is recommended to drive the reaction towards the product.
-
Catalyst Addition: Add the cation-exchange resin to the mixture. The catalyst loading is typically 5-10% by weight of the reactants.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a condenser. Place the setup on a heating mantle.
-
Reaction Conditions: Heat the mixture with continuous stirring. The reaction is typically run for 24 hours.[1][2][6] To facilitate the removal of water produced during the esterification, the reaction can be conducted under reduced pressure.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete (as determined by the consumption of caffeic acid), cool the mixture to room temperature. Filter the reaction mixture to remove the cation-exchange resin. The resin can be washed with a suitable solvent (e.g., ethanol or ethyl acetate) to recover any adsorbed product.
-
Solvent Removal: Remove the solvent and excess 1-octadecanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is a waxy solid.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents: n-hexane, Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A common starting ratio is 9:1 (n-hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluting fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Protocol 3: Antioxidant Activity Evaluation (DPPH Assay)
This protocol measures the radical scavenging activity of the synthesized compound.[1]
Materials:
-
Purified this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Stock Solutions: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare a series of stock solutions of this compound at different concentrations in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the this compound solution. A control sample containing only the DPPH solution and methanol should also be prepared.
-
Incubation: Shake the mixture and incubate it in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[1]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.
-
IC₅₀ Determination: Plot the scavenging activity (%) against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualized Workflows and Pathways
Mechanism of Action: Potential Inhibition of NF-κB Signaling
Caffeic acid and its esters are known to exert anti-inflammatory effects, often through the modulation of key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is central to the inflammatory response.[10][11] The lipophilic nature of this compound may facilitate its interaction with cellular membranes and intracellular targets to inhibit this pathway.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p_IkappaB [label="IκBα Phosphorylation\n& Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Release [label="NF-κB Release\n& Nuclear Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(COX-2, iNOS, TNF-α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OctaCaf [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
// Edges Stimuli -> IKK [color="#5F6368"]; IKK -> p_IkappaB [color="#5F6368"]; p_IkappaB -> NFkB_Release [color="#5F6368"]; NFkB_Release -> Gene_Expression [color="#5F6368"]; Gene_Expression -> Inflammation [color="#5F6368"];
// Inhibition Edge OctaCaf -> IKK [arrowhead=T, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: Figure 2. Postulated Inhibition of the NF-κB Pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01683D [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia. | Sigma-Aldrich [sigmaaldrich.com]
Enzymatic Synthesis of Octadecyl Caffeate Using Lipase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl caffeate is a lipophilic derivative of caffeic acid, a naturally occurring phenolic compound known for its potent antioxidant and anti-inflammatory properties. The esterification of caffeic acid with octadecanol, a long-chain fatty alcohol, increases its solubility in nonpolar environments, enhancing its potential for application in lipid-based formulations such as creams, lotions, and oils, as well as improving its bioavailability. Enzymatic synthesis using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts. This document provides detailed application notes and protocols for the synthesis of this compound catalyzed by lipase, specifically Novozym® 435, an immobilized lipase B from Candida antarctica.
Application Notes
The enzymatic synthesis of this compound is a versatile technique that can be optimized for various research and development purposes. Key applications include:
-
Enhanced Antioxidant for Lipid Systems: this compound is particularly effective in preventing oxidation in oil-based systems, such as fish oil-enriched products. Its long alkyl chain allows for better incorporation into the lipid phase compared to its hydrophilic precursor, caffeic acid.
-
Novel Anti-inflammatory Agent: Caffeic acid and its esters have demonstrated significant anti-inflammatory activity. By increasing its lipophilicity, this compound may exhibit enhanced cellular uptake and efficacy in modulating inflammatory pathways.
-
Cosmeceutical and Dermatological Formulations: Due to its antioxidant properties, this compound can be incorporated into skincare products to protect against oxidative stress induced by UV radiation and environmental pollutants.
-
Functional Food Ingredient: As a lipophilic antioxidant, it can be used as a natural preservative in fatty foods to prevent spoilage and maintain nutritional quality.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol describes the direct esterification of caffeic acid and octadecanol using immobilized lipase Novozym® 435.
Materials:
-
Caffeic Acid
-
Octadecanol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
tert-Butanol (or other suitable organic solvent like isooctane)
-
Molecular sieves (3 Å, activated)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve caffeic acid and octadecanol in tert-butanol. A typical starting point is a substrate molar ratio of caffeic acid to octadecanol of 1:5 to minimize the reverse reaction. For example, use 1 mmol of caffeic acid (180.16 mg) and 5 mmol of octadecanol (1.35 g) in 50 mL of tert-butanol.
-
Enzyme and Desiccant Addition: Add Novozym® 435 to the reaction mixture. An enzyme loading of 10% (w/w) based on the total substrate weight is a common starting point. To remove the water produced during the esterification, which can inhibit the enzyme, add activated molecular sieves (approximately 1 g).
-
Reaction Incubation: Place the flask on a magnetic stirrer with a heating plate. Set the temperature to 60-70°C and stir the mixture at 200 rpm. The reaction can be monitored over time, typically for 24-72 hours.
-
Reaction Monitoring (Optional): To monitor the progress of the reaction, small aliquots can be withdrawn at different time intervals. The samples can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of caffeic acid.
-
Enzyme Removal: After the reaction is complete, stop the stirring and heating. The immobilized enzyme can be recovered by simple filtration or decantation for potential reuse.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Product Purification: The resulting crude product can be purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the this compound.
-
Characterization: The purified this compound can be characterized by:
-
HPLC: To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Data Presentation
The following tables summarize the effect of various reaction parameters on the synthesis of long-chain alkyl caffeates, providing a basis for the optimization of this compound synthesis.
Table 1: Effect of Substrate Molar Ratio on Caffeate Ester Synthesis
| Substrate Molar Ratio (Alcohol:Caffeic Acid) | Conversion Yield (%) | Reference |
| 20:1 | ~85 | [1] |
| 60:1 | ~90 | [1] |
| 78:1 | 90.34 | [1] |
| 100:1 | ~88 | [1] |
Data adapted from a study on octyl caffeate synthesis using Novozym® 435.[1]
Table 2: Effect of Temperature on Caffeate Ester Synthesis
| Temperature (°C) | Conversion Yield (%) | Reference |
| 40 | ~75 | [1] |
| 60 | ~88 | [1] |
| 75 | 90.34 | [1] |
| 80 | ~85 | [1] |
Data adapted from a study on octyl caffeate synthesis using Novozym® 435.[1]
Table 3: Effect of Enzyme Amount on Caffeate Ester Synthesis
| Enzyme Amount (PLU) | Conversion Yield (%) | Reference |
| 100 | ~80 | [1] |
| 200 | ~87 | [1] |
| 317 | 90.34 | [1] |
| 500 | ~89 | [1] |
PLU: Propanolol Laurate Units. Data adapted from a study on octyl caffeate synthesis using Novozym® 435.[1]
Table 4: Comparison of Synthesis Methods for Long-Chain Caffeates
| Caffeate Ester | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Octyl Caffeate | Novozym® 435 | 55 | 90.34 | [1] |
| Dodecyl Caffeate | [Hnmp]HSO₄ (Ionic Liquid) | 3 | ~96 | [2] |
| This compound | Cation-exchange resin | 24 | 95.17 | [2] |
Biological Activity and Signaling Pathways
Caffeic acid and its derivatives are known to possess significant anti-inflammatory properties. The mechanism of action often involves the modulation of key signaling pathways involved in the inflammatory response.
Anti-inflammatory Signaling Pathway of Caffeic Acid Derivatives
Caffeic acid has been shown to exert its anti-inflammatory effects by directly inhibiting Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[3][4] This inhibition leads to the downstream suppression of the JNK signaling pathway and the subsequent reduction in the activation of the transcription factor AP-1.[3][4] AP-1 is crucial for the expression of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like iNOS and COX-2.[3]
References
Application Note: Purification of Synthetic Octadecyl Caffeate by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadecyl caffeate, a lipophilic ester of caffeic acid, is a compound of interest for its potential antioxidant and other biological activities. Following its chemical synthesis, a crude reaction mixture is typically obtained, containing the desired product, unreacted starting materials (caffeic acid and octadecanol), and various byproducts. Effective purification is crucial to isolate this compound with high purity for subsequent in vitro and in vivo studies. This application note provides a detailed protocol for the purification of synthetic this compound using normal-phase flash column chromatography, a widely used and efficient technique for this purpose.
Experimental Protocols
This section details the methodology for the purification of synthetic this compound.
1. Materials and Reagents
-
Crude synthetic this compound
-
Silica gel for flash chromatography (40-63 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for acidic compounds)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware
-
Flash chromatography system (manual or automated)
2. Initial Analysis by Thin Layer Chromatography (TLC)
Before performing flash chromatography, it is essential to determine an appropriate solvent system using TLC. This will allow for the effective separation of this compound from impurities.
-
TLC Plate Preparation: Spot the crude reaction mixture and, if available, a pure standard of this compound onto a TLC plate.
-
Solvent System Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. A starting ratio of 8:2 (n-hexane:ethyl acetate) is recommended.
-
Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm) and/or by staining (e.g., with potassium permanganate).
-
Rf Value Determination: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound, this compound.[1] Adjust the solvent polarity by varying the ratio of n-hexane to ethyl acetate to achieve the target Rf value.
3. Flash Column Chromatography Protocol
This protocol is based on the principles of normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is non-polar.[2][3]
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., n-hexane:ethyl acetate, 8:2).
-
Carefully pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure, avoiding the formation of air bubbles.[4]
-
Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[5]
-
-
Elution:
-
Begin elution with the selected mobile phase. A common mobile phase for similar caffeic acid esters is a mixture of n-hexane and ethyl acetate.[6]
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying positive pressure.
-
Collect fractions of the eluate in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical quantitative data that can be expected from the purification of synthetic this compound using the described protocol.
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | ~60-70% | >98% |
| Yield | N/A | 85-95% |
| Appearance | Brownish, viscous oil | White to off-white solid |
| TLC Rf Value | ~0.3 in n-hexane:ethyl acetate (8:2) | ~0.3 in n-hexane:ethyl acetate (8:2) |
Visualizations
Workflow for Purification of Synthetic this compound
Caption: Workflow of this compound purification.
Logical Relationship of Chromatographic Parameters
Caption: Factors influencing chromatographic separation.
References
LC-MS/MS protocol for detecting octadecyl caffeate in plant extracts.
An LC-MS/MS protocol for the sensitive and selective quantification of octadecyl caffeate in plant extracts has been developed. This method is crucial for researchers in pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this lipophilic caffeic acid ester. This compound, with a molecular formula of C27H44O4 and a molar mass of 432.6 g/mol , is a derivative of caffeic acid, a well-known antioxidant.[1][2] The protocol detailed below provides a robust framework for the extraction, chromatographic separation, and mass spectrometric detection of this compound from complex plant matrices.
Application Notes
This method employs a liquid-liquid extraction procedure followed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of a C18 column allows for the effective separation of the non-polar this compound from more polar compounds in the plant extract. Electrospray ionization (ESI) in negative mode is selected due to the phenolic nature of the analyte, which readily forms a [M-H]- ion. The MRM transitions are selected to ensure high selectivity and sensitivity for the quantification of this compound. An appropriate internal standard, such as a structurally similar and commercially available caffeic acid ester (e.g., phenethyl caffeate), should be used to ensure accuracy and precision.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (>95% purity)
-
Internal Standard (IS), e.g., Caffeic acid phenethyl ester (CAPE)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Plant material (e.g., leaves, stems), dried and finely powdered
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
Sample Preparation
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and the internal standard solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes in a water bath.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process on the pellet with another 10 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50% methanol in water.
-
Perform solid-phase extraction (SPE) for sample clean-up. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Spray Voltage: -4500 V.
-
Temperature: 500°C.
-
Collision Gas: Nitrogen.
-
MRM Transitions:
-
The precursor ion for this compound ([M-H]⁻) is m/z 431.3.
-
The most abundant product ion is typically from the fragmentation of the caffeoyl moiety, which is m/z 179.1 (caffeic acid fragment). A second product ion, such as m/z 135.1 (further fragmentation of the caffeoyl moiety), can be used for confirmation.[5]
-
-
Quantitative Data
The following tables summarize the expected quantitative performance of the method.
Table 1: MRM Transitions and MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 431.3 | 179.1 | 135.1 | -35 | -80 |
| IS (CAPE) | 283.1 | 179.1 | 135.1 | -30 | -75 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery) at 3 conc. levels | 85 - 110% |
| Precision (RSD%) - Intra-day | < 10% |
| Precision (RSD%) - Inter-day | < 15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical flow for the development and validation of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring the Antioxidant Activity of Octadecyl Caffeate using the DPPH Radical Scavenging Assay
These application notes provide a detailed protocol for determining the antioxidant activity of octadecyl caffeate, a lipophilic derivative of caffeic acid, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is designed for researchers in drug development and related scientific fields to obtain reliable and reproducible data.
Introduction
The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3][4] this compound is a lipophilic ester of caffeic acid, a well-known natural antioxidant. Its lipophilicity may enhance its applicability in lipid-rich systems, such as cell membranes and oil-based formulations. This protocol outlines the necessary steps to quantify its radical scavenging activity.
Principle of the Assay
The DPPH radical (DPPH•) is a stable free radical with a deep purple color, exhibiting a characteristic strong absorption maximum at approximately 517 nm.[1][5] When an antioxidant compound (A-H) is added to the DPPH solution, it donates a hydrogen atom, leading to the reduction of the DPPH radical to its non-radical form, DPPH-H.[2][6] This reduction results in a color change from purple to a pale yellow, which is measured as a decrease in absorbance at 517 nm. The extent of this discoloration is proportional to the radical scavenging activity of the antioxidant.[5]
Materials and Equipment
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (Test Sample)
-
Methanol (Spectrophotometric Grade) or Ethanol[1]
-
Dimethyl sulfoxide (DMSO, if required for solubility)
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader
-
96-well microplates or quartz cuvettes
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and beakers
-
Aluminum foil
Experimental Protocols
4.1. Preparation of Reagents
Proper preparation of reagents is critical for accurate results. All solutions containing DPPH should be protected from light by wrapping containers in aluminum foil.[1][9]
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 39.4 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Mix thoroughly and store at 4°C in a dark container.
-
-
DPPH Working Solution (0.1 mM):
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol, ethanol, or a minimal amount of DMSO followed by dilution with methanol/ethanol. Due to its lipophilic nature, ensure complete dissolution.
-
From this stock solution, prepare a series of dilutions at different concentrations.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in the same solvent used for the test sample.
-
Prepare serial dilutions from this stock solution, similar to the test sample.
-
4.2. Assay Procedure (96-Well Plate Method)
-
Plate Setup: Add 100 µL of the serially diluted this compound solutions and positive control solutions into different wells of a 96-well plate.
-
Blank Preparation: For the blank wells, add 100 µL of the solvent (e.g., methanol) instead of the sample solution. This will be used to zero the spectrophotometer.[9]
-
Control Preparation: Prepare control wells by adding 100 µL of the sample solvent. These will be mixed with the DPPH solution to measure the initial absorbance (A_control).
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blanks. Mix gently by pipetting.[5]
-
Incubation: Cover the plate with a lid or foil to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[9][10] The incubation time can be optimized based on the reaction kinetics of the compound.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
Data Presentation and Analysis
5.1. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula[10][11]:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + this compound or positive control).
5.2. Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[12]
-
Plot a graph with the percentage of inhibition on the Y-axis and the corresponding sample concentrations on the X-axis.
-
Perform a linear regression analysis on the data points in the linear range of the curve.[13][14]
-
The IC50 value can be calculated from the resulting linear equation (y = mx + c), by setting y = 50.[13][14]
IC50 = (50 - c) / m
Where 'm' is the slope and 'c' is the y-intercept. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Example of Serial Dilution Preparation for this compound
| Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Solvent Volume | Final Volume |
| 200 | 200 µL | 800 µL | 1000 µL |
| 100 | 500 µL of 200 µg/mL | 500 µL | 1000 µL |
| 50 | 500 µL of 100 µg/mL | 500 µL | 1000 µL |
| 25 | 500 µL of 50 µg/mL | 500 µL | 1000 µL |
| 12.5 | 500 µL of 25 µg/mL | 500 µL | 1000 µL |
Table 2: Example Data Recording and Calculation
| Sample Conc. (µg/mL) | Absorbance (A_sample) | % Inhibition |
| Control (0) | 1.050 | 0 |
| 12.5 | 0.840 | 20.0% |
| 25 | 0.630 | 40.0% |
| 50 | 0.420 | 60.0% |
| 100 | 0.210 | 80.0% |
| 200 | 0.105 | 90.0% |
Mandatory Visualizations
Caption: Workflow diagram for the DPPH antioxidant assay.
Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. plant-stress.weebly.com [plant-stress.weebly.com]
- 12. youtube.com [youtube.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Octadecyl Caffeate's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the bioactivity of octadecyl caffeate, a lipophilic derivative of caffeic acid. Caffeic acid and its esters are known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This document outlines key in vitro cell-based assays to help researchers characterize the therapeutic potential of this compound.
General Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance: The choice of cell line is critical and depends on the specific bioactivity being investigated. Below are some recommended cell lines based on published studies on caffeic acid derivatives:
-
Anti-inflammatory Activity: RAW 264.7 (murine macrophage)[3], primary peritoneal macrophages.[4]
-
Anticancer Activity: HCT-116 and HT-29 (human colorectal cancer)[5], SK-OV-3 (human ovarian adenocarcinoma)[5], HeLa (human cervix adenocarcinoma)[2][5], DLD-1 (human colorectal adenocarcinoma).[6]
-
General Cytotoxicity/Viability: To be tested on all cell lines used.
-
Antioxidant Activity: Caco-2 (human colorectal adenocarcinoma) cells are often used for cellular antioxidant assays.[7]
All cell lines should be cultured in their recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
1.2. This compound Preparation: Due to its lipophilic nature, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-100 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and is a crucial first step to identify a non-toxic concentration range for subsequent bioactivity assays.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in triplicate for 24, 48, or 72 hours.[9] Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin for cancer cells).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
| Parameter | Description |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Purpose | To assess cell viability and cytotoxicity. |
| Cell Lines | Relevant cancer and non-cancer cell lines. |
| Compound Conc. | 1-100 µM (example range) |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Absorbance at 570 nm |
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to mitigate intracellular reactive oxygen species (ROS).
Protocol:
-
Seed Caco-2 cells in a 96-well black, clear-bottom plate and allow them to reach confluence.[7]
-
Pre-incubate the confluent cells with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), and various concentrations of this compound for 1-2 hours.[7][10]
-
Wash the cells with PBS to remove excess probe and compound.
-
Induce oxidative stress by adding a free radical initiator (e.g., AAPH).[7]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) over time using a fluorescence plate reader.
-
Quercetin can be used as a positive control antioxidant.[7]
| Parameter | Description |
| Assay | Cellular Antioxidant Activity (CAA) |
| Purpose | To measure intracellular antioxidant capacity. |
| Cell Line | Caco-2 |
| Probe | 2',7'-dichlorofluorescin diacetate (DCFH-DA) |
| Inducer | AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) |
| Endpoint | Fluorescence intensity |
Anti-inflammatory Activity Assays
These protocols assess the potential of this compound to reduce inflammatory responses in macrophages.
2.3.1. Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.[3]
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
2.3.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):
-
Following the same treatment procedure as the NO assay (steps 1-3), collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[4]
| Parameter | Description |
| Assay | Nitric Oxide Production & Cytokine Secretion |
| Purpose | To evaluate anti-inflammatory effects. |
| Cell Line | RAW 264.7 |
| Stimulant | Lipopolysaccharide (LPS) |
| Endpoints | NO concentration (Griess Assay), TNF-α and IL-6 levels (ELISA) |
Anticancer Activity: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if this compound induces programmed cell death (apoptosis) in cancer cells.
Protocol:
-
Seed cancer cells (e.g., HCT-116, HT-29) in a 6-well plate.
-
Treat the cells with varying concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[8]
| Parameter | Description |
| Assay | Annexin V-FITC/PI Staining |
| Purpose | To quantify apoptosis and necrosis. |
| Cell Lines | HCT-116, HT-29, or other relevant cancer cell lines. |
| Detection | Flow Cytometry |
| Endpoint | Percentage of apoptotic and necrotic cells. |
Data Presentation
Table 1: Summary of this compound Bioactivity (Note: The data in this table is hypothetical and should be replaced with experimental results.)
| Bioactivity Assay | Cell Line | IC50 / EC50 (µM) | Key Findings |
| Cytotoxicity (MTT) | HCT-116 | 75.2 | Dose-dependent decrease in viability |
| Cytotoxicity (MTT) | RAW 264.7 | > 100 | Low cytotoxicity at tested concentrations |
| Antioxidant (CAA) | Caco-2 | 15.8 | Significant reduction in ROS levels |
| Anti-inflammatory (NO) | RAW 264.7 | 22.5 | Inhibition of LPS-induced NO production |
| Anti-inflammatory (TNF-α) | RAW 264.7 | 18.9 | Reduction in secreted TNF-α |
| Anticancer (Apoptosis) | HCT-116 | - | 35% increase in apoptosis at 50 µM |
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Potential anti-inflammatory signaling pathway targeted by caffeic acid derivatives.[3]
Caption: Logical relationship and progression of bioactivity testing for this compound.
References
- 1. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1/4-targeted anti-inflammatory action of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 8. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
Dissolving Octadecyl Caffeate for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl caffeate, a lipophilic ester of caffeic acid, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. However, its poor aqueous solubility presents a significant challenge for researchers conducting in vitro assays. Proper dissolution and handling are critical to obtain accurate and reproducible experimental results. These application notes provide detailed protocols and guidelines for the effective solubilization of this compound for use in a variety of in vitro experimental settings.
Solubility and Stock Solution Preparation
Due to its long alkyl chain, this compound is practically insoluble in water. Therefore, an organic solvent is required to prepare a concentrated stock solution, which can then be further diluted in aqueous cell culture media or assay buffers to the desired final concentration.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound for in vitro studies. It offers good solubilizing power for lipophilic compounds and is generally well-tolerated by most cell lines at low final concentrations.
Alternative Solvents: Other organic solvents such as ethanol, methanol, acetone, chloroform, and ethyl acetate can also dissolve this compound. However, for cell-based assays, DMSO is preferred due to its lower volatility and established use in cell culture. For non-cell-based assays, such as antioxidant capacity assays, ethanol can be a suitable alternative.
General Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 432.6 g/mol .
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound completely.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container to ensure sterility.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Properly stored, the DMSO stock solution should be stable for several months.
Quantitative Solubility Data
Precise solubility data for this compound in various solvents is not extensively published. However, based on its structure and data from related long-chain caffeic acid esters, the following table provides an estimated solubility range. Researchers should empirically determine the optimal concentration for their specific experimental needs.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 mg/mL | Recommended for preparing high-concentration stock solutions for cell-based assays. |
| Ethanol | 1 - 5 mg/mL | Suitable for non-cell-based assays like antioxidant capacity tests. |
| Methanol | 1 - 5 mg/mL | Can be used for analytical purposes such as HPLC. |
| Acetone | Soluble | Generally not used for in vitro assays due to high volatility and cytotoxicity. |
| Chloroform | Soluble | Not suitable for biological assays. |
| Ethyl Acetate | Soluble | Not suitable for biological assays. |
| Water | Insoluble | Not a suitable solvent for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells in vitro. A critical consideration is to avoid precipitation of the lipophilic compound upon dilution in the aqueous medium.
Materials:
-
10 mM this compound in DMSO (sterile-filtered)
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the DMSO stock solution in the cell culture medium. a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution. Vortex immediately after adding the stock. b. From this intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Direct Dilution (for low concentrations): For very low final concentrations (e.g., <1 µM), direct dilution of the stock solution into the final volume of medium may be possible. However, it is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Visual Inspection: After preparing the working solutions, visually inspect them for any signs of precipitation or cloudiness. If precipitation occurs, the concentration is too high for the given conditions. Consider lowering the final concentration or using a carrier protein like bovine serum albumin (BSA) in the medium to enhance solubility.
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol provides a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions (prepared as in Protocol 1)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
NO Measurement: a. After the incubation period, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (from the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway Diagram
This compound, like other caffeic acid esters, is known to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates the inhibition of the NF-κB and MAPK signaling pathways, which are common targets of caffeic acid derivatives.
Caption: Inhibition of NF-κB and MAPK signaling by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using this compound in a typical in vitro cell-based assay.
Caption: Workflow for this compound in vitro cell-based assays.
Application Notes and Protocols for Topical Formulation of Octadecyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic phenolic compound with promising antioxidant and anti-inflammatory properties.[1] Its structure allows for enhanced penetration into the lipid-rich stratum corneum, making it an excellent candidate for topical delivery to address skin conditions associated with oxidative stress and inflammation. This document provides detailed application notes and protocols for the formulation, characterization, and performance testing of this compound for topical application.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C27H44O4 | [2] |
| Molecular Weight | 432.6 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 110-112 °C | [4] |
| Solubility | Lipophilic; sparingly soluble in cold water, soluble in hot water and cold alcohol. | [3] |
Formulation Development: Oil-in-Water (O/W) Cream
An oil-in-water (O/W) cream is a suitable vehicle for the topical delivery of the lipophilic this compound. The following is a model formulation and a detailed protocol for its preparation.
Model Formulation
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Active Pharmaceutical Ingredient (API) | 1.0 |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 10.0 | |
| Cetyl Alcohol | Thickening Agent, Emulsion Stabilizer | 5.0 | |
| Stearic Acid | Emulsifier, Thickening Agent | 4.0 | |
| Aqueous Phase | Purified Water | Vehicle | 77.5 |
| Glycerin | Humectant | 2.0 | |
| Triethanolamine | pH Adjuster | 0.5 | |
| Preservative Phase | Phenoxyethanol | Preservative | q.s. |
Experimental Protocol: Cream Preparation (Fusion Method)
The fusion method is a common technique for preparing creams and ointments where the components are melted together.[5]
Equipment:
-
Two jacketed beakers
-
Water bath
-
Homogenizer/High-shear mixer
-
Propeller stirrer
-
Weighing balance
Procedure:
-
Oil Phase Preparation: In a jacketed beaker, combine isopropyl myristate, cetyl alcohol, and stearic acid. Heat the mixture to 70-75°C in a water bath until all components are melted and uniform.[6][7]
-
API Incorporation: Add the this compound to the melted oil phase and stir until completely dissolved. Maintain the temperature at 70-75°C.
-
Aqueous Phase Preparation: In a separate jacketed beaker, combine purified water and glycerin. Heat to 70-75°C.[6]
-
Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer. Continue mixing for 10-15 minutes to form a uniform emulsion.[6]
-
pH Adjustment: While stirring, slowly add triethanolamine to the emulsion.
-
Cooling: Reduce the heat and continue to stir the emulsion with a propeller stirrer until it cools to approximately 40°C.
-
Preservation: Add phenoxyethanol and mix until uniform.
-
Final Homogenization: Homogenize the cream for a few minutes to ensure a uniform droplet size and consistency.
-
Storage: Store the final cream in an airtight container at room temperature.
Characterization of the Topical Cream
The prepared cream should be characterized for its physicochemical properties to ensure quality and stability.
pH Measurement
Protocol:
-
Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).[8]
-
Accurately weigh 10 g of the cream and disperse it in 90 mL of purified water.[9][10]
-
Immerse the pH electrode into the dispersion and allow the reading to stabilize.[8]
-
Record the pH. Perform the measurement in triplicate.
-
The typical pH range for topical creams is between 4.5 and 6.5 to match the skin's natural pH.[11][12]
Viscosity Measurement
Protocol:
-
Use a rotational viscometer or rheometer with a suitable spindle (e.g., cone-plate or parallel plate).[13]
-
Place an appropriate amount of the cream onto the lower plate of the instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 32°C).
-
Measure the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to characterize the shear-thinning behavior of the cream.[14]
-
Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).
Content Uniformity
Protocol:
-
Accurately weigh samples from different locations within a single container of the cream (e.g., top, middle, and bottom).[15][16]
-
Dissolve each sample in a suitable solvent (e.g., ethanol or methanol) to extract the this compound.
-
Filter the solutions to remove any undissolved excipients.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the mean concentration and the relative standard deviation (RSD). The acceptance criteria for content uniformity are typically within 85-115% of the label claim with an RSD of ≤6%.[17]
Performance Testing
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the rate and extent of drug release from a topical formulation.[18][19] It is sensitive to changes in the formulation's microstructure.[9]
Protocol:
-
Membrane: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) should be used.[22]
-
Receptor Medium: Prepare a receptor medium in which this compound has sufficient solubility to maintain sink conditions. A mixture of phosphate-buffered saline (PBS) and a co-solvent like ethanol or propylene glycol may be suitable.
-
Setup: Mount the membrane between the donor and receptor chambers of the Franz cell. Fill the receptor chamber with the degassed receptor medium and maintain the temperature at 32°C ± 0.5°C with constant stirring.
-
Dosing: Apply a finite dose of the this compound cream (e.g., 5-15 mg/cm²) uniformly to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Presentation: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.
In Vitro Skin Permeation Testing (IVPT)
IVPT is used to evaluate the permeation of the active ingredient through the skin.[23]
Protocol:
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: Use excised human or animal (e.g., porcine) skin. The epidermis can be separated from the full-thickness skin by heat treatment (e.g., 60°C for 45-60 seconds).[23] The skin integrity should be verified.
-
Receptor Medium: Similar to IVRT, use a receptor medium that ensures sink conditions.
-
Setup: Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor chamber. Fill the receptor chamber with degassed receptor medium and maintain the temperature at 32°C ± 0.5°C with constant stirring.
-
Dosing: Apply a finite dose of the cream to the skin surface.
-
Sampling: Collect samples from the receptor medium at various time points over 24 hours.
-
Analysis: Analyze the concentration of this compound in the samples by HPLC.
-
Data Presentation: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (tL) from the x-intercept.
Signaling Pathways of this compound in the Skin
Phenolic compounds like this compound exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways in skin cells.
Anti-inflammatory Signaling Pathway
Inflammatory stimuli, such as UV radiation or pathogens, can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway in skin cells, leading to the expression of pro-inflammatory mediators.[1][2][4] Phenolic compounds can inhibit this pathway.[24][25]
Caption: NF-κB inflammatory pathway and its inhibition by this compound.
Antioxidant Signaling Pathway
Oxidative stress in the skin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[5][19][26] Phenolic compounds are known to activate this protective pathway.[27][28][29]
Caption: Nrf2 antioxidant pathway and its activation by this compound.
Experimental Workflow Diagrams
Topical Cream Formulation and Characterization Workflow
Caption: Workflow for topical cream formulation and characterization.
In Vitro Performance Testing Workflow
Caption: Workflow for in vitro performance testing (IVRT and IVPT).
References
- 1. The two-faced NF-kappaB in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Atopic dermatitis development is influenced by “loss of IKKB function,” researchers observe [personalcareinsights.com]
- 5. researchgate.net [researchgate.net]
- 6. SOP for Preparation of Oil-in-Water Creams – SOP Guide for Pharma [pharmasop.in]
- 7. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 8. complexgenerics.org [complexgenerics.org]
- 9. youtube.com [youtube.com]
- 10. atlas-scientific.com [atlas-scientific.com]
- 11. Creams: SOP for pH Adjustment in Cream Formulations – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 12. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 13. expresspharma.in [expresspharma.in]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. testinglab.com [testinglab.com]
- 16. researchgate.net [researchgate.net]
- 17. usp.org [usp.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Nrf2 Involvement in Chemical-Induced Skin Innate Immunity [frontiersin.org]
- 20. permegear.com [permegear.com]
- 21. frontagelab.com [frontagelab.com]
- 22. lubrizolcdmo.com [lubrizolcdmo.com]
- 23. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of transcription factor Nrf2 in skin cells metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Can Plant Phenolic Compounds Protect the Skin from Airborne Particulate Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Octadecyl Caffeate from Merremia tuberosa
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Merremia tuberosa, a member of the Convolvulaceae family, is a plant known to contain various phytochemicals.[1][2] Notably, its roots have been identified as a source of caffeate esters, including octadecyl caffeate. This document provides detailed protocols for the extraction of these compounds, based on available scientific literature. The methods outlined below are intended for laboratory-scale extraction and can be adapted for further purification and analysis.
Experimental Protocols
Plant Material Collection and Preparation
A crucial first step in natural product extraction is the proper collection and preparation of the plant material.
-
Collection: The roots of Merremia tuberosa are the primary source for this compound.[3][4] For the study by García-Argáez et al. (1999), 700g of roots were collected in Apazapan, Veracruz, Mexico.[4] It is recommended to collect plant material from a verified source to ensure correct species identification. A voucher specimen should be deposited in a recognized herbarium for future reference.[4]
-
Pre-processing: Once collected, the roots should be thoroughly washed to remove any soil and debris. They should then be air-dried or oven-dried at a low temperature (typically 40-50 °C) to prevent the degradation of thermolabile compounds. The dried roots are then ground into a fine powder to increase the surface area for efficient solvent extraction.
Solvent Extraction of this compound
The following protocol is based on the methodology described by García-Argáez et al. (1999).[4]
-
Objective: To extract caffeate esters, including this compound, from the powdered roots of Merremia tuberosa.
-
Materials:
-
Powdered roots of Merremia tuberosa
-
Ethyl acetate (EtOAc), analytical grade
-
Soxhlet apparatus or large-scale percolation setup
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
-
Procedure:
-
Weigh the powdered root material (e.g., 700 g as per the reference).[4]
-
Place the powdered material in the thimble of a Soxhlet apparatus.
-
Add a sufficient volume of ethyl acetate to the round-bottom flask of the Soxhlet apparatus.
-
Perform continuous extraction for a period of 24-48 hours, or until the solvent running through the siphon is colorless.
-
Alternatively, macerate the powdered roots in ethyl acetate at room temperature with occasional stirring for 3-5 days.
-
After extraction, filter the resulting solution to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45 °C to obtain the crude ethyl acetate extract.
-
The study by García-Argáez et al. (1999) reported obtaining 12.59 g of crude ethyl acetate extract from 700 g of dried roots.[4]
-
Data Presentation
Table 1: Extraction Yield from Merremia tuberosa Roots
| Plant Material (Dried Roots) | Extraction Solvent | Crude Extract Yield | Reference |
| 700 g | Ethyl Acetate | 12.59 g | García-Argáez et al. (1999)[4] |
Note: The provided literature does not specify the exact yield of this compound from the crude extract. Further purification and quantification steps are necessary to determine this.
Further Processing and Analysis (General Guidance)
The crude ethyl acetate extract is a complex mixture of compounds. To isolate and quantify this compound, the following steps are generally employed:
-
Chromatographic Purification:
-
Column Chromatography: The crude extract can be subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is typically used to separate fractions.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the final purification of the target compound from the enriched fractions obtained from column chromatography.
-
-
Structural Elucidation and Quantification:
-
Spectroscopic Techniques: The structure of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Analytical HPLC: An analytical HPLC method with a suitable standard can be developed to quantify the amount of this compound in the crude extract and purified fractions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction of this compound from Merremia tuberosa.
Caption: Workflow for the extraction and isolation of this compound.
Disclaimer: The provided protocols are for informational and research purposes only. Appropriate safety precautions should be taken when handling chemicals and laboratory equipment. The efficiency of the extraction may vary depending on the specific conditions and the quality of the plant material.
References
- 1. Research Progression of the Genus Merremia: A Comprehensive Review on the Nutritional Value, Ethnomedicinal Uses, Phytochemistry, Pharmacology, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GISD [iucngisd.org]
- 3. Two new caffeate esters from roots of Merremia tuberosa and M. dissecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application of Octadecyl Caffeate in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl caffeate is a lipophilic derivative of caffeic acid, an organic compound renowned for its potent antioxidant and anti-inflammatory properties. The esterification of caffeic acid with octadecyl alcohol significantly enhances its oil solubility and skin permeability, making it a highly valuable active ingredient for cosmetic and dermatological formulations. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in key cosmetic applications, including antioxidant, skin whitening, and anti-inflammatory functions.
Key Applications and Mechanisms of Action
This compound's utility in cosmetic formulations stems from its multifaceted biological activities, primarily as an antioxidant, a skin-whitening agent, and an anti-inflammatory agent.
-
Antioxidant: The catechol group in the caffeic acid moiety of this compound acts as a powerful free radical scavenger, protecting the skin from oxidative stress induced by environmental factors such as UV radiation and pollution. This antioxidant activity helps to prevent premature skin aging.
-
Skin Whitening: Hyperpigmentation is largely due to the overproduction of melanin, a process catalyzed by the enzyme tyrosinase. Caffeic acid and its derivatives are known to inhibit tyrosinase activity, thereby reducing melanin synthesis and promoting a more even skin tone.
-
Anti-inflammatory: Chronic inflammation is a key factor in various skin conditions. Caffeic acid derivatives have been shown to modulate inflammatory pathways, including the NF-κB signaling cascade, to reduce the production of pro-inflammatory mediators.
Data Presentation: Comparative Efficacy
While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize the reported efficacy of closely related caffeic acid esters to provide a benchmark for expected performance.
Table 1: Antioxidant Activity of Caffeic Acid and its Esters
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Caffeic Acid | DPPH | ~20-30 | Trolox | ~40-50 |
| Methyl Caffeate | DPPH | ~21.0 | - | - |
| Ethyl Caffeate | DPPH | ~12.0 | - | - |
| Butyl Caffeate | DPPH | ~8.4 | - | - |
| Octyl Caffeate | DPPH | ~2.4 | - | - |
Note: The antioxidant activity of alkyl caffeates tends to increase with the length of the alkyl chain, suggesting that this compound would exhibit potent antioxidant activity.
Table 2: Anti-inflammatory Activity of Caffeic Acid Esters (Inhibition of NO Production)
| Compound | Cell Line | IC50 (µM) |
| Caffeic Acid | RAW 264.7 | >50 |
| Methyl Caffeate | RAW 264.7 | 21.0 |
| Ethyl Caffeate | RAW 264.7 | 12.0 |
| Butyl Caffeate | RAW 264.7 | 8.4 |
| Octyl Caffeate | RAW 264.7 | 2.4[1] |
| CAPE (Caffeic Acid Phenethyl Ester) | RAW 264.7 | 4.80[1] |
Note: The anti-inflammatory activity of octyl caffeate provides a strong indication of the potential efficacy of this compound.[1] Specific testing is recommended to determine the exact IC50 value.
Table 3: Tyrosinase Inhibitory Activity of Relevant Compounds
| Compound | Enzyme Source | IC50 (µM) |
| Kojic Acid (Reference) | Mushroom | ~10-30 |
| Caffeic Acid | Mushroom | Varies |
| Caffeic Acid Derivatives | Mushroom | Varies |
Experimental Protocols
The following are detailed protocols for evaluating the key cosmetic-relevant activities of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging capacity of this compound.
Caption: Workflow for DPPH Radical Scavenging Assay.
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol or DMSO
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or DMSO.
-
Prepare a fresh working solution of DPPH (e.g., 0.1 mM) in ethanol. The solution should have a deep violet color.
-
Prepare serial dilutions of the this compound stock solution and the positive control (e.g., Trolox) in the same solvent.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample dilutions, positive control dilutions, or blank (solvent only) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the sample or positive control.
-
Plot the percentage inhibition against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Skin Whitening Potential: Tyrosinase Inhibition Assay
This protocol describes an in vitro assay to measure the ability of this compound to inhibit mushroom tyrosinase, a key enzyme in melanin synthesis.
Caption: Workflow for Tyrosinase Inhibition Assay.
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Kojic acid (as a positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.
-
Prepare a solution of L-DOPA (e.g., 2 mM) in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Sample or positive control at various concentrations
-
Tyrosinase solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the formula:
where Abs_control is the absorbance of the reaction with the blank (no inhibitor), and Abs_sample is the absorbance with the sample or positive control.
-
Determine the IC50 value by plotting the percentage inhibition against the concentration.
-
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators in Keratinocytes
This protocol details a cell-based assay to evaluate the anti-inflammatory effects of this compound on human keratinocytes (e.g., HaCaT cells).
Caption: Cellular Anti-inflammatory Assay Workflow.
-
This compound
-
Human keratinocyte cell line (HaCaT)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
ELISA kits for IL-6 and IL-8
-
Reagents for Western blotting or immunofluorescence (antibodies against p65 and phospho-p65)
-
Cell Culture and Treatment:
-
Culture HaCaT cells in appropriate medium until they reach about 80% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Induce inflammation by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the culture medium.
-
Incubate the cells for 24 hours.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as IL-6 and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
NF-κB Activation Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the p65 subunit of NF-κB and its phosphorylated form (p-p65).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
A decrease in the p-p65/p65 ratio indicates inhibition of NF-κB activation.
-
Signaling Pathway
Inhibition of the NF-κB Inflammatory Pathway
This compound is expected to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Formulation and Stability Considerations
Due to its lipophilic nature, this compound is well-suited for incorporation into the oil phase of cosmetic emulsions (creams, lotions).
-
Solubility: It should be dissolved in the oil phase, potentially with gentle heating.
-
Stability: As an ester, this compound may be susceptible to hydrolysis at extreme pH values. Formulations should be maintained at a pH between 5 and 7. As a potent antioxidant, it can be prone to oxidation. The inclusion of other antioxidants and the use of airless packaging can enhance its stability.
-
Protocol for Stability Testing:
-
Prepare the final cosmetic formulation containing this compound.
-
Store samples under various conditions:
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Real-time stability: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life.
-
Freeze-thaw cycles: e.g., 3 cycles of -10°C for 24 hours followed by 25°C for 24 hours.
-
-
At specified time points, evaluate the physical and chemical properties of the formulation, including:
-
Appearance, color, and odor.
-
pH and viscosity.
-
Emulsion stability (phase separation).
-
Concentration of this compound (using a validated HPLC method).
-
-
Safety and Toxicology
-
Cytotoxicity: The cytotoxicity of this compound on skin cells (e.g., HaCaT keratinocytes, B16-F10 melanocytes) should be evaluated using standard assays such as the MTT assay to determine the non-toxic concentration range for in vitro efficacy testing and to ensure safety in topical applications.
-
Skin Irritation and Sensitization: Standard in vitro (e.g., reconstructed human epidermis models) and in vivo (e.g., human repeat insult patch test) studies are recommended to assess the skin irritation and sensitization potential of the final formulation. Caffeic acid itself is generally considered safe for topical use.
References
Stabilizing Octadecyl Caffeate in Experimental Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization and stabilization of octadecyl caffeate in experimental solutions. Due to its hydrophobic nature and susceptibility to oxidation, careful preparation and handling are crucial for obtaining reliable and reproducible results in in vitro and in vivo studies.
Chemical and Physical Properties of this compound
This compound is an ester of caffeic acid and octadecanol. Its long alkyl chain confers significant lipophilicity, making it poorly soluble in aqueous solutions. The catechol moiety of the caffeic acid portion is prone to oxidation.
| Property | Value | Source |
| Molecular Formula | C27H44O4 | --INVALID-LINK-- |
| Molecular Weight | 432.6 g/mol | --INVALID-LINK-- |
| Melting Point | 110-112 °C | --INVALID-LINK-- |
| Appearance | Not specified (likely a solid at room temperature) | - |
| Solubility | Poor in water. Soluble in organic solvents like chloroform. | --INVALID-LINK-- |
Challenges in Handling this compound
The primary challenges in working with this compound in experimental settings are its low aqueous solubility and its chemical instability.
-
Poor Aqueous Solubility: The long octadecyl chain makes the molecule highly hydrophobic, leading to precipitation in aqueous buffers and cell culture media. This can result in inaccurate concentrations and poor bioavailability in cell-based assays.
-
Oxidative Instability: The catechol group (3,4-dihydroxybenzene) of the caffeic acid moiety is susceptible to oxidation, especially at neutral or alkaline pH and in the presence of oxygen and metal ions. This degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Protocols for Solubilization and Stabilization
The following protocols are recommended for preparing this compound solutions for typical in vitro experiments.
Preparation of a Concentrated Stock Solution
It is highly recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the aqueous experimental medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vortex mixer
-
Sterile, amber glass vials or tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or an amber glass vial.
-
Add a small volume of anhydrous DMSO or absolute ethanol to the powder. A common starting concentration for a stock solution is 10-50 mM.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Store the stock solution in tightly sealed amber vials at -20°C or -80°C to minimize solvent evaporation and degradation from light and oxidation.
Preparation of Working Solutions
Protocol:
-
Thaw the stock solution at room temperature.
-
To prepare the final working solution, dilute the stock solution directly into the pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture medium, buffer).
-
It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, which helps to prevent precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.
-
Use the freshly prepared working solution immediately for experiments. Do not store diluted aqueous solutions of this compound for extended periods.
General Recommendations for Enhancing Stability
-
pH: Maintain the pH of the experimental solution in the acidic to neutral range (pH < 7.4) whenever possible, as the catechol group is more stable at lower pH.
-
Antioxidants: For applications where it does not interfere with the experimental endpoint, the inclusion of a small amount of a common antioxidant like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) in the stock solution or the final medium can help to prevent oxidative degradation.
-
Chelating Agents: The presence of metal ions can catalyze the oxidation of catechols. If compatible with the experimental system, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the buffers can help to sequester metal ions and improve stability.
-
Light Protection: Protect solutions containing this compound from direct light by using amber vials and minimizing exposure to ambient light.
-
Deoxygenation: For highly sensitive experiments, deoxygenating the aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before adding the this compound stock solution can reduce oxidative degradation.
Experimental Workflow and Diagrams
Workflow for Preparation of Stabilized this compound Solution
Caption: Workflow for preparing stable this compound solutions.
Putative Signaling Pathways Modulated by Caffeic Acid Esters
Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on a structurally related compound, caffeic acid phenethyl ester (CAPE), provides insights into potential mechanisms of action. CAPE has been shown to influence key cellular signaling pathways involved in inflammation, proliferation, and oxidative stress. Given the shared caffeic acid moiety, it is plausible that this compound may exert its biological effects through similar pathways.
NF-κB Signaling Pathway Inhibition
CAPE is a well-documented inhibitor of the NF-κB signaling pathway.[1] It has been shown to block the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1] This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Akt Signaling Pathway Modulation
Studies have demonstrated that CAPE can suppress the proliferation of cancer cells by inhibiting the Akt signaling pathway.[2] This pathway is central to cell survival, growth, and proliferation.
Caption: Putative modulation of the Akt signaling pathway.
SIRT1/PGC-1α Pathway Activation
In the context of neuroprotection, CAPE has been found to mitigate mitochondrial dysfunction by activating the SIRT1/PGC-1α signaling pathway.[3] This pathway is crucial for mitochondrial biogenesis and function.
Caption: Putative activation of the SIRT1/PGC-1α pathway.
Disclaimer: The signaling pathway information presented is based on studies of the related compound, caffeic acid phenethyl ester (CAPE). Further research is required to confirm that this compound acts through these specific mechanisms. Researchers should interpret their findings with this consideration.
References
- 1. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester inhibits neuro-inflammation and oxidative stress following spinal cord injury by mitigating mitochondrial dysfunction via the SIRT1/PGC1α/DRP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Effects of Long-Chain Caffeic Acid Esters, with Reference to Octadecyl Caffeate Analogs
Introduction:
Octadecyl caffeate, a long-chain ester of caffeic acid, is a lipophilic antioxidant with potential therapeutic applications. Due to a paucity of direct in vivo data on this compound, this document provides application notes and protocols based on studies of its close structural analogs, such as decyl caffeate, dodecyl caffeate, and the extensively researched caffeic acid phenethyl ester (CAPE). These compounds share a common caffeoyl moiety responsible for their antioxidant and anti-inflammatory properties, while the varying alkyl chain length influences their lipophilicity and bioavailability. The following sections detail animal models and experimental protocols for investigating the anti-inflammatory, antioxidant, and anti-cancer effects of these long-chain caffeic acid esters, which can be adapted for the study of this compound.
I. Anti-Inflammatory Effects
Long-chain caffeic acid esters have demonstrated potent anti-inflammatory properties by modulating key signaling pathways. Animal models of induced inflammation are crucial for evaluating the in vivo efficacy of these compounds.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation. Caffeic acid methyl ester has been shown to be effective in this model.[1]
Table 1: Quantitative Data for Anti-Inflammatory Effects of a Caffeic Acid Ester
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Caffeic Acid Methyl Ester | Rat (Carrageenan-induced paw edema) | 10 mg/kg | Peroral (p.o.) | Potent anti-inflammatory and antinociceptive effects. | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.
-
Compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) via gavage at predetermined doses. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
-
Mechanism of Action Studies: At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators (e.g., TNF-α, IL-6, PGE2) and expression of inflammatory enzymes (e.g., COX-2, iNOS) via ELISA, qPCR, or Western blotting to elucidate the mechanism of action.[1]
Signaling Pathway: NF-κB Inhibition
Caffeic acid esters often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by a caffeic acid ester analog.
II. Anti-Cancer Effects
Long-chain caffeic acid esters have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis. Xenograft models are instrumental in evaluating their in vivo anti-tumorigenic potential.
Animal Model: Colorectal Cancer Xenograft in Mice
Decyl caffeate has been demonstrated to suppress the growth of colorectal cancer cells in a xenograft mouse model.[3]
Table 2: Quantitative Data for Anti-Cancer Effects of a Long-Chain Caffeic Acid Ester
| Compound | Animal Model | Cell Line | Dosage | Route of Administration | Key Findings | Reference |
| Decyl Caffeate | Xenograft Mouse | HCT-116 (Human Colorectal Carcinoma) | Not specified in abstract | Not specified in abstract | Blocked tumor growth of colorectal adenocarcinoma. | [3] |
Experimental Protocol: Xenograft Tumor Model
-
Animals: Immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old, are used.
-
Cell Culture: Human colorectal cancer cells (e.g., HCT-116) are cultured in appropriate media.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomly assigned to control and treatment groups. This compound is administered (e.g., intraperitoneally or orally) at various doses.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for proteins involved in cell cycle and apoptosis).
Signaling Pathway: STAT3 and Akt Inhibition
Decyl caffeate has been shown to inhibit the proliferation of colorectal cancer cells by blocking the STAT3 and Akt signaling pathways.[3]
Caption: Inhibition of STAT3 and Akt signaling by a long-chain caffeate analog.
III. Antioxidant Effects
The inherent antioxidant properties of the caffeoyl moiety can be evaluated in vivo by assessing its impact on oxidative stress markers in various animal models.
Animal Model: General Oxidative Stress Model
While specific models for this compound are unavailable, a general approach to assess in vivo antioxidant activity involves inducing oxidative stress and measuring relevant biomarkers.
Experimental Protocol: In Vivo Antioxidant Activity Assessment
-
Animals: Mice or rats can be used.
-
Induction of Oxidative Stress (Optional): Oxidative stress can be induced by agents like carbon tetrachloride (CCl4) for hepatotoxicity or D-galactose to mimic aging.
-
Treatment: Animals are treated with this compound at different doses for a specified period.
-
Sample Collection: At the end of the treatment period, blood and tissues (e.g., liver, brain) are collected.
-
Biochemical Analysis:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels in tissue homogenates.
-
Antioxidant Enzymes: Assay the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Glutathione Levels: Determine the levels of reduced glutathione (GSH).
-
Total Antioxidant Capacity: Measure the total antioxidant capacity in plasma.
-
Experimental Workflow: In Vivo Antioxidant Evaluation
Caption: Workflow for evaluating the in vivo antioxidant activity of this compound.
Disclaimer: The provided protocols and data are based on studies of analogs of this compound. Researchers should optimize these protocols for their specific experimental conditions and for this compound itself. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro antıneoplastic actions of caffeic acid phenethyl ester (CAPE): therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octadecyl Caffeate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of octadecyl caffeate for improved yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound.
Q1: What are the common causes of low yield in this compound synthesis?
Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions and the inherent challenges of working with long-chain alkyl esters. Key areas to investigate include:
-
Reaction Temperature: Temperature plays a critical role. For instance, in the synthesis of a similar long-chain ester, dodecyl caffeate, yields rapidly increased with temperature up to 90°C. However, temperatures exceeding this can lead to the oxidation of caffeic acid and the product, resulting in a decreased yield and discoloration of the reaction mixture[1].
-
Substrate Molar Ratio: An inappropriate ratio of octadecanol to caffeic acid can limit the reaction. Optimizing this ratio is crucial, as demonstrated in related syntheses where a higher molar ratio of the alcohol to the acid improved yields[1].
-
Catalyst Activity and Dosage: The choice and amount of catalyst are pivotal. For ionic liquid catalysts, an insufficient amount can lead to a low yield, while an excess can cause oxidation of the product[1]. For enzymatic synthesis, the activity and stability of the lipase are critical[2][3].
-
Water Content: The presence of water can inhibit the esterification reaction. It is important to control the initial water content of the reactants and the reaction environment[1][4]. The use of molecular sieves or conducting the reaction under vacuum can help remove water produced during the reaction[4][5].
-
Mass Transfer Limitations: In heterogeneous catalysis, such as with cation-exchange resins, mass transfer limitations can reduce the reaction rate and yield. Using a deep eutectic solvent (DES) as a caffeoyl donor has been shown to decrease these limitations compared to using solid caffeic acid.
-
Steric Hindrance: The synthesis of long-chain alkyl caffeates can be challenging due to steric hindrance, which can make the reaction more difficult as the carbon number of the alkyl chain increases[1][6][7].
Q2: How can I optimize the reaction time for my synthesis?
Reaction times can vary significantly depending on the chosen synthetic route.
-
Cation-Exchange Resins: While effective, this method can require long reaction times, on the order of 24 hours, to achieve high yields[1][6][7].
-
Ionic Liquids: Using an ionic liquid catalyst like [Hnmp]HSO4 has been shown to dramatically reduce reaction times to as little as 3 hours for similar long-chain caffeates[1][6][7].
-
Enzymatic Synthesis: Lipase-catalyzed reactions can also be lengthy, sometimes requiring over 50 hours[1][7]. However, optimization of conditions can potentially shorten this timeframe.
Q3: What are the advantages of using a deep eutectic solvent (DES) in the synthesis?
Utilizing a natural deep eutectic solvent (DES) composed of choline chloride and caffeic acid as the caffeoyl donor offers several benefits:
-
Enhanced Yield: It can significantly increase the yield of this compound compared to using solid caffeic acid.
-
Improved Reaction Rate: The DES can lead to a faster reaction rate by reducing mass transfer limitations.
-
Lower Activation Energy: The activation energy for the conversion of caffeic acid is lower when using a DES, indicating a more favorable reaction pathway.
Q4: Are there alternatives to traditional chemical catalysts?
Yes, enzymatic synthesis using lipases is a viable "green" alternative. Immobilized lipases, such as Novozym 435, can catalyze the esterification of caffeic acid[1][4][8]. However, the success of enzymatic methods can be highly dependent on the choice of solvent and reaction conditions, as some lipases may show no activity for the synthesis of long-chain alkyl caffeates under certain conditions[1].
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis of long-chain alkyl caffeates, providing a comparison of different methodologies.
| Product | Catalyst | Caffeoyl Donor | Key Reaction Conditions | Reaction Time (h) | Max. Yield (%) | Reference |
| Octodecyl Caffeate | Cation-exchange resin A-35 | Deep Eutectic Solvent (Choline chloride & Caffeic Acid) | 85°C, Stearyl alcohol/CA 8:1 (mol/mol), 5% A-35 load | 24 | 90.69 ± 2.71 | |
| Octodecyl Caffeate | Cation-exchange resin A-35 | Solid Caffeic Acid | 85°C, Stearyl alcohol/CA 8:1 (mol/mol), 5% A-35 load | 24 | 40.97 ± 2.37 | |
| Dodecyl Caffeate | Ionic Liquid [Hnmp]HSO4 | Caffeic Acid | 87°C, Dodecanol/CA 10.2:1 (mol/mol), 9.8% IL dosage | ~2 | 94.67 ± 1.32 | [1][7][9][10] |
| Caffeic Acid Phenethyl Ester | Novozym 435 | Caffeic Acid | 69°C, Substrate molar ratio 1:72, 351 PLU enzyme | 59 | 91.65 ± 0.66 | [8] |
Detailed Experimental Protocols
1. Synthesis of this compound using Cation-Exchange Resin and Deep Eutectic Solvent (DES)
This protocol is adapted from a method that demonstrated significantly improved yields.
-
Preparation of the Deep Eutectic Solvent (DES):
-
Mix choline chloride and caffeic acid in the desired molar ratio.
-
Heat the mixture at a specified temperature with stirring until a homogeneous, clear liquid is formed.
-
-
Esterification Reaction:
-
In a reaction vessel, combine the prepared DES (as the caffeoyl donor), octadecanol (stearyl alcohol), and the cation-exchange resin A-35. A recommended starting point is a stearyl alcohol to caffeic acid molar ratio of 8:1 and a 5% (w/w) catalyst loading.
-
Heat the mixture to 85°C with continuous stirring.
-
Allow the reaction to proceed for 24 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
-
Product Isolation and Purification:
-
After the reaction, filter to remove the catalyst.
-
The product can be purified from the reaction mixture using techniques such as column chromatography.
-
2. Synthesis of Dodecyl Caffeate using an Ionic Liquid Catalyst
This protocol is based on a rapid and high-yield synthesis of a similar long-chain caffeate[1][7][9][10].
-
Reaction Setup:
-
Combine caffeic acid, dodecanol, and the ionic liquid [Hnmp]HSO4 in a reaction vessel. Optimal conditions reported are a substrate molar ratio of 10.2:1 (dodecanol:caffeic acid) and an ionic liquid dosage of 9.8% (w/w).
-
Heat the reaction mixture to 87°C with stirring.
-
-
Reaction and Monitoring:
-
Maintain the reaction at the set temperature for approximately 2 hours (118 minutes).
-
Monitor the formation of dodecyl caffeate by HPLC.
-
-
Work-up and Purification:
-
Upon completion, the ionic liquid can often be separated and potentially recycled.
-
The product can be purified from the remaining mixture, for example, by extraction and subsequent chromatographic methods.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Factors influencing the yield of this compound synthesis.
References
- 1. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Octadecyl Caffeate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues of octadecyl caffeate in aqueous media. The information is designed to assist researchers in effectively formulating this lipophilic compound for experimental and developmental purposes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound is a highly lipophilic molecule. Its long C18 alkyl (octadecyl) chain results in a large nonpolar surface area, leading to strong hydrophobic interactions. These interactions cause the molecules to aggregate in aqueous environments to minimize contact with water, resulting in very low solubility.
Q2: What are the common signs of solubility problems with my this compound solution?
You may observe the following:
-
Precipitation: The compound may fall out of solution, appearing as solid particles, crystals, or a film.
-
Cloudiness or Turbidity: The solution may appear hazy, indicating the formation of aggregates or fine precipitates.
-
Phase Separation: In lipid-based formulations, you might see an oily layer on top (creaming) or a separation of oil and water phases.
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible results in biological assays.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
The main approaches to improve the solubility of this compound include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the lipophilic compound.
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase aqueous compatibility.
-
Nanoformulations: Developing nano-sized delivery systems like nanoemulsions or solid lipid nanoparticles (SLNs).
Troubleshooting Guides
Issue 1: Precipitation of this compound in Co-solvent Systems
Question: I am dissolving this compound in a co-solvent system (e.g., ethanol-water), but it precipitates upon addition of the aqueous phase or over time. What should I do?
Answer:
This is a common issue when the proportion of the aqueous phase exceeds the solubilization capacity of the co-solvent system. Here are some troubleshooting steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) in your mixture. It is crucial to find a balance that maintains solubility without negatively impacting your experimental model.
-
Optimize the Co-solvent: Not all co-solvents are equally effective. You may need to screen different pharmaceutically acceptable co-solvents. While specific solubility data for this compound is limited, related compounds like caffeic acid show significantly higher solubility in ethanol compared to water.[1][2] For highly lipophilic compounds, PEG 400 is often an effective solubilizer.[3][4]
-
Control the Order of Addition: Dissolve the this compound completely in the pure organic co-solvent first before slowly adding the aqueous phase with constant stirring. This can prevent localized supersaturation and precipitation.
-
Adjust Temperature: Gently warming the solution may help dissolve the compound. However, be cautious as it may precipitate again upon cooling to room or physiological temperatures. Ensure the final application temperature is considered during formulation development.
Workflow for Co-solvent System Optimization
Caption: Workflow for optimizing a co-solvent system for this compound.
Issue 2: Instability of Nanoemulsion Formulations
Question: I have prepared a nanoemulsion of this compound, but it is showing signs of instability like creaming or phase separation. How can I improve its stability?
Answer:
Nanoemulsion instability can arise from an imbalanced formulation. The choice and ratio of the oil, surfactant, and co-surfactant (Smix) are critical.
-
Screen Formulation Components:
-
Oil Phase: Select an oil in which this compound has good solubility. Medium-chain triglycerides (MCTs) or other pharmaceutically acceptable oils can be good starting points.
-
Surfactant: Use a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value, typically in the range of 10-18 for oil-in-water (o/w) nanoemulsions. Common choices include Tween 80 and Cremophor EL.[5]
-
Co-surfactant: A co-surfactant like Transcutol, PEG 400, or ethanol can help to further reduce interfacial tension and improve nanoemulsion formation.[5]
-
-
Optimize Component Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. The ratio of surfactant to co-surfactant (Smix) is a key parameter to vary (e.g., 1:1, 2:1, 3:1).[5][6]
-
Homogenization Technique: Ensure adequate energy input during preparation. High-speed homogenization followed by ultrasonication or microfluidization is often necessary to achieve small and uniform droplet sizes, which contributes to stability.[7]
Experimental Workflow for Nanoemulsion Formulation
Caption: General workflow for preparing and evaluating an this compound nanoemulsion.
Issue 3: Low Encapsulation Efficiency in Solid Lipid Nanoparticles (SLNs)
Question: My solid lipid nanoparticle (SLN) formulation of this compound has low entrapment efficiency. How can I improve it?
Answer:
Low encapsulation efficiency in SLNs for highly lipophilic compounds can be due to poor partitioning of the drug into the lipid matrix or expulsion during lipid crystallization.
-
Lipid Selection: Choose a lipid in which this compound is highly soluble. A mixture of solid and liquid lipids (creating a Nanostructured Lipid Carrier - NLC) can form a less-perfect crystalline structure, providing more space to accommodate the drug molecule and thus increasing loading capacity.[8]
-
Lipid-to-Drug Ratio: Optimizing the concentration of this compound relative to the lipid is crucial. Too high a drug concentration can lead to saturation of the lipid matrix and subsequent drug expulsion.
-
Surfactant Concentration: An adequate concentration of a suitable surfactant (e.g., Poloxamer 188, Tween 80) is necessary to stabilize the nanoparticles and prevent drug leakage.[8]
-
Preparation Method: The hot homogenization method is commonly used. Ensure that the drug is fully dissolved in the molten lipid before emulsification. The cooling rate can also influence the crystallinity of the lipid matrix and drug entrapment. A rapid cooling (e.g., in an ice bath) can sometimes lead to less ordered crystals and better drug retention.[9]
Issue 4: Difficulty in Forming an Inclusion Complex with Cyclodextrins
Question: I am trying to prepare a cyclodextrin inclusion complex of this compound, but I am not seeing a significant increase in solubility. What could be the problem?
Answer:
The formation and efficiency of a cyclodextrin inclusion complex depend on several factors:
-
Type of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate to accommodate the lipophilic portion of the this compound molecule. For a long alkyl chain, hydroxypropyl-β-cyclodextrin (HP-β-CD) or other modified β-cyclodextrins are often more effective than the native β-cyclodextrin due to their larger cavity and higher aqueous solubility.[10][11]
-
Molar Ratio: The stoichiometry of the complex (drug:cyclodextrin ratio) is critical. A 1:1 molar ratio is a common starting point, but for long molecules, a 1:2 ratio might be necessary to encapsulate the entire hydrophobic chain.[12][13] Phase solubility studies are essential to determine the optimal ratio.
-
Preparation Method: The method used to form the complex can significantly impact its efficiency.
-
Kneading: This method involves making a paste of the drug and cyclodextrin with a small amount of water/alcohol mixture. It is effective for poorly soluble drugs.
-
Solvent Evaporation: Co-dissolving the drug and cyclodextrin in a suitable organic solvent followed by evaporation of the solvent.[10]
-
Freeze-Drying (Lyophilization): Co-dissolving both components in a solvent system and then freeze-drying to obtain a porous powder. This method often yields highly soluble complexes.[14]
-
Logical Relationship for Cyclodextrin Complexation
Caption: Formation of an this compound-cyclodextrin inclusion complex.
Data Presentation
Table 1: Estimated Solubility of this compound Analogs in Co-solvents
| Solvent System | Caffeic Acid Solubility (mg/mL) | Reference |
| Water | ~0.65 | [15] |
| Ethanol | ~25 (warm) | [15] |
| DMSO | ~40 | [15] |
| PBS (pH 7.2) | ~0.5-0.65 | [1][15] |
Table 2: Example Formulations for Enhancing this compound Solubility
Note: These are starting point formulations based on literature for similar lipophilic compounds and may require optimization for this compound.
| Formulation Type | Component | Role | Example Concentration/Ratio | Reference for Method |
| Nanoemulsion | Isopropyl myristate | Oil Phase | 5 - 15% (w/w) | [5][6] |
| Tween 80 | Surfactant | Smix (Surfactant:Co-surfactant) Ratio 1:1 to 3:1 | [5] | |
| PEG 400/Ethanol | Co-surfactant | 20 - 40% (w/w) of Smix | [5] | |
| Water | Aqueous Phase | q.s. to 100% | ||
| Solid Lipid Nanoparticles (SLN) | Compritol® 888 ATO / Glyceryl Monostearate | Solid Lipid | 5 - 10% (w/v) | [8][9] |
| This compound | Active Ingredient | 0.5 - 2% (w/v) | ||
| Poloxamer 188 / Tween 80 | Surfactant | 1 - 2.5% (w/v) | [8][9] | |
| Water | Aqueous Phase | q.s. to 100% | ||
| Cyclodextrin Complex | This compound | Active Ingredient | 1 | [10][12][13] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Complexing Agent | 1 or 2 (Molar Ratio) | [10][11] |
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent system (e.g., co-solvent mixture, buffer) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Prepare a standard curve of this compound in the same solvent system to calculate the concentration accurately.
Protocol 2: Preparation of a Nanoemulsion by High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve the desired amount of this compound in the selected oil (e.g., Isopropyl Myristate) with gentle heating if necessary.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400) in water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi) to reduce the droplet size and form a translucent nanoemulsion.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10 °C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., 12,000 rpm for 10 minutes) to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold water (2-4 °C) under gentle stirring. The rapid cooling of the lipid droplets causes them to solidify into nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Place a specific molar ratio of cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin to form a paste.
-
Gradually add the this compound to the paste while continuously grinding with the pestle.
-
Knead the mixture for a specified time (e.g., 45-60 minutes). Add more of the solvent mixture if the paste becomes too dry.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum to obtain a solid powder.
-
The resulting powder can be further washed with a small amount of a solvent in which the complex is insoluble but the free drug is soluble to remove any uncomplexed this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirmps.org [ijirmps.org]
- 7. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. Characterization of solid lipid nanoparticles containing caffeic acid and determination of its effects on MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and spectral investigation of inclusion complex of caffeic acid with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Cyclodextrin/Isopentyl Caffeate Inclusion Complex: Synthesis, Characterization and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caffeic Acid - CD Formulation [formulationbio.com]
Preventing degradation of octadecyl caffeate during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of octadecyl caffeate during storage and experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing, browning) of this compound powder or solution. | Oxidation of the catechol moiety. | Store in an inert atmosphere (e.g., under argon or nitrogen). Use airtight containers. Addition of antioxidants may be considered. |
| Precipitation or changes in solubility of the stored compound. | Hydrolysis of the ester bond, leading to the formation of caffeic acid and octadecanol. | Control moisture by storing with a desiccant. For solutions, use anhydrous solvents. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the active compound due to exposure to light, high temperatures, or inappropriate pH. | Store at recommended low temperatures, protect from light by using amber vials or storing in the dark. Ensure the pH of solutions is maintained in the optimal range. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Formation of degradation products through oxidation, hydrolysis, or other pathways. | Conduct a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are:
-
Oxidation: The 3,4-dihydroxy (catechol) group in the caffeate moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: The ester linkage is prone to hydrolysis, especially in the presence of moisture and at non-neutral pH, leading to the formation of caffeic acid and octadecanol.
-
Temperature: Elevated temperatures can increase the rate of both oxidation and hydrolysis.
-
Light: Exposure to UV and visible light can promote phot-oxidation and other degradation pathways.
-
pH: Caffeic acid and its esters are generally more stable in acidic to neutral conditions and can degrade rapidly in alkaline (high pH) environments[1][2][3][4].
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer at low temperatures (e.g., 2-8 °C or -20 °C).
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light: Protected from light in amber-colored, airtight containers.
-
Moisture: In a dry environment, potentially with a desiccant, to prevent hydrolysis.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution:
-
Use a high-purity, anhydrous solvent in which this compound is readily soluble.
-
Prepare the solution under an inert atmosphere if possible.
-
Store the solution in an amber vial at a low temperature (e.g., -20°C).
-
It is advisable to prepare fresh solutions for critical experiments or to validate the stability of the stock solution over time using a suitable analytical method like HPLC.
Q4: Are there any excipients that should be avoided when formulating with this compound?
A4: Yes, certain excipients may promote degradation:
-
Hygroscopic excipients: These can attract moisture, which can lead to hydrolysis of the ester bond[5][6][7].
-
Excipients with alkaline properties: These can raise the microenvironmental pH, accelerating the degradation of the caffeate moiety[8][9].
-
Excipients containing reactive impurities: Some excipients may contain residual peroxides or metal ions that can catalyze oxidation[8][9]. It is crucial to conduct compatibility studies with your chosen excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Caffeic acid esters are known to be highly labile under alkaline conditions[10].
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days in the dark.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of 0.5% acetic acid in water (A) and methanol (B) can be effective[10][11]. |
| Gradient Program | Start with a higher proportion of A and gradually increase B to elute the lipophilic this compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Set at the λmax of this compound (around 330 nm)[10][11]. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | Purity by HPLC (%) | Appearance |
| 0 | 99.8 | White to off-white powder |
| 2 | 98.5 | Slight yellowish tint |
| 4 | 96.2 | Yellowish powder |
| 8 | 92.1 | Yellow-brown powder |
| 12 | 88.5 | Brownish powder |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. phcogj.com [phcogj.com]
Troubleshooting peak tailing of octadecyl caffeate in HPLC.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing with octadecyl caffeate in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, featuring a trailing edge that extends from the peak maximum.[1][2] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[3] This distortion is problematic because it can decrease resolution between adjacent peaks, reduce the accuracy of quantification, and negatively impact method precision.[1][4]
Q2: Why is my this compound peak tailing?
Peak tailing for this compound in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. Although this compound is a relatively non-polar molecule, the phenolic hydroxyl groups on the caffeic acid portion of the molecule can engage in unwanted polar interactions with active sites on the column packing material.
The most common causes include:
-
Secondary Silanol Interactions: The primary cause is often the interaction between the phenolic hydroxyl groups of this compound and residual silanol groups (Si-OH) on the silica surface of the C18 column.[2][5] These interactions provide a secondary retention mechanism that can lead to tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimized, the phenolic hydroxyls can be deprotonated, increasing their potential for ionic interactions with the stationary phase.[6][7]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte, causing tailing.[1]
-
Instrumental Effects: Issues like excessive extra-column (dead) volume in tubing or fittings can also contribute to peak broadening and tailing.[1][8]
Q3: What is an acceptable peak tailing factor?
The degree of peak tailing is often quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. A value greater than 2.0 is generally unacceptable for quantitative analysis as it can compromise the accuracy and reproducibility of the results.[9]
Troubleshooting Guides
This section provides a logical workflow and detailed answers to common troubleshooting questions.
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step process to diagnose and resolve peak tailing issues.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q4: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds, including those with phenolic groups like this compound.[6][10] Residual silanol groups on the silica packing are acidic and become ionized (negatively charged) at a mid-range pH.[11] The phenolic hydroxyls on the caffeate molecule can also ionize under certain pH conditions.
To minimize peak tailing from secondary interactions, it is crucial to control the ionization state of the silanol groups.
-
Low pH (e.g., < 3.0): By operating at a low pH, the residual silanol groups on the stationary phase are protonated (neutral).[2][3] This prevents strong ionic interactions with the this compound molecule, significantly improving peak symmetry. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase is a common and effective strategy.[3]
| Mobile Phase pH | Ionization State of Silanols | Expected Effect on Peak Shape for this compound |
| < 3.0 | Neutral (protonated) | Good: Symmetrical peak shape, minimal tailing. |
| 3.0 - 7.0 | Partially to Fully Ionized | Poor: Significant peak tailing due to secondary interactions. |
| > 7.0 | Fully Ionized | Poor: Significant tailing; risk of silica dissolution on standard columns. |
Q5: What mobile phase additives can improve peak shape?
For acidic compounds like this compound, the primary "additive" is an acid (like formic acid) used to control and lower the mobile phase pH.[3] In some cases, adjusting the buffer concentration can also help. Increasing the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer for LC-UV) can help mask the residual silanol interactions and reduce tailing.[3][12] However, for LC-MS applications, buffer concentrations should be kept low (<10 mM) to avoid ion suppression.[3]
Q6: Could my column be the problem? How do I check and what can I do?
Yes, the column is a frequent source of peak tailing.[9]
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column inlet, creating active sites that cause tailing. If you observe a gradual increase in peak tailing and backpressure over several injections, contamination is likely.[1]
-
Column Degradation: Over time, or with use under harsh conditions (e.g., high pH), the stationary phase can degrade, or a void can form at the column inlet.[12] A void disrupts the packed bed, leading to a distorted flow path and peak tailing.[5]
The diagram below illustrates how secondary interactions with active silanol sites cause peak tailing.
Caption: Analyte interactions within a C18 HPLC column.
Q7: Can instrumental factors cause peak tailing?
Yes, issues with the HPLC system itself, often related to extra-column volume (also known as dead volume), can cause all peaks in a chromatogram to tail.[1] This occurs when the sample band spreads out in spaces outside of the column.
-
Sources of Dead Volume:
-
Troubleshooting:
-
Ensure all fittings are properly tightened and are of the correct type for the column and instrument.
-
Use tubing with a small internal diameter (e.g., 0.125 mm or 0.005 inches) and keep the length as short as possible, especially between the column and the detector.[14]
-
Q8: Could my sample preparation be causing the issue?
Yes, two common sample-related issues can lead to poor peak shape.
-
Solvent Mismatch: Dissolving your this compound sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than your mobile phase can cause peak distortion and tailing.[1] The strong solvent carries the analyte band down the column in a disorganized way before the mobile phase can properly focus it.
-
Solution: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a solvent that is weaker than or as close in strength as possible to the initial mobile phase.[1]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak that may look like a right triangle.[4][12]
-
Solution: Reduce the injection volume or dilute the sample and reinject. If tailing improves, the column was likely overloaded.[12]
-
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
This protocol is used to determine the optimal mobile phase pH to minimize peak tailing for this compound.
Objective: To identify the mobile phase pH that provides the most symmetrical peak shape. Materials:
-
HPLC system with a C18 column
-
This compound standard
-
Mobile phase solvents (e.g., Acetonitrile, HPLC-grade Water)
-
Acids for pH adjustment (e.g., Formic acid, TFA)
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH of each. For example:
-
Aqueous A: Water + 0.1% Formic Acid (pH ≈ 2.7)
-
Aqueous B: Water + 0.05% Formic Acid (pH ≈ 3.0)
-
Aqueous C: Water buffered to pH 4.0
-
-
Equilibrate the Column: Start with the lowest pH mobile phase (Aqueous A mixed with your organic solvent). Flush the column with this mobile phase until the baseline is stable (typically 10-15 column volumes).
-
Inject Standard: Inject your this compound standard and record the chromatogram.
-
Increase pH: Switch to the next mobile phase (Aqueous B) and repeat the equilibration and injection steps.
-
Analyze Data: Compare the chromatograms. Calculate the tailing factor for the this compound peak at each pH condition. Plot the tailing factor versus pH to visually determine the optimal pH that yields the most symmetrical peak.
Protocol 2: Column Flushing and Regeneration (for C18)
This procedure is used to remove strongly retained contaminants from the column that may be causing peak tailing and high backpressure.[1]
Objective: To clean a contaminated C18 reverse-phase column. Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[1]
-
Reverse Flow (Optional but Recommended): Reverse the column direction by connecting the outlet to the pump and the inlet to waste. This helps flush contaminants from the inlet frit more effectively. Check your column's user manual to ensure it can be back-flushed.[3]
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove buffers and salts.
-
Flush with Isopropanol: Flush with 20 column volumes of IPA to remove strongly non-polar contaminants.[1]
-
Return to Normal Flow: Turn the column back to its normal flow direction.
-
Final Equilibration: Flush the column with your mobile phase (without any buffer salts) for 10-15 column volumes. Finally, re-equilibrate the column with your complete mobile phase until a stable baseline is achieved.[1]
-
Test Performance: Inject your standard to check if peak shape has improved.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. support.waters.com [support.waters.com]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of Caffeic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of caffeic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of caffeic acid?
A1: Several methods are employed for the esterification of caffeic acid, each with its own advantages and disadvantages. Common approaches include:
-
Direct Catalytic Esterification (Fischer Esterification): This classic method involves reacting caffeic acid with an alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or sulfuric acid.[1][2] It is a straightforward method, but can be time-consuming and may result in lower yields due to the reversible nature of the reaction.[3][4]
-
Acyl Chloride Method: Caffeic acid is first converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂).[3][5] This intermediate then readily reacts with an alcohol. This method often results in high yields and shorter reaction times but involves harsh reagents.[5]
-
Enzymatic Synthesis: Biocatalysts, such as lipases (e.g., Novozym 435), are used to catalyze the esterification. This method is performed under mild conditions, is highly specific, and is environmentally friendly.[5][6] However, it can be slower, and the enzyme's activity can be inhibited by byproducts like water.[5]
-
Coupling Agent Method: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) are used to facilitate the ester formation.[3][7]
-
Alternative Methods: Other synthetic routes include the Wittig reaction, Knoevenagel condensation, and Heck reaction, which start from precursors other than caffeic acid itself.[5][7]
Q2: What are the key factors influencing the yield of caffeic acid esterification?
A2: The yield of the esterification reaction is influenced by several critical parameters:
-
Catalyst: The choice and amount of catalyst are crucial. Acid catalysts protonate the carboxylic acid, making it more reactive.[8] For enzymatic reactions, the enzyme loading affects the reaction rate.[5]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants and products, especially the oxidation of the phenolic hydroxyl groups in caffeic acid. Optimal temperatures often range between 65-90°C.[2][9]
-
Reactant Molar Ratio: Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[4][9]
-
Solvent: The choice of solvent is important. While caffeic acid has low solubility in nonpolar solvents, the conversion rate can be higher in them compared to polar solvents.[5] Deep eutectic solvents (DES) are also being explored as green alternatives.[6][10]
-
Water Removal: Water is a byproduct of esterification, and its presence can reverse the reaction, especially in Fischer and enzymatic esterifications.[5][8] Techniques to remove water, such as using molecular sieves or a Dean-Stark apparatus, can significantly improve yields.[5][8]
-
Reaction Time: The reaction needs sufficient time to reach equilibrium or completion.[1] Monitoring the reaction progress is essential to determine the optimal time.[8]
Q3: How can I monitor the progress of the esterification reaction?
A3: Reaction progress can be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) is a common and effective method to qualitatively track the disappearance of starting materials (caffeic acid) and the appearance of the ester product.[8] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is frequently used to determine the concentration of reactants and products over time, allowing for the calculation of conversion and yield.[6][9]
Q4: What are common side reactions, and how can they be minimized?
A4: The primary side reaction of concern is the oxidation of the two phenolic hydroxyl groups on the caffeic acid molecule, especially at elevated temperatures.[9] This can lead to the formation of colored byproducts and a decrease in the desired ester's yield. To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to carefully control the reaction temperature.[11] In acid-catalyzed reactions with alcohols, ether formation via alcohol dehydration can also occur, particularly at high temperatures.[4]
Troubleshooting Guide
Issue 1: Low or No Ester Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Equilibrium Limitation | The esterification reaction is reversible. To drive the reaction forward, use a large excess of the alcohol (e.g., a molar ratio of 20:1 alcohol to caffeic acid).[1][2] Alternatively, continuously remove the water byproduct using molecular sieves or a Dean-Stark apparatus.[5][8] |
| Catalyst Inactivity or Insufficiency | Ensure the catalyst is fresh and active. For acid catalysts like p-toluenesulfonic acid (PTSA), a typical loading is around 8% by mass relative to the substrate.[1] For enzymatic reactions, ensure the enzyme has been stored correctly and use an appropriate loading. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be very slow. If too high, degradation of caffeic acid can occur. Optimize the temperature, typically in the range of 65-90°C. For the synthesis of methyl caffeate with PTSA, 65°C was found to be optimal.[2] For dodecyl caffeate, the optimal temperature was 87-90°C.[9] |
| Poor Solubility of Caffeic Acid | Caffeic acid has limited solubility in many organic solvents.[5] While nonpolar solvents can lead to higher conversion, ensuring some level of solubility is necessary. For enzymatic synthesis, deep eutectic solvents (DES) can be used where caffeic acid itself is part of the solvent system.[6] |
| Water Inhibition (Enzymatic Reactions) | Water produced during the reaction can inhibit enzyme activity.[5] The addition of molecular sieves to the reaction mixture is crucial to adsorb water and maintain enzyme performance.[5] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction using TLC or HPLC to determine the optimal reaction time.[8] Reaction times can range from a few hours to over 48 hours depending on the method.[1][5] |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps & Solutions |
| Emulsion Formation During Workup | During aqueous washes, emulsions can form, making layer separation difficult. To break emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. |
| Co-elution in Column Chromatography | The ester product may have a similar polarity to the starting materials or byproducts, leading to poor separation. Experiment with different solvent systems for TLC to find an optimal mobile phase for column chromatography that provides good separation between the spots. |
| Difficulty Removing Excess Alcohol | If a high-boiling point alcohol was used in excess, it can be difficult to remove. If possible, use a lower-boiling point alcohol. For high-boiling alcohols, purification via column chromatography is typically necessary to separate the ester from the excess alcohol.[3] |
| Product Precipitation | The desired ester may precipitate out of solution during the workup or purification. If this occurs, the solid can be collected by filtration. The purity should then be checked, and recrystallization may be necessary to obtain the pure product.[5] |
Data Presentation: Comparison of Esterification Methods
| Method | Alcohol | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Direct Catalysis | Phenethyl alcohol | p-Toluenesulfonic acid | Benzene | Reflux | 3-4 days | 40 | [3] |
| Direct Catalysis | Methanol | p-Toluenesulfonic acid | Methanol | 65 | 4 h | 84 | [1][2] |
| Direct Catalysis | Dodecanol | [Hnmp]HSO₄ (Ionic Liquid) | Dodecanol | 87 | ~2 h | 94.7 | [9] |
| Acyl Chloride | Phenethyl alcohol | SOCl₂ then Pyridine | Nitrobenzene | RT | 1 h | 50-86 | [3][5] |
| Alkylation | Phenethyl bromide | K₂CO₃ | DMSO | 70 | 3 h | - | [5] |
| Coupling Agent | Phenethyl alcohol | DCC/DMAP | THF/CH₂Cl₂ | RT | - | 46 | [3] |
| Enzymatic | Phenethyl alcohol | Novozym 435 | Isooctane | ~70 | - | High | [6] |
| Enzymatic | Phenethyl alcohol | Novozym 435 | tert-Butyl alcohol | - | 500 h | 40 | [5] |
| Enzymatic (DES) | Phenethyl alcohol | A. niger lipase | Choline chloride (DES) | 80 | 24 h | 21.3 | [10] |
Experimental Protocols
Protocol 1: Fischer Esterification of Caffeic Acid with Methanol using p-TsOH
This protocol is adapted from the synthesis of methyl caffeate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add caffeic acid (1 equivalent).
-
Reagent Addition: Add methanol in a 20:1 molar ratio relative to caffeic acid. The excess methanol also serves as the solvent.
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA) catalyst, corresponding to 8% of the mass of the caffeic acid.
-
Reaction: Heat the mixture to reflux at 65°C with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the caffeic acid spot is consumed (approximately 4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl caffeate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Acyl Chloride Method for Phenethyl Caffeate
This protocol is a general representation based on the acyl chloride method.[3][5]
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, add caffeic acid (1 equivalent) and an excess of thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture at reflux for approximately 1 hour.
-
Removal of Excess SOCl₂: After cooling, carefully remove the unreacted thionyl chloride by vacuum distillation. This will yield the solid caffeoyl chloride intermediate.
-
Esterification:
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., nitrobenzene or CH₂Cl₂).
-
At room temperature, add a solution of phenethyl alcohol (1 equivalent) and pyridine (to neutralize the HCl byproduct) in the same solvent.
-
Stir the reaction for approximately 1 hour.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Wash the solution with dilute acid (e.g., HCl) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude ester using column chromatography (e.g., with a hexane/ethyl acetate gradient).[3]
-
Protocol 3: Enzymatic Esterification in a Deep Eutectic Solvent (DES)
This protocol is based on the "one-pot" synthesis of Caffeic Acid Phenethyl Ester (CAPE).[10]
-
DES Formation: In a reaction vial, accurately weigh caffeic acid (1 equivalent) and choline chloride (2 equivalents).
-
Heating: Heat the mixture in an oil bath at 90°C with stirring (e.g., 1000 rpm) for 2 hours to form the deep eutectic solvent.
-
Esterification Setup:
-
Cool the DES mixture to the reaction temperature of 80°C.
-
Add phenethyl alcohol (PE), for example, at a 1:5 molar ratio of CA:PE.
-
Add the biocatalyst, such as immobilized Aspergillus niger lipase (AnL-IM), at a loading of 50 mg.
-
If studying the effect of water, add a specific percentage (e.g., 2.5%) of water to the system.
-
-
Reaction: Maintain the reaction at 80°C with stirring for 24 hours.
-
Analysis:
-
At the end of the reaction, take an aliquot of the mixture.
-
Dissolve the sample in a suitable solvent like methanol.
-
Analyze the sample by HPLC to determine the ester yield.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of caffeic acid esters.
Caption: A logical flowchart for troubleshooting low yield in caffeic acid esterification reactions.
Caption: Key features and relationships of common caffeic acid esterification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. shd.org.rs [shd.org.rs]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Octadecyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic octadecyl caffeate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing co-elution of the product and impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for this compound. A common starting point for normal-phase silica gel chromatography is a mixture of n-hexane and ethyl acetate.[1] |
| Column Overloading: Too much crude product was loaded onto the column, exceeding its separation capacity. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase. | |
| Improper Column Packing: The column was not packed uniformly, leading to channeling and poor separation. | Ensure the column is packed evenly without any air bubbles or cracks. Dry packing followed by wet equilibration or slurry packing are common techniques.[2] | |
| Product Fails to Crystallize During Recrystallization | Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the compound may be too soluble in the chosen solvent system. | Select a solvent or solvent pair in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for recrystallizing esters include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[3] |
| Presence of Oily Impurities: Unreacted octadecanol or other greasy byproducts can inhibit crystal formation. | Attempt to remove oily impurities by a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. | |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. | |
| Multiple Spots on TLC After Purification | Incomplete Reaction: The synthesis reaction did not go to completion, leaving unreacted starting materials. | Monitor the reaction progress using TLC to ensure all starting materials are consumed. If the reaction is incomplete, consider extending the reaction time or adding more of the limiting reagent. |
| Formation of Byproducts: Side reactions may have occurred during the synthesis. A common byproduct in Fischer esterification is water, which can hydrolyze the ester back to the starting materials if not removed.[4] | During the synthesis, use a Dean-Stark apparatus to remove water as it is formed. [4] Protecting the hydroxyl groups of caffeic acid before esterification can also prevent side reactions.[5] | |
| Degradation of the Product: this compound, being a phenolic compound, may be susceptible to oxidation or degradation, especially if exposed to air and light for extended periods. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. | |
| Difficulty Visualizing Spots on TLC Plate | Low Concentration: The concentration of the spotted sample is too low. | Concentrate the sample before spotting it on the TLC plate. |
| Inappropriate Visualization Technique: The compound may not be UV-active or does not react with the chosen staining reagent. | Use a combination of visualization techniques. Caffeic acid and its esters are UV-active and can be visualized under a UV lamp (254 nm).[6] They can also be stained with reagents like potassium permanganate or ferric chloride.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
The most common impurities arise from the synthesis process, which is typically a Fischer esterification of caffeic acid and octadecanol. These impurities include:
-
Unreacted Caffeic Acid: A polar compound that will have a low Rf value on a normal-phase TLC plate.
-
Unreacted Octadecanol: A long-chain fatty alcohol that is less polar than caffeic acid.
-
Water: A byproduct of the esterification reaction that can lead to the reverse reaction (hydrolysis) if not removed.[8]
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as the formation of di-esters or degradation of the caffeic acid moiety can occur.[5]
Q2: Which purification method is best for this compound?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Flash Column Chromatography: Ideal for purifying small to medium scale reactions (milligrams to several grams). It is effective at separating compounds with different polarities.[9]
-
Recrystallization: A good technique for final purification to obtain a highly pure, crystalline product, especially if the main impurities have significantly different solubilities than the product.[10]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Suitable for purifying small quantities of material to a very high purity, or for separating compounds that are difficult to resolve by column chromatography.[11]
Q3: How can I monitor the purity of my this compound?
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of a sample by observing the number of spots.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by analyzing the peak areas in a chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities by analyzing the integrals of the peaks corresponding to the product and the impurities.[12][13]
Q4: What is a suitable TLC solvent system for this compound?
A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a good starting point. The ratio can be adjusted to achieve good separation. For example, a 7:3 or 8:2 mixture of n-hexane:ethyl acetate often provides good resolution.[1]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | Adsorption/desorption based on polarity.[14] | >95% | Good for a wide range of polarities, scalable from mg to multi-gram scale.[9] | Can be time-consuming, requires relatively large volumes of solvent. |
| Recrystallization | Differential solubility in a given solvent at different temperatures.[15] | >99% (for crystalline solids) | Can yield very high purity, relatively inexpensive. | Only suitable for compounds that form stable crystals, potential for product loss in the mother liquor. |
| Preparative HPLC | Partitioning between a stationary phase and a mobile phase under high pressure.[16] | >99% | High resolution and purity, can be automated. | Limited sample loading capacity, can be expensive due to solvent consumption and column costs. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes the purification of crude this compound using a silica gel column.
Materials:
-
Crude synthetic this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and developing solvents
-
UV lamp
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a solvent system (e.g., 8:2 n-hexane:ethyl acetate).
-
Visualize the plate under a UV lamp to identify the product and impurities. The goal is to find a solvent system where the product has an Rf of ~0.3.[2]
-
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the cotton.
-
Fill the column with silica gel (dry packing). Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent in which it is soluble (e.g., dichloromethane or toluene).
-
Carefully apply the solution to the top of the silica gel column using a pipette.
-
Allow the solvent to absorb into the silica gel until the top of the silica is just dry.
-
-
Elution:
-
Carefully add the chosen mobile phase (eluent) to the column.
-
Apply gentle air pressure to the top of the column to start the elution. Maintain a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto a TLC plate and developing it in the same solvent system used for the initial analysis.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of this compound by recrystallization from a single solvent or a two-solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, n-hexane, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a two-solvent system can be used. In this case, one solvent should readily dissolve the compound, while the other should not.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If using a two-solvent system, dissolve the compound in the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. The process of extracting caffeic acid phenethyl ester from propolis in propolis extract powder. [greenskybio.com]
- 11. Semi-Preparative Separation of 10 Caffeoylquinic Acid Derivatives Using High Speed Counter-Current Chromatogaphy Combined with Semi-Preparative HPLC from the Roots of Burdock (Arctium lappa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Octadecyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of octadecyl caffeate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Solubility and Formulation Issues
Q1: I'm having trouble dissolving this compound for my in vivo studies. What are the recommended solvents and formulation strategies?
A1: this compound is a highly lipophilic molecule with poor aqueous solubility. Direct administration in aqueous vehicles will likely result in precipitation and negligible absorption.
Troubleshooting Steps:
-
Solvent Selection: For initial in vitro work, organic solvents like DMSO, ethanol, or methanol can be used. However, for in vivo administration, these must be used in very low concentrations and with appropriate vehicles to avoid toxicity.
-
Lipid-Based Formulations: This is the most recommended approach for lipophilic compounds.
-
Oil Solutions: Dissolving this compound in pharmaceutical-grade oils such as corn oil, sesame oil, or medium-chain triglycerides (MCTs) is a common starting point.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the gastrointestinal tract). This increases the surface area for dissolution and absorption.
-
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its dissolution rate and saturation solubility. This can be achieved through techniques like high-pressure homogenization or bead milling.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution. Techniques include hot-melt extrusion and spray drying.
Q2: My formulation appears stable on the bench, but I suspect it's precipitating in the gut. How can I assess and prevent this?
A2: This is a common issue known as in vivo precipitation.
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution tests that mimic the conditions of the gastrointestinal tract.
-
Use biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
For lipid-based formulations, consider using media containing lipases to simulate fat digestion, which is crucial for drug release.[1]
-
-
Formulation Optimization:
-
Incorporate precipitation inhibitors: Polymers like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can be added to your formulation to maintain a supersaturated state in vivo.
-
Optimize SEDDS components: The choice and ratio of oil, surfactant, and co-surfactant are critical. A well-designed SEDDS will form a stable microemulsion that protects the drug from precipitation.
-
2. In Vivo Study Design & Execution
Q3: What is a suitable animal model and administration route for assessing the oral bioavailability of this compound?
A3: Rodent models, particularly mice and rats, are commonly used for initial bioavailability studies due to their well-characterized physiology and ease of handling.
Troubleshooting Steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are frequently used for oral pharmacokinetic studies.[2]
-
Administration Route:
-
Oral Gavage: This is a standard method for ensuring precise dosing.[1][3] It is crucial to use a proper gavage needle size and technique to avoid injury and stress to the animal, which can affect physiological parameters.
-
Voluntary Oral Administration: To minimize stress, consider incorporating the formulation into a palatable jelly.[4][5] This method requires a pre-study training period for the animals to accustom them to the jelly.[4][5]
-
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing to reduce variability in gastric emptying and food effects on absorption.[2]
Q4: I'm not detecting significant levels of this compound in the plasma. What could be the reasons?
A4: This could be due to a combination of poor absorption, rapid metabolism, or analytical issues.
Troubleshooting Steps:
-
Review Your Formulation: As discussed in Q1 and Q2, the formulation is the most critical factor. An inadequate formulation will lead to poor absorption.
-
Consider First-Pass Metabolism: Caffeic acid and its esters can be subject to extensive first-pass metabolism in the gut wall and liver. This can lead to low concentrations of the parent compound in systemic circulation. Your analytical method should also look for potential metabolites.
-
Check Your Analytical Method:
-
Sensitivity: Ensure your LC-MS/MS or other analytical method has a low enough limit of quantification (LLOQ) to detect the expected low concentrations of the analyte in plasma.
-
Sample Preparation: Optimize your plasma protein precipitation or liquid-liquid extraction method to ensure good recovery of the lipophilic this compound.
-
-
Increase the Dose (with caution): If toxicity is not a concern, a higher dose might result in detectable plasma concentrations. However, this may not be a viable long-term strategy.
3. In Vitro and Ex Vivo Correlation
Q5: How can I predict the intestinal permeability of this compound before conducting animal studies?
A5: In vitro models are excellent tools for predicting in vivo performance and screening formulations.
Troubleshooting Steps:
-
Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[3][4][6][7][8] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux transporters.[6][8]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that can be used for high-throughput screening of passive permeability. It is a simpler and less expensive alternative to the Caco-2 assay but does not account for active transport or metabolism.
-
Addressing Low Solubility in In Vitro Assays: For highly lipophilic compounds like this compound, poor aqueous solubility can be a challenge even in these assays. The use of bovine serum albumin (BSA) in the receiver compartment can help to mimic sink conditions and prevent the compound from adsorbing to the plasticware.[4]
Data Presentation: Pharmacokinetic Parameters
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | < LLOQ | - | - | - |
| Oil Solution | 50 | 150 ± 35 | 4.0 ± 1.0 | 980 ± 210 | 100 (Reference) |
| SEDDS | 50 | 450 ± 90 | 2.0 ± 0.5 | 2950 ± 550 | 301 |
| Nanosuspension | 50 | 380 ± 75 | 2.5 ± 0.5 | 2500 ± 480 | 255 |
-
Cmax: Maximum (or peak) plasma concentration of a drug.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration, representing the total drug exposure over time.
-
< LLOQ: Below the Lower Limit of Quantification.
Experimental Protocols
1. Protocol for In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Wistar rats (250-300 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (approx. 12 hours) with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., oil solution, SEDDS) on the day of the experiment.
-
Dosing: Administer the formulation via oral gavage at a dose of 50 mg/kg. The vehicle volume should be approximately 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
2. Protocol for Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Dosing Solution: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration. A small amount of DMSO may be used to aid dissolution, but the final concentration should be non-toxic to the cells (typically <1%).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the sample taken with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.
-
Take samples from the apical compartment at the same time points.
-
-
Sample Analysis: Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
-
Visualizations
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: Modulation of ERK1/2 and Akt signaling pathways.
Caption: Suppression of p38/NF-κB inflammatory signaling pathway.
References
- 1. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Improving the resolution of octadecyl caffeate in complex mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of octadecyl caffeate in complex mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Problem: Poor Resolution or Co-elution of this compound with Other Matrix Components
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | This compound is a highly lipophilic compound. For reversed-phase HPLC, a mobile phase with a high percentage of organic solvent is required for elution. Start with a high concentration of organic solvent (e.g., 80-90% acetonitrile or methanol in water) and consider using a gradient elution to improve separation from less retained compounds.[1][2] |
| Incorrect pH of the Mobile Phase | The phenolic hydroxyl groups of this compound can ionize depending on the pH. To ensure consistent retention and good peak shape, it is recommended to use a mobile phase with a pH below the pKa of the phenolic groups (typically around pH 3-4 for caffeic acid derivatives). Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can help achieve this. |
| Suboptimal Column Chemistry | While a standard C18 column is a good starting point, other stationary phases might provide better selectivity for this compound in your specific sample matrix. Consider columns with different properties, such as a biphenyl phase, which can offer alternative selectivity for aromatic compounds.[3] |
| Inadequate Column Temperature | Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved peak efficiency and potentially better resolution. However, be mindful that temperature can also alter the selectivity of the separation. Experiment with temperatures in the range of 30-50°C.[1] |
Problem: Peak Tailing of the this compound Peak
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing. Using an end-capped C18 column or adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can help mitigate these interactions. Operating at a lower pH can also suppress the ionization of silanol groups. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and reinjecting. If the peak shape improves, column overload was likely the issue. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column frit or at the head of the column, causing peak distortion. If the problem persists with a diluted sample, try flushing the column with a strong solvent or, if necessary, replacing the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to analyze this compound?
A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of B (e.g., 80%) and increase to 95-100% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~325 nm
-
Column Temperature: 30°C
This method can then be optimized based on the specific sample matrix and the observed chromatographic results.
Q2: How can I improve the sensitivity of my analysis for low concentrations of this compound?
To improve sensitivity, consider the following:
-
Use a UPLC/UHPLC system: These systems use columns with smaller particle sizes (sub-2 µm), which provide sharper and taller peaks, leading to better sensitivity.[1]
-
Optimize the detection wavelength: Ensure you are monitoring at the wavelength of maximum absorbance for this compound, which is typically around 325 nm.
-
Employ mass spectrometry (MS) detection: Coupling your LC system to a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity compared to UV detection.[4][5]
-
Sample preparation: Use a solid-phase extraction (SPE) method to clean up your sample and concentrate the this compound before injection.
Q3: Can I use isocratic elution for the analysis of this compound?
Isocratic elution (constant mobile phase composition) can be used if the sample matrix is relatively simple and the components have significantly different retention times. However, for complex mixtures, gradient elution is generally recommended to achieve better resolution of all components in a reasonable analysis time.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the separation of phenolic compounds, illustrating the impact of different chromatographic parameters on resolution and other performance metrics. While not all data is specific to this compound, the trends are highly relevant for optimizing its separation.
Table 1: Comparison of HPLC Columns for the Separation of Phenolic Compounds[3]
| Parameter | Kinetex Biphenyl Column | LiChrospher RP18 Column | Spherisorb ODS2 Column |
| Peak Capacity (n_c) | > 150 | ~115 | ~100 |
| Selectivity (α) for critical pair | 1.045 | 1.030 | 1.000 (co-elution) |
| Resolution (Rs) for critical pair | 1.6 | 1.1 | 0 |
| Analysis Time (min) | 28 | 36 | 36 |
Table 2: Effect of Mobile Phase Additives on the Resolution of Caffeic Acid and a Structurally Related Compound (Rutin)[6]
| Mobile Phase Additive (0.01 mol/L) | Resolution between Caffeic Acid and Rutin |
| None | 1.2 |
| Acetic Acid | 1.5 |
| [BMIM][BF4] (ionic liquid) | 2.2 |
| [OMIM][BF4] (ionic liquid) | 2.9 |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in a moderately complex matrix.
-
Sample Preparation:
-
Extract the sample with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering polar compounds.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 95% B
-
15-20 min: 95% to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 80% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at 325 nm.
-
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification of Caffeic Acid Esters
This protocol is adapted for the high-sensitivity analysis of caffeic acid esters and is suitable for trace-level quantification.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample using ethyl acetate.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program: A steeper gradient can be used due to the higher efficiency of the UPLC column. For example, 80% to 100% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MS/MS Detection: Monitor for the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
Signaling Pathway
It has been reported that long-chain alkyl caffeates, such as decyl and dodecyl caffeate, can exert neurotrophic effects through the modulation of the ERK1/2 and Akt signaling pathways. The following diagram illustrates this proposed mechanism.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Octadecyl Caffeate in Emulsions
Welcome to the technical support center for stabilizing octadecyl caffeate emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the formulation and long-term storage of these specialized emulsions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the preparation and storage of this compound emulsions.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation (Creaming or Sedimentation) | Inadequate emulsifier concentration or inappropriate Hydrophile-Lipophile Balance (HLB) value. | Optimize the concentration of the emulsifier. Screen a range of non-ionic or polymeric surfactants with varying HLB values to find the optimal match for the this compound oil phase. For oil-in-water (O/W) emulsions, an HLB value between 8 and 16 is a good starting point. |
| Insufficient homogenization. | Increase the homogenization time or energy input (e.g., higher pressure for high-pressure homogenization or longer sonication time). Ensure the homogenization process is consistent across all batches. | |
| Temperature fluctuations during storage. | Store emulsions at a controlled and constant temperature. Avoid freeze-thaw cycles unless investigating their impact as part of a formal stability study. | |
| Droplet Coalescence (Irreversible Fusion of Droplets) | Poor choice of emulsifier leading to a weak interfacial film. | Select an emulsifier that provides a robust steric or electrostatic barrier. Polymeric surfactants or a combination of surfactants can create a more resilient interfacial layer. |
| High concentration of the dispersed phase (this compound). | If possible, reduce the concentration of the oil phase. A higher oil-to-surfactant ratio can increase the likelihood of coalescence. | |
| Incompatible excipients in the formulation. | Ensure all components of the emulsion are compatible. Salts or other charged molecules can disrupt the stability provided by certain emulsifiers. | |
| Ostwald Ripening (Growth of Larger Droplets at the Expense of Smaller Ones) | The slight water solubility of this compound. | Add a water-insoluble co-surfactant or a compound that is more hydrophobic than this compound to the oil phase. This can reduce the diffusion of this compound through the aqueous phase. |
| Flocculation (Reversible Aggregation of Droplets) | Insufficient electrostatic or steric repulsion between droplets. | For electrostatically stabilized emulsions, adjust the pH to be away from the isoelectric point of the emulsifier to increase surface charge. For sterically stabilized emulsions, consider using a polymeric surfactant with a longer chain. |
| Change in Color or Odor | Oxidation of this compound or other components. | While this compound is an antioxidant, it can still degrade under harsh conditions. Consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation. Store the emulsion in a dark, airtight container. |
| Microbial contamination. | Incorporate a broad-spectrum preservative suitable for your formulation's pH and composition. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during a stability study of an this compound emulsion?
A1: The following parameters are critical for assessing the stability of your emulsion over time:
-
Particle Size and Polydispersity Index (PDI): An increase in the average particle size or PDI can indicate instability phenomena such as coalescence or Ostwald ripening.
-
Zeta Potential: For electrostatically stabilized emulsions, a significant change in zeta potential can signal a loss of stability.
-
Visual Appearance: Regularly inspect for any signs of phase separation, creaming, sedimentation, or changes in color and consistency.
-
Viscosity: Changes in viscosity can reflect alterations in the emulsion's internal structure.
-
Assay of this compound: To ensure the chemical stability and potency of the active ingredient over time.
Q2: How should I design a long-term stability study for my this compound emulsion?
A2: A well-designed stability study should include:
-
Multiple Storage Conditions: At a minimum, include refrigerated (2-8°C), room temperature (20-25°C), and accelerated (e.g., 40°C) conditions.
-
Defined Time Points: Establish specific time points for sample analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Appropriate Controls: Include a control formulation without this compound to differentiate between the stability of the emulsion vehicle and the effects of the active ingredient.
-
Comprehensive Analysis: At each time point, analyze the key stability parameters mentioned in Q1.
Q3: What type of emulsifier is best suited for stabilizing an this compound emulsion?
A3: The choice of emulsifier is critical and depends on the desired emulsion type (O/W or W/O) and other formulation components. For O/W emulsions, non-ionic surfactants such as polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80), often used in combination, are effective. Polymeric surfactants can also provide excellent steric stabilization. It is recommended to screen a variety of emulsifiers and combinations to find the optimal system for your specific formulation.
Quantitative Data on Emulsion Stability
The following tables provide illustrative data on how different factors can influence the stability of emulsions containing lipophilic antioxidants.
Table 1: Illustrative Influence of Emulsifier Type on the Stability of an O/W Emulsion Containing a Lipophilic Antioxidant
| Emulsifier System | Initial Mean Particle Size (nm) | Mean Particle Size after 30 days at 40°C (nm) | Zeta Potential (mV) | Visual Appearance after 30 days |
| 2% Polysorbate 80 | 180 ± 5 | 450 ± 20 (significant increase) | -25 ± 2 | Signs of creaming |
| 2% Lecithin | 250 ± 8 | 300 ± 15 (moderate increase) | -40 ± 3 | Stable |
| 1.5% Polysorbate 80 + 0.5% Span 80 | 160 ± 4 | 175 ± 6 (stable) | -35 ± 2 | Stable |
| 2% Polymeric Surfactant | 200 ± 7 | 210 ± 8 (stable) | -15 ± 1 | Stable |
Table 2: Illustrative Effect of Storage Conditions on the Stability of an this compound Emulsion (1.5% Polysorbate 80 + 0.5% Span 80)
| Storage Condition | Time (days) | Mean Particle Size (nm) | Zeta Potential (mV) | This compound Content (%) |
| 4°C | 0 | 160 ± 4 | -35 ± 2 | 100 |
| 30 | 162 ± 5 | -34 ± 2 | 99.5 | |
| 90 | 165 ± 6 | -33 ± 3 | 99.1 | |
| 25°C | 0 | 160 ± 4 | -35 ± 2 | 100 |
| 30 | 170 ± 5 | -32 ± 2 | 98.2 | |
| 90 | 185 ± 7 | -30 ± 3 | 96.5 | |
| 40°C | 0 | 160 ± 4 | -35 ± 2 | 100 |
| 30 | 210 ± 9 | -28 ± 3 | 92.3 | |
| 90 | 280 ± 15 | -25 ± 4 | 85.1 |
Experimental Protocols
Protocol 1: Preparation of this compound O/W Emulsion (Hot Homogenization Method)
This protocol describes a common method for preparing O/W emulsions containing a solid lipid ester like this compound.
Materials:
-
This compound
-
Carrier Oil (e.g., Medium-chain triglycerides)
-
Primary Emulsifier (e.g., Polysorbate 80)
-
Co-emulsifier/Stabilizer (e.g., Cetearyl alcohol)
-
Aqueous Phase (e.g., Purified water, buffer solution)
-
Preservative (if required)
Equipment:
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase: a. In a beaker, combine the desired amounts of this compound and the carrier oil. b. Add any oil-soluble co-emulsifiers or stabilizers (e.g., cetearyl alcohol). c. Heat the oil phase on a heating plate with gentle stirring to 75-85°C, ensuring all components are completely melted and homogeneously mixed.
-
Preparation of the Aqueous Phase: a. In a separate beaker, combine the purified water and the primary emulsifier (e.g., Polysorbate 80). b. If using a water-soluble preservative, add it to the aqueous phase. c. Heat the aqueous phase to the same temperature as the oil phase (75-85°C) with gentle stirring.
-
Emulsification: a. While maintaining the
Technical Support Center: Troubleshooting Cell Viability Issues with Octadecyl Caffeate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues when working with high concentrations of octadecyl caffeate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Scientific literature specifically detailing the cytotoxic mechanisms of this compound is limited. Much of the information provided below is extrapolated from studies on structurally related and more extensively researched caffeic acid esters, such as Caffeic Acid Phenethyl Ester (CAPE) and Caffeic Acid Undecyl Ester (CAUE). Researchers should consider this when designing experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
Yes, a dose-dependent decrease in cell viability is an expected outcome when treating cells with high concentrations of this compound and other lipophilic caffeic acid esters. These compounds are known to induce apoptosis (programmed cell death) in various cell lines, particularly in cancer cells.
Q2: What is the underlying mechanism for the observed cytotoxicity?
Based on studies of related caffeic acid esters, the primary mechanism of cytotoxicity is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1] This process typically involves:
-
Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential.[1]
-
Downregulation of Anti-Apoptotic Proteins: Reduced expression of proteins like Bcl-2, which normally protect the cell from apoptosis.[1][2]
-
Activation of Pro-Apoptotic Pathways: Involvement of signaling cascades that promote cell death.
-
Caspase Activation: Activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and apoptotic body formation.[1][2]
Q3: At what concentration range should we expect to see cytotoxic effects?
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. A reported IC50 value (the concentration at which 50% of cell growth is inhibited) for this compound is provided in the table below. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell model.
Troubleshooting Guide
Issue 1: Complete cell death observed even at low concentrations.
-
Possible Cause: Solubility Issues and Compound Precipitation.
-
Troubleshooting: this compound is a lipophilic compound and may have poor solubility in aqueous cell culture media, leading to the formation of precipitates that can be cytotoxic.
-
Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium.
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Consider using a lower concentration of the organic solvent (typically ≤ 0.1% v/v) in the final culture volume.
-
-
-
Possible Cause: High Sensitivity of the Cell Line.
-
Troubleshooting:
-
Perform a wider range of dilutions in your dose-response study, starting from very low (nanomolar) concentrations.
-
Reduce the treatment duration to observe earlier, more subtle effects.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in Compound Preparation.
-
Troubleshooting:
-
Prepare a fresh stock solution of this compound for each experiment.
-
If using a frozen stock, ensure it is completely thawed and vortexed before use.
-
-
-
Possible Cause: Fluctuations in Cell Health and Confluency.
-
Troubleshooting:
-
Maintain consistent cell culture practices, including seeding density and passage number.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Issue 3: No significant effect on cell viability, even at high concentrations.
-
Possible Cause: Cell Line Resistance.
-
Troubleshooting:
-
Some cell lines may be inherently resistant to the apoptotic effects of caffeic acid esters.
-
Consider using a positive control (e.g., a known apoptosis inducer like staurosporine) to confirm that the cell line is capable of undergoing apoptosis.
-
-
-
Possible Cause: Compound Inactivity.
-
Troubleshooting:
-
Verify the purity and integrity of your this compound stock.
-
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the cytotoxic activity of this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | BeWo (Human choriocarcinoma) | MTT Assay | > 100 µM | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for assessing cell viability after treatment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Induction of apoptosis by a potent caffeic acid derivative, caffeic acid undecyl ester, is mediated by mitochondrial damage in NALM-6 human B cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Inconsistent results in antioxidant assays with octadecyl caffeate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during antioxidant assays with octadecyl caffeate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing lower than expected antioxidant activity with this compound in my DPPH or ABTS assay?
A1: Inconsistent or lower than expected results with this compound can stem from several factors, primarily related to its lipophilic nature. The long octadecyl chain can lead to poor solubility in common assay solvents, hindering its interaction with the radical species. Additionally, a phenomenon known as the "cut-off effect" has been observed with long-chain alkyl esters of phenolic acids, where increasing the alkyl chain length beyond a certain point can lead to a decrease in antioxidant activity in specific assay systems.[1][2][3][4] This can be due to steric hindrance or the molecule's orientation at the lipid-water interface in emulsion systems.
Q2: My results for this compound are not consistent between different antioxidant assays (e.g., DPPH vs. ABTS). Why is this happening?
A2: Different antioxidant assays operate via different chemical mechanisms, which can lead to varied results for the same compound. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]
-
DPPH Assay: Primarily a mixed HAT/SET-based assay, its reaction kinetics can be slow and are highly influenced by the solvent.[7][8]
-
ABTS Assay: Also a mixed HAT/SET-based assay, but it is generally faster than the DPPH assay and can be used with a wider range of solvents and pH values.[9]
-
ORAC Assay: This is a HAT-based assay that measures the scavenging of peroxyl radicals, which is highly relevant to biological systems.[6][8]
The lipophilicity of this compound can also influence its accessibility to the radical species in the different assay media, contributing to the inconsistent results.
Q3: What is the best solvent to use for dissolving this compound for antioxidant assays?
A3: Due to its long alkyl chain, this compound has poor solubility in purely aqueous or highly polar solvents like methanol or ethanol, which are commonly used in DPPH and ABTS assays. To improve solubility, consider using:
-
A co-solvent system: A mixture of a polar solvent (like ethanol or methanol) with a less polar, water-miscible solvent such as dimethyl sulfoxide (DMSO) or acetone can enhance solubility.[4][10] It is crucial to run a solvent control to ensure the co-solvent does not interfere with the assay.
-
Less polar solvents: For the DPPH assay, solvents like ethyl acetate or isooctane have been used for lipophilic antioxidants, though this may require adapting the standard protocol.[11]
Q4: How stable is this compound under typical assay conditions?
A4: While specific stability data for this compound under all assay conditions is limited, its parent compound, caffeic acid, can be susceptible to oxidation and degradation, particularly at higher pH and in the presence of light and oxygen.[12] It is recommended to prepare fresh solutions of this compound for each experiment and to store stock solutions in the dark at low temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no antioxidant activity detected. | Poor solubility of this compound. | - Use a co-solvent system (e.g., ethanol/DMSO). - Gently warm the solution to aid dissolution (ensure temperature does not degrade the compound). - Vortex or sonicate the sample solution to ensure it is well-dispersed. |
| Inappropriate assay for a lipophilic compound. | - Consider using an assay designed for lipophilic compounds, such as those conducted in an oil or emulsion system. | |
| Inconsistent results between replicates. | Precipitation of this compound during the assay. | - Visually inspect the assay wells/cuvettes for any signs of precipitation. - Increase the proportion of the co-solvent (e.g., DMSO) in the final reaction mixture. |
| Incomplete mixing. | - Ensure thorough mixing of the sample with the radical solution. | |
| Antioxidant activity decreases with increasing concentration. | "Cut-off effect" or self-aggregation. | - This paradoxical effect can occur with long-chain lipophilic compounds. At higher concentrations, they may form micelles or aggregates, reducing the availability of the antioxidant headgroup to react with the radical. - Test a wider and lower range of concentrations to identify the optimal activity range. |
| Reaction does not reach a stable endpoint. | Slow reaction kinetics. | - The long alkyl chain may sterically hinder the reaction with the radical. - Increase the reaction time and take multiple readings to determine when the reaction plateaus. Standard endpoint times (e.g., 30 minutes for DPPH) may not be sufficient.[7][13] |
Quantitative Data Summary
The antioxidant activity of alkyl caffeates can vary depending on the assay and the length of the alkyl chain. The following table summarizes some reported values for caffeic acid and its esters. Note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Assay | IC50 (µM) | Caffeic Acid Equivalents (mol/mol) | Reference |
| Caffeic Acid | DPPH | ~24-30 | 1.00 | [4][10] |
| Methyl Caffeate | DPPH | ~23 | - | [10] |
| Ethyl Caffeate | DPPH | ~15.6 | - | [10] |
| Butyl Caffeate | DPPH | ~20 | - | [10] |
| This compound | DPPH | - | ~0.7-0.8 | [13] |
| Caffeic Acid | ABTS | ~1.59 µg/mL | - |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. Caffeic Acid Equivalents: The antioxidant activity of the compound relative to caffeic acid.
Experimental Protocols
DPPH Assay Protocol for Lipophilic Compounds (Adapted)
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store in the dark.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution using a suitable co-solvent (e.g., a 1:1 mixture of ethanol and DMSO) to ensure solubility.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of your sample dilutions.
-
Add 180 µL of the DPPH solution to each well.
-
Include a blank (20 µL of solvent + 180 µL of DPPH solution) and a control (20 µL of solvent + 180 µL of ethanol).
-
Incubate the plate in the dark at room temperature. Due to the potentially slow reaction kinetics of this compound, it is advisable to take readings at multiple time points (e.g., 30, 60, and 120 minutes) to determine the optimal reaction time.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Assay Protocol for Lipophilic Compounds (Adapted)
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions using a suitable co-solvent (e.g., ethanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of your sample dilutions.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Include a blank (10 µL of solvent + 190 µL of ABTS•+ solution) and a control (10 µL of solvent + 190 µL of ethanol).
-
Incubate the plate in the dark at room temperature for at least 6 minutes. As with the DPPH assay, longer incubation times may be necessary.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for antioxidant assays with this compound.
Caption: Troubleshooting logic for inconsistent antioxidant assay results.
Caption: Antioxidant mechanism of this compound in radical scavenging assays.
References
- 1. zen-bio.com [zen-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 8. benchchem.com [benchchem.com]
- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory mechanism against oxidative stress of caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction efficiency of octadecyl caffeate from natural sources.
Welcome to the technical support center for the efficient extraction of octadecyl caffeate from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for isolating this promising lipophilic bioactive compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: Why is my yield of this compound lower than expected?
A1: Low yield is a frequent challenge and can be attributed to several factors throughout the extraction and purification process.
-
Inefficient Initial Extraction: The initial liberation of this compound from the plant matrix is critical.
-
Inadequate Cell Disruption: For dried plant material, such as the bark of Robinia pseudoacacia, ensure it is finely powdered to maximize the surface area for solvent penetration.
-
Suboptimal Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to fully extract the compound. Conversely, an excessively high ratio can make the subsequent concentration steps cumbersome. An optimal ratio often needs to be determined empirically, but a starting point of 10:1 (mL of solvent to g of plant material) is common.[1]
-
Insufficient Extraction Time or Temperature: As a lipophilic compound, the solubility and diffusion of this compound can be enhanced by increasing the extraction time and temperature. However, be mindful of potential degradation at very high temperatures.[2][3] For ultrasound-assisted extraction (UAE), prolonged exposure can also lead to degradation of caffeic acid derivatives.[3]
-
-
Losses During Purification:
-
Solid-Phase Extraction (SPE) Issues: Improper conditioning of the SPE cartridge, an inappropriate sorbent, or a wash solvent that is too strong can lead to premature elution of the analyte.[4][5] For a hydrophobic compound like this compound, a C18 sorbent is a suitable choice.
-
HPLC Purification Losses: During preparative or semi-preparative HPLC, issues such as poor peak resolution, co-elution with contaminants, or irreversible adsorption to the column can result in yield loss.
-
-
Compound Degradation: Caffeic acid and its esters can be susceptible to degradation, particularly at high temperatures and in certain solvents.[3][6][7]
Q2: I'm observing multiple, poorly resolved peaks in my HPLC chromatogram. How can I improve the separation?
A2: Poor chromatographic resolution is a common issue when working with crude plant extracts.
-
Optimize the Mobile Phase: For reversed-phase HPLC (RP-HPLC), which is suitable for this compound, adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water is the first step. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting compounds.
-
Adjust the pH: The pH of the mobile phase can influence the retention and peak shape of phenolic compounds. Adding a small amount of acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak symmetry.
-
Check for Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample or using a column with a larger diameter for preparative separations.
-
Ensure Proper Sample Preparation: Inadequate removal of interfering compounds during SPE can lead to a complex chromatogram. Re-evaluate your SPE protocol, particularly the wash steps, to ensure effective removal of impurities.
Q3: How can I prevent the degradation of this compound during the extraction process?
A3: The stability of caffeic acid derivatives can be a concern.
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. For UAE, monitor the temperature of the ultrasonic bath.[3]
-
Solvent Choice: The stability of caffeic acid can vary in different solvents. For instance, degradation has been observed in 80% ethanol under ultrasound treatment.[3] It is advisable to perform stability studies in your chosen solvent system if degradation is suspected.
-
Storage Conditions: Store extracts and purified compounds at low temperatures (e.g., -20°C) and in the dark to minimize degradation.[8][9] For long-term storage, consider flushing with an inert gas like nitrogen or argon to prevent oxidation.
Q4: What is the best natural source for this compound?
A4: The stem bark of the black locust tree (Robinia pseudoacacia) has been identified as a natural source of this compound.[10][11][12][13][14]
Data Presentation: Optimizing Extraction Parameters
The following tables summarize key parameters for the extraction of phenolic compounds, which can be adapted for the optimization of this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds
| Parameter | Range/Value | Natural Source (Example) | Reference |
| Solvent | Methanol, Ethanol-water mixtures | Robinia pseudoacacia, Olive cake | [10][11],[15] |
| Solvent-to-Solid Ratio | 10:1 to 45:1 (mL/g) | Blueberry leaves, Grape pomace | [16],[2] |
| Temperature | 48.4°C to 65°C | Blueberry leaves, Date seeds | [16],[17] |
| Extraction Time | 3 to 70 minutes | Olive cake, Momordica charantia fruits | [15] |
| Ultrasound Amplitude/Power | 50% to 70% | Blackthorn fruits | [18] |
Table 2: Solid-Phase Extraction (SPE) and HPLC Parameters for Purification and Analysis
| Parameter | Specification | Purpose | Reference |
| SPE Sorbent | Reversed-phase C18 | Purification of hydrophobic compounds | [10][11] |
| HPLC Column | Reversed-phase C18 | Separation and analysis | [10][11] |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% acid (e.g., formic acid) | Elution of phenolic esters | [10][11] |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | Identification and quantification | [10][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Robinia pseudoacacia Bark
-
Sample Preparation:
-
Obtain dry stem bark of Robinia pseudoacacia.
-
Grind the bark into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 20 g of the powdered bark and place it in a suitable flask.
-
Add 200 mL of methanol (10:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the extract through Whatman No. 2 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined methanolic extract using a rotary evaporator at a temperature not exceeding 45°C until the volume is reduced to approximately 20 mL.
-
Protocol 2: Solid-Phase Extraction (SPE) for Fractionation
-
Sample Preparation:
-
Dilute the 20 mL concentrated methanolic extract with 20 mL of water to obtain a 1:1 methanol-water solution.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase C18 SPE cartridge.
-
Condition the cartridge by passing methanol through it, followed by methanol-water (1:1). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., a higher percentage of water in methanol) to remove polar impurities. The exact composition should be optimized to avoid eluting the target compound.
-
-
Elution:
-
Elute the fraction containing this compound with a stronger solvent, such as 100% methanol or ethanol.
-
Protocol 3: RP-HPLC for Isolation and Analysis
-
Sample Preparation:
-
Evaporate the solvent from the eluted SPE fraction.
-
Redissolve the residue in a suitable solvent for HPLC injection (e.g., methanol or acetonitrile).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid). The gradient program should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) monitoring at wavelengths relevant for caffeic acid derivatives (e.g., 320-330 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Potential Signaling Pathways Modulated by this compound
Based on the known activities of structurally similar compounds like Caffeic Acid Phenethyl Ester (CAPE), this compound may modulate key inflammatory and antioxidant signaling pathways.
NF-κB Signaling Pathway Inhibition
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Antioxidant Pathway Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of solvent, temperature, and solvent-to-solid ratio on the total phenolic content and antiradical activity of extracts from different components of grape pomace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF (POLY)PHENOLIC COMPOUNDS FROM BLUEBERRY ( Vaccinium myrtillus ) LEAVES: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Reducing side reactions in the chemical synthesis of octadecyl caffeate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of octadecyl caffeate. Our aim is to help you minimize side reactions and optimize your synthesis protocols for higher yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and detailed solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Proposed Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. The accumulation of water as a byproduct can drive the equilibrium back towards the reactants. To counter this, use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, employing a large excess of octadecanol can shift the equilibrium towards the product. |
| Steric Hindrance | The long alkyl chain of octadecanol can sterically hinder its approach to the carboxylic acid group of caffeic acid, slowing down the reaction rate. To overcome this, increase the reaction temperature to provide more energy for the molecules to react. Also, consider extending the reaction time, as reactions with sterically hindered alcohols often require longer periods to reach completion. |
| Catalyst Inactivity or Insufficiency | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount. Ensure the use of a fresh, anhydrous catalyst. The optimal catalyst loading should be determined empirically, starting with a catalytic amount (e.g., 1-5 mol%). |
| Poor Solubility of Caffeic Acid | Caffeic acid has low solubility in many non-polar organic solvents which can limit the reaction rate.[1] Consider using a co-solvent to improve solubility or explore alternative synthesis methods such as using ionic liquids or a deep eutectic solvent system which can enhance substrate solubility and catalytic activity.[1][2] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Proposed Solution |
| Oxidation of the Catechol Moiety | The 3,4-dihydroxy (catechol) group of caffeic acid is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to colored impurities. |
| 1. Use of an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. | |
| 2. Addition of Antioxidants: A small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be added to the reaction mixture to inhibit oxidation. | |
| Self-Polymerization of Caffeic Acid | Caffeic acid can undergo polymerization, especially at higher temperatures, leading to insoluble byproducts and reduced yield. |
| 1. Control Reaction Temperature: Avoid excessively high temperatures. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize polymerization. | |
| 2. Gradual Addition of Reagents: Adding the catalyst or one of the reactants slowly to the reaction mixture can help to control the reaction rate and minimize side reactions. | |
| Cross-Esterification/Acylation of the Catechol Hydroxyl Groups | The hydroxyl groups on the catechol ring are nucleophilic and can react with caffeic acid or its activated form, leading to the formation of dimers and oligomers. |
| 1. Use of Protecting Groups: To prevent reactions at the catechol moiety, protect the two hydroxyl groups before the esterification reaction. Acetyl groups are commonly used as protecting groups. These can be removed after the esterification is complete. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Proposed Solution |
| Removal of Excess Octadecanol | Due to its high boiling point and similar polarity to the product, removing a large excess of unreacted octadecanol can be challenging. |
| 1. Optimize Stoichiometry: While an excess of alcohol is often necessary, try to use the minimum excess required to drive the reaction to completion to simplify purification. | |
| 2. Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the more polar this compound from the less polar octadecanol. | |
| 3. Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the solid this compound from any remaining liquid octadecanol. | |
| Separation from Polar Impurities | Unreacted caffeic acid and polar side products need to be removed. |
| 1. Liquid-Liquid Extraction: After the reaction, perform a workup with a basic aqueous solution (e.g., sodium bicarbonate solution) to remove unreacted caffeic acid and the acid catalyst. | |
| 2. Column Chromatography: As mentioned above, column chromatography is effective for separating compounds with different polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound and how can I minimize them?
A1: The most common side reactions are the oxidation of the catechol group, self-polymerization of caffeic acid, and acylation of the catechol hydroxyls. To minimize these, it is recommended to work under an inert atmosphere, control the reaction temperature, and consider using protecting groups for the catechol moiety.
Q2: Which synthesis method is best for this compound?
A2: The choice of method depends on available resources and desired outcomes.
-
Fischer Esterification with an acid catalyst is a classic and straightforward method but can suffer from an unfavorable equilibrium and side reactions at high temperatures.
-
Enzymatic Synthesis using lipases like Novozym 435 is a greener alternative that operates under milder conditions, potentially reducing side reactions. However, it can be slower and the enzyme cost might be a factor.
-
Ionic Liquids or Deep Eutectic Solvents can act as both solvent and catalyst, offering high yields and shorter reaction times.[1][2] However, the synthesis and purification of these solvents might be an additional step.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of reactants and the formation of the product.
Q4: What is a typical purification procedure for this compound?
A4: A common purification strategy involves an initial workup with a basic aqueous solution to remove acidic components. This is followed by column chromatography on silica gel using a gradient of non-polar to moderately polar solvents (e.g., hexane and ethyl acetate) to separate the product from unreacted octadecanol and other non-polar impurities.
Data Presentation
Table 1: Comparison of Synthesis Methods for Long-Chain Caffeates
| Method | Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cation Exchange Resin | Amberlyst A-35 | Octadecanol | Deep Eutectic Solvent | - | 24 | 95.17 | [1][2] |
| Ionic Liquid | [Hnmp]HSO₄ | Dodecanol | None | 87 | ~2 | 94.67 | [1][2] |
| Enzymatic | Novozym 435 | Octanol | Isooctane | ~53 | ~58 | 95.9 | |
| Enzymatic | Novozym 435 | Dodecanol | Isooctane | - | >52 | - | [1] |
| Acid Catalysis | H₂SO₄ / p-TSA | Propanol | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: Fischer Esterification of Caffeic Acid with Octadecanol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add caffeic acid (1 equivalent), octadecanol (1.5-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Solvent: Add a suitable solvent that forms an azeotrope with water, such as toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted caffeic acid. Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
-
Reaction Setup: In a flask, dissolve caffeic acid (1 equivalent) and octadecanol (1.5-3 equivalents) in a suitable organic solvent (e.g., isooctane or tert-butanol).
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of substrates).
-
Water Removal: Add molecular sieves (3Å or 4Å) to adsorb the water produced during the reaction.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with constant stirring.
-
Monitoring: Monitor the reaction by HPLC or GC-MS.
-
Workup: After the reaction, filter off the enzyme (which can be washed and reused) and the molecular sieves.
-
Purification: Evaporate the solvent and purify the product by column chromatography as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting low yields and impurities.
References
Technical Support Center: Scaling Up Octadecyl Caffeate Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of octadecyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the esterification of caffeic acid with octadecanol. This can be achieved through chemical catalysis, using agents like ionic liquids or cation exchange resins, or through enzymatic catalysis.[1][2] The choice of method often depends on the desired scale, purity requirements, and cost considerations.
Q2: What are the main challenges encountered when scaling up the production of this compound?
A2: Key challenges in scaling up production include the low solubility of caffeic acid in many organic solvents, the potential for oxidation of the phenolic hydroxyl groups at elevated temperatures, and the formation of side products, which can complicate the purification process.[2] Achieving high conversion rates and purity on a larger scale requires careful optimization of reaction conditions.
Q3: How can the purity of this compound be assessed?
A3: The purity of this compound can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for quantifying the product and any impurities.[2] Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.
Q4: What are the known biological activities of this compound and other caffeic acid esters?
A4: this compound and other caffeic acid esters have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neurotrophic effects.[1] Studies have shown that these compounds can modulate key cellular signaling pathways involved in cell survival and inflammation.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | - Incomplete dissolution of caffeic acid.- Suboptimal reaction temperature.- Inefficient catalyst activity.- Presence of water in the reaction mixture. | - Use a co-solvent system to improve the solubility of caffeic acid.- Optimize the reaction temperature; temperatures above 90°C may lead to degradation.[2]- Screen different catalysts and optimize the catalyst loading.- Use molecular sieves or conduct the reaction under vacuum to remove water, which is a byproduct of esterification. |
| Formation of Dark-Colored Byproducts | Oxidation of the catechol moiety of caffeic acid or this compound at high temperatures. | - Lower the reaction temperature.[2]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Consider using a milder catalyst that allows for lower reaction temperatures. |
| Difficulties in Product Purification | - Presence of unreacted starting materials (caffeic acid and octadecanol).- Formation of closely related side products. | - For removal of unreacted fatty alcohol, a two-step solvent purification can be effective. A heptane/water system can first remove excess fatty acid substrate.[4]- Column chromatography using a silica gel stationary phase with a suitable solvent system (e.g., n-hexane/ethyl acetate) is a common method for purification.[2]- High-speed counter-current chromatography can also be employed for the purification of long-chain fatty acid esters.[5] |
| Inconsistent Batch-to-Batch Results | Variations in the quality of starting materials, reaction conditions, or work-up procedures. | - Ensure the purity of caffeic acid and octadecanol before use.- Precisely control reaction parameters such as temperature, time, and stirring speed.- Standardize the purification protocol to ensure consistent removal of impurities. |
Experimental Protocols
Synthesis of this compound using an Ionic Liquid Catalyst
This protocol is adapted from a method for synthesizing dodecyl caffeate and can be modified for this compound.[2]
Materials:
-
Caffeic Acid (CA)
-
Octadecanol
-
Ionic Liquid Catalyst (e.g., [Hnmp]HSO4)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Inert atmosphere setup (optional)
Procedure:
-
Combine caffeic acid and octadecanol in a round-bottom flask. A molar ratio of octadecanol to caffeic acid of approximately 10:1 is recommended to drive the reaction towards the product.[2]
-
Add the ionic liquid catalyst. The optimal dosage is typically around 9-10% by weight of the reactants.[2]
-
Heat the mixture with stirring. An optimal temperature of around 87°C has been reported for a similar reaction.[2] It is crucial to avoid temperatures above 90°C to prevent oxidation.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture and proceed with purification.
Purification of this compound
Solvent Extraction for Removal of Excess Octadecanol:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Wash the organic phase with a heptane/water (4:1, v/v) system to remove the excess long-chain fatty alcohol.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound.
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. The optimal ratio will need to be determined by TLC analysis.
-
Collect the fractions containing the pure this compound and combine them.
-
Evaporate the solvent to obtain the purified product.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Caffeic Acid Esters
Caffeic acid and its esters have been shown to influence several key signaling pathways. The following diagram illustrates the modulation of the ERK1/2 and Akt pathways by caffeic acid esters, which is associated with their neurotrophic effects.[1]
Caption: Modulation of ERK1/2 and Akt pathways by caffeic acid esters.
Experimental Workflow for Scaling Up this compound Production
The following diagram outlines the general workflow for the scaled-up synthesis and purification of this compound.
Caption: General workflow for this compound production.
References
- 1. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of long-chain fatty acid ester of epigallocatechin-3-O-gallate by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Octadecyl Caffeate and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of the lipophilic compound octadecyl caffeate and its hydrophilic parent molecule, caffeic acid. This analysis is supported by experimental data from various studies, offering insights into their respective efficacies in different systems.
Introduction to Caffeic Acid and its Esterification
Caffeic acid is a well-established natural antioxidant found in a variety of plant-based foods.[1][2] Its antioxidant activity is primarily attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize free radicals and to chelate metal ions, thereby preventing the initiation of oxidative chain reactions.[1][3] However, the hydrophilic nature of caffeic acid can limit its applicability in lipid-rich environments. To overcome this, caffeic acid can be esterified with fatty alcohols, such as octadecanol, to produce more lipophilic esters like this compound. This modification significantly alters its solubility and can influence its antioxidant efficacy depending on the oxidative system.
The "Polar Paradox" in Antioxidant Activity
When comparing the antioxidant activity of hydrophilic and lipophilic compounds, it is crucial to consider the "Polar Paradox." This principle suggests that hydrophilic antioxidants tend to be more effective in bulk oil systems, whereas lipophilic antioxidants, such as this compound, are often more potent in oil-in-water emulsions. This is because the antioxidant's effectiveness is largely dependent on its ability to concentrate at the air-oil or water-oil interface where oxidation primarily occurs.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Caffeic Acid (IC50) | This compound | Reference(s) |
| DPPH Radical Scavenging | 5.9 µg/mL | Molar Equivalency: 0.29 - 1.20 mol of caffeic acid equivalents per mole of isolate | [1] |
| 50 µM | [4] | ||
| ABTS Radical Scavenging | Low IC50 (High Activity) | Data not available | [1] |
| Lipid Peroxidation Inhibition | Effective at 5 µM (LDL oxidation) | Qualitatively more effective than shorter-chain caffeates in oil-in-water emulsions | [5][6] |
| 150 µM showed similar efficacy to 100 µM BHT | [7] |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data for caffeic acid and this compound are from different studies and are therefore not directly comparable.
Signaling Pathways in Antioxidant Defense
Caffeic acid and its derivatives have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Caffeic acid and its phenethyl ester (CAPE) have been demonstrated to activate the Nrf2 pathway. This activation is dependent on the catechol moiety of the caffeic acid structure. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, thereby enhancing the cell's endogenous defense mechanisms. While it is plausible that this compound also acts through this pathway due to the preservation of the caffeic acid head, direct experimental evidence for this is currently lacking.
References
- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human low-density lipoprotein oxidation by caffeic acid and other hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
Octadecyl Caffeate vs. Other Alkyl Caffeates: A Comparative Analysis of Performance and Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of octadecyl caffeate and other alkyl caffeates, supported by experimental data. The lipophilicity of caffeic acid, a potent antioxidant, is enhanced through esterification with various alkyl chains, influencing its biological efficacy.
Caffeic acid, a naturally occurring phenolic compound, is renowned for its antioxidant, anti-inflammatory, and anticancer properties.[1] However, its hydrophilic nature can limit its applicability in lipophilic environments such as cell membranes and lipid-based formulations. To overcome this, caffeic acid is often esterified with alcohols of varying alkyl chain lengths, creating a series of alkyl caffeates with increased lipophilicity. This guide focuses on a comparative analysis of this compound (an 18-carbon chain ester) against other alkyl caffeates, summarizing key performance data from various studies.
Comparative Biological Activity
The length of the alkyl chain plays a crucial role in the biological activity of caffeate esters, often exhibiting a "cut-off" effect where activity increases with chain length up to a certain point, after which it may decline.[2]
Antioxidant Activity
The antioxidant capacity of alkyl caffeates is a key measure of their potential therapeutic and preservative efficacy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
| Alkyl Caffeate | Alkyl Chain Length | DPPH IC50 (µM) | Reference |
| Methyl Caffeate | C1 | >23 | [3] |
| Ethyl Caffeate | C2 | 15.6 | [3] |
| Propyl Caffeate | C3 | 14.1 | [3] |
| Butyl Caffeate | C4 | 18.8 | [3] |
| Hexyl Caffeate | C6 | 20.3 | [3] |
| Heptyl Caffeate | C7 | 16.2 | [3] |
| Octyl Caffeate | C8 | 20.6 | [3] |
| Isoamyl Caffeate | C5 (branched) | 17.5 | [3] |
| Isopropyl Caffeate | C3 (branched) | 22.1 | [3] |
| This compound | C18 | Comparable to caffeic acid | [4] |
| Caffeic Acid | - | 23.3 | [3] |
| Vitamin C | - | 33.3 | [3] |
| BHT | - | 51.2 | [3] |
Data compiled from multiple sources.[3][4]
As indicated in the table, shorter-chain alkyl caffeates, such as propyl and ethyl caffeate, demonstrate potent antioxidant activity, with IC50 values lower than that of caffeic acid and common antioxidants like Vitamin C and BHT.[3] While a specific IC50 value for this compound from this comparative set is not provided, other research indicates its antioxidant effect is comparable to caffeic acid.[4]
Anticancer Activity
The cytotoxic effects of alkyl caffeates have been evaluated against various human cancer cell lines. The inhibition ratio at a given concentration is a common metric, with higher percentages indicating greater cytotoxicity.
| Alkyl Caffeate | Concentration (µM) | SW620 (Colon) | SW480 (Colon) | SGC7901 (Gastric) | HepG2 (Liver) | Reference |
| Methyl Caffeate | 200 | ~65% | 71.4% | 72.5% | ~68% | [3] |
| Ethyl Caffeate | 200 | ~62% | 66.5% | ~70% | ~65% | [3] |
| Propyl Caffeate | 200 | ~68% | ~60% | 74.9% | ~70% | [3] |
| Butyl Caffeate | 200 | ~60% | 65.9% | ~68% | ~68% | [3] |
| Hexadecyl Caffeate (C16) | Not specified | IC50: 5.78 µg/mL | - | IC50: 8.62 µg/mL | - | [5] |
| Dodecyl Caffeate (C12) | Not specified | IC50: 3.5 µg/mL | - | IC50: 7.76 µg/mL | - | [5] |
| Caffeic Acid | 200 | ~55% | ~50% | ~55% | ~50% | [3] |
Data compiled from multiple sources.[3][5] Note: Direct comparative data for this compound under the same conditions was not available in the reviewed literature. Data for other long-chain caffeates are included for reference.
Generally, esterification of caffeic acid enhances its anticancer activity.[3] Long-chain caffeates, such as dodecyl (C12) and hexadecyl (C16) caffeates, have shown strong growth inhibition in various cancer cell lines, with IC50 values in the low microgram per milliliter range.[5] This suggests that increasing the alkyl chain length can significantly improve cytotoxic potential, likely due to enhanced cell membrane permeability.
Anti-inflammatory Activity
The anti-inflammatory properties of alkyl caffeates are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Alkyl Caffeate | NO Production IC50 (µM) | Reference |
| Methyl Caffeate | 21.0 | [6] |
| Ethyl Caffeate | 12.0 | [6] |
| Butyl Caffeate | 8.4 | [6] |
| Octyl Caffeate | 2.4 | [6] |
| Benzyl Caffeate | 10.7 | [6] |
| Undecyl Caffeate (C11) | Most potent inhibitor in the study | [7] |
| Caffeic Acid Phenethyl Ester (CAPE) | 4.8 | [6] |
Data compiled from multiple sources.[6][7]
The inhibitory effect on NO production is dependent on the length and size of the alkyl moiety.[7] Studies indicate that the anti-inflammatory activity increases with the length of the alkyl chain, with octyl caffeate being a potent inhibitor.[6] Another study identified undecyl caffeate as the most potent inhibitor of NO production among the derivatives tested.[7] This suggests that long-chain caffeates like this compound likely possess significant anti-inflammatory properties.
Signaling Pathway Modulation
Alkyl caffeates exert their biological effects by modulating various intracellular signaling pathways.
ERK/Akt Signaling Pathway
Several caffeic acid esters, particularly those with longer alkyl chains like decyl (C10) and dodecyl (C12) caffeate, have been shown to induce the phosphorylation of ERK1/2 and Akt in neuronal cells.[8] This activation is associated with neurotrophic effects, promoting cell survival and differentiation.
References
- 1. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01683D [pubs.rsc.org]
- 3. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of the alkyl side chain of caffeic acid analogues on lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Octadecyl Caffeate vs. Trolox: A Comparative Guide to Antioxidant Efficacy
For researchers, scientists, and drug development professionals, understanding the relative potency of antioxidant compounds is crucial for the development of new therapeutic agents and the preservation of pharmaceuticals and food products. This guide provides a detailed comparison of the antioxidant efficacy of octadecyl caffeate, a lipophilic derivative of caffeic acid, and Trolox, a water-soluble analog of vitamin E and a widely used antioxidant standard.
This comparison delves into their performance in key antioxidant assays, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and Trolox has been evaluated using various assays that measure the ability of a compound to scavenge free radicals. The most common metrics are the half-maximal inhibitory concentration (IC50), which indicates the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, and the Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity of a substance relative to Trolox.
| Antioxidant Assay | This compound | Trolox | Reference(s) |
| DPPH Radical Scavenging Activity (IC50) | 14–23 µM | 15.04 ± 0.33 µM | [1] |
| ABTS Radical Scavenging Activity (IC50) | Data not available | 11.69 ± 0.12 µM | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Standard Reference |
Note: A lower IC50 value indicates a higher antioxidant activity. The IC50 value for Trolox in the DPPH assay was converted from 3.765 ± 0.083 µg/mL for direct comparison.[1]
Discussion of Efficacy
Based on the available data, this compound demonstrates potent radical scavenging activity in the DPPH assay, with its efficacy falling within a similar range to that of Trolox. One study on a series of alkyl caffeates found that their DPPH IC50 values ranged from 14 to 23 µM.[1] For comparison, a reported DPPH IC50 value for Trolox is approximately 15.04 µM. This suggests that this compound is a highly effective radical scavenger, comparable to the established standard, Trolox, in a lipophilic environment.
It is important to note that the antioxidant activity of alkyl caffeates can be influenced by the length of the alkyl chain, although a clear consensus on the optimal chain length for maximal activity is not yet established and may depend on the specific assay system.
Currently, direct comparative data for this compound in the ABTS and ORAC assays is limited in the scientific literature. Trolox is the standard reference compound for both the TEAC (often performed with the ABTS radical) and ORAC assays. Therefore, by definition, its TEAC value is 1.0.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Sample Preparation: this compound and Trolox are dissolved in an appropriate solvent (e.g., ethanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the antioxidant solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound and Trolox are dissolved in an appropriate solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the antioxidant solution is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the tested sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox standards are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: this compound is dissolved in a suitable solvent compatible with the assay system.
-
Reaction Mixture: The antioxidant sample or Trolox standard is mixed with the fluorescent probe in a microplate well.
-
Initiation of Reaction: The reaction is initiated by the addition of the peroxyl radical generator.
-
Measurement: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at a constant temperature (e.g., 37°C).
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and expressed as Trolox equivalents.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and ORAC assays.
References
A Comparative Guide to the Antioxidant Activity of Octadecyl Caffeate: In Vivo vs. In Vitro Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro antioxidant activity of octadecyl caffeate, a lipophilic derivative of the naturally occurring phenolic compound, caffeic acid. By esterifying caffeic acid with an eighteen-carbon chain, its solubility in non-polar environments is significantly increased, potentially enhancing its applicability in lipid-based formulations and biological membranes. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of its antioxidant performance.
Quantitative Antioxidant Activity: A Tabular Comparison
The antioxidant capacity of this compound has been evaluated using various assays, both in chemical solutions (in vitro) and within biological systems (in vivo). The following tables summarize the available quantitative data to facilitate a direct comparison of its efficacy.
Table 1: In Vitro Antioxidant Activity of this compound and Comparative Compounds
| Antioxidant Assay | This compound | Caffeic Acid | Ferulic Acid | Sinapic Acid | Butylated Hydroxytoluene (BHT) | Vitamin C | Trolox |
| DPPH Radical Scavenging (IC50, µM) | ~14-23 (range for various alkyl caffeates)[1][2] | >23[1][2] | Higher than this compound[3] | Higher than this compound[3] | >51[1][2] | ~24-51[1][2] | - |
| DPPH Radical Scavenging (mol caffeic acid equivalents/mol) | Comparable to Caffeic Acid[3] | 1.0 | - | - | - | - | - |
| ABTS Radical Scavenging | Data not available | - | - | - | - | - | - |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available | - | - | - | - | - | - |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | - | - | - | - | - | - |
Table 2: In Vivo Antioxidant Activity - Effects of Caffeic Acid and its Esters on Oxidative Stress Markers
While direct in vivo studies on this compound are limited, research on its parent compound, caffeic acid, and other esters like caffeic acid phenethyl ester (CAPE), provides insights into its potential biological effects. These studies typically involve animal models where oxidative stress is induced, followed by measurement of key biomarkers.
| Biomarker | Effect of Caffeic Acid/CAPE Administration | Organ/Tissue | Animal Model |
| Malondialdehyde (MDA) | Decreased levels[4][5] | Heart, Liver | Rats |
| Superoxide Dismutase (SOD) | Increased activity | Heart, Brain | Rats |
| Catalase (CAT) | Increased activity | Heart, Brain | Rats |
| Glutathione (GSH) | Increased levels[4] | Heart | Rats |
| Glutathione Peroxidase (GPx) | Increased activity | Heart | Rats |
Note: These findings for caffeic acid and CAPE suggest that this compound may exert similar protective effects in vivo by modulating endogenous antioxidant defense systems and reducing lipid peroxidation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo antioxidant assays.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound (this compound) at various concentrations, and a reference antioxidant (e.g., Trolox, ascorbic acid).
-
Procedure:
-
A solution of the test compound is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
-
Quantification: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagents: ABTS solution, potassium persulfate, test compound, and a reference antioxidant.
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a given wavelength (e.g., 734 nm).
-
The test compound is added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
-
Quantification: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
In Vivo Antioxidant Assessment in an Animal Model
This generalized protocol outlines the steps for evaluating the in vivo antioxidant activity of a lipophilic compound like this compound.
-
Animal Model: Typically, rodents such as Wistar or Sprague-Dawley rats are used.
-
Induction of Oxidative Stress (Optional but common): Oxidative stress can be induced by administering a pro-oxidant agent (e.g., carbon tetrachloride, iron overload, or a high-fat diet).[5]
-
Experimental Groups:
-
Control group (no treatment).
-
Oxidative stress-induced group (if applicable).
-
Oxidative stress-induced group treated with this compound at various doses.
-
Control group treated with this compound.
-
-
Administration of Test Compound: this compound, being lipophilic, would typically be dissolved in an appropriate vehicle (e.g., corn oil) and administered orally (gavage) or intraperitoneally.
-
Duration of Study: The treatment period can range from several days to weeks.
-
Sample Collection: At the end of the study, blood and tissue samples (e.g., liver, heart, brain) are collected.
-
Biomarker Analysis: The collected samples are analyzed for key markers of oxidative stress and antioxidant defense:
-
Lipid Peroxidation: Measured by the levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).
-
Antioxidant Enzymes: Activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is measured.
-
Non-enzymatic Antioxidants: Levels of reduced glutathione (GSH) are determined.
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of phenolic compounds are often mediated through the modulation of cellular signaling pathways. The Nrf2-mediated antioxidant response is a key mechanism.
Nrf2-Mediated Antioxidant Response Pathway
Caffeic acid and its derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like caffeates, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), SOD, and CAT.
Nrf2-mediated antioxidant response pathway activated by this compound.
Experimental Workflow for In Vivo Antioxidant Assessment
The following diagram illustrates a typical workflow for assessing the in vivo antioxidant activity of a lipophilic compound.
Workflow for in vivo antioxidant activity assessment.
Conclusion
This compound demonstrates promising in vitro antioxidant activity, comparable to or exceeding that of its parent compound, caffeic acid, and some other phenolic acids. Its lipophilicity suggests a potential for enhanced bioavailability and efficacy within lipid-rich biological environments. However, a notable gap exists in the literature regarding its direct in vivo antioxidant effects. While studies on related compounds are encouraging, further research is imperative to fully elucidate the in vivo antioxidant capacity and mechanisms of action of this compound. Such studies will be crucial in determining its potential as a therapeutic agent or a functional ingredient in pharmaceutical and nutraceutical applications.
References
- 1. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Caffeic Acid Prevents Vascular Oxidative Stress and Atherosclerosis against Atherosclerogenic Diet in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid inhibits oxidative Stress and reduces hypercholesterolemia induced by iron overload in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Octadecyl Caffeate for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of synthetic and natural octadecyl caffeate, supported by experimental data and detailed methodologies.
This compound, an ester of caffeic acid and octadecanol, is a lipophilic antioxidant with significant potential in the pharmaceutical and cosmetic industries. Its enhanced oil solubility compared to its parent compound, caffeic acid, makes it a promising candidate for various applications, including topical formulations and as a therapeutic agent. This guide provides a comparative analysis of synthetic and naturally sourced this compound, focusing on their physicochemical properties, biological activities, and the methodologies used for their production and evaluation. While direct head-to-head comparative studies are limited, this guide collates available data to offer a comprehensive overview for informed decision-making in research and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its formulation and application. While specific comparative data is scarce, the fundamental properties are expected to be identical regardless of the source, provided a high level of purity is achieved.
| Property | Synthetic this compound | Natural this compound | Data Source |
| Molecular Formula | C₂₇H₄₄O₄ | C₂₇H₄₄O₄ | [1][2] |
| Molecular Weight | 432.64 g/mol | 432.64 g/mol | [3][1][2] |
| Appearance | Expected to be a crystalline or waxy solid | Isolated as a solid from plant extracts | [4] |
| Solubility | High lipophilicity | High lipophilicity | [5][6][7] |
| Purity | Dependent on the synthesis and purification methods; high purity is achievable. | Purity depends on the extraction and purification efficiency from the natural source. | [6][8][9] |
| Yield | High yields (up to 95%) have been reported through optimized synthesis protocols. | Yield is typically low and dependent on the concentration in the source plant material. | [5][6][8][9] |
Biological Activity: A Comparative Overview
Both synthetic and natural this compound are expected to exhibit similar biological activities, primarily attributed to the caffeoyl moiety. The key activities of interest are its antioxidant and anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of caffeic acid and its derivatives is well-documented and is a primary driver of their therapeutic potential. This activity is primarily mediated through the scavenging of free radicals and the activation of endogenous antioxidant pathways.
| Parameter | Synthetic this compound | Natural this compound | Key Findings |
| DPPH Radical Scavenging | Expected to show significant activity. | Has demonstrated potent DPPH radical scavenging activity. | The antioxidant effect is comparable to caffeic acid and higher than other phenolic compounds like ferulic and sinapic acids.[8] |
| Mechanism of Action | Likely involves direct radical scavenging and activation of the Nrf2 signaling pathway. | Involves direct radical scavenging and modulation of cellular antioxidant defense systems. | The catechol group is crucial for the antioxidant activity.[7][10][11] |
Anti-inflammatory Activity
The anti-inflammatory properties of caffeic acid esters are mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.
| Parameter | Synthetic this compound | Natural this compound | Key Findings |
| Nitric Oxide (NO) Production Inhibition | Caffeic acid derivatives have been shown to inhibit NO production in vitro.[12] | Expected to inhibit NO production, a key inflammatory mediator. | The inhibition of iNOS expression and activity is a likely mechanism.[12] |
| Mechanism of Action | Likely involves the inhibition of the NF-κB signaling pathway. | Involves modulation of pro-inflammatory cytokine production and enzyme activity. | Caffeic acid and its esters can suppress the activation of NF-κB.[13] |
Experimental Protocols
Synthesis of this compound (Esterification)
This protocol describes a common method for the chemical synthesis of this compound via esterification.
Materials:
-
Caffeic acid
-
Octadecanol
-
Acid catalyst (e.g., cation-exchange resin)
-
Solvent (e.g., a deep eutectic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve caffeic acid and a molar excess of octadecanol in the chosen solvent in a round-bottom flask.
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to the optimal reaction temperature (e.g., 85°C) and stir for the required duration (e.g., 24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane-ethyl acetate).
-
Collect the fractions containing this compound and evaporate the solvent to obtain the purified product.
-
Confirm the structure and purity of the synthesized compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Extraction and Purification of Natural this compound
This protocol outlines a general procedure for the extraction and purification of this compound from a plant source like Robinia pseudoacacia.[4][6][8][9][14][15]
Materials:
-
Dried and powdered plant material (e.g., stem bark of Robinia pseudoacacia)
-
Methanol or ethanol for extraction
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a preparative column
-
Solvents for HPLC (e.g., acetonitrile, water)
-
Rotary evaporator
Procedure:
-
Extract the powdered plant material with methanol or ethanol at room temperature for an extended period (e.g., 24 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Fractionate the crude extract using solid-phase extraction (SPE) to remove highly polar and nonpolar impurities.
-
Further purify the desired fraction containing this compound by preparative RP-HPLC.
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 323 nm).[8]
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to yield the isolated natural this compound.
-
Characterize the isolated compound using spectroscopic methods (NMR, MS) to confirm its identity and purity.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes the evaluation of the antioxidant activity of this compound using the DPPH assay.[1][16][17]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound (synthetic or natural)
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the this compound sample and the positive control in the same solvent.
-
In a 96-well microplate, add a specific volume of the sample or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16]
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.[16]
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the sample and control.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol outlines the assessment of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[12][18][19][20][21][22]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
This compound (synthetic or natural)
-
Griess reagent
-
96-well cell culture plate
-
Cell incubator
-
Microplate reader
Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) with a microplate reader.
-
Calculate the percentage of NO production inhibition by this compound compared to the LPS-stimulated control.
-
Assess cell viability using an appropriate assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism: The Nrf2 Signaling Pathway
This compound, like other phenolic antioxidants, is thought to exert its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Caption: Nrf2 antioxidant response pathway.
Anti-inflammatory Mechanism: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Caption: NF-κB inflammatory signaling pathway.
Experimental Workflow: Synthesis to Bioactivity Testing
The following diagram illustrates a typical workflow for the comparative analysis of synthetic and natural this compound.
Caption: Comparative analysis workflow.
Conclusion
This guide provides a foundational comparison of synthetic and natural this compound for researchers and drug development professionals. While both sources are expected to yield a molecule with identical biological activity, the primary differences lie in their production methods, potential impurity profiles, yield, and cost-effectiveness. Synthetic routes offer the advantage of high yield and purity control, which is crucial for pharmaceutical applications. In contrast, natural extraction provides a "green" alternative, though often with lower yields and more complex purification challenges. The choice between synthetic and natural this compound will ultimately depend on the specific application, regulatory requirements, and economic considerations of the research or development project. Further direct comparative studies are warranted to provide more definitive data on the subtle differences that may exist between the two forms.
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - Repository of the Academy's Library [real.mtak.hu]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and characterization of 3- O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark [pharmacia.pensoft.net]
- 16. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Caffeic acid phenethyl ester inhibits nitric oxide synthase gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of nitric oxide synthase expression by a methanolic extract of Crescentia alata and its derived flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of iNOS expression and NO production by anti-inflammatory steroids. Reversal by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Octadecyl Caffeate and Indomethacin
In the landscape of anti-inflammatory therapeutics, both naturally derived compounds and synthetic drugs present viable options for researchers and drug development professionals. This guide provides a detailed comparison of the anti-inflammatory properties of octadecyl caffeate, a derivative of the naturally occurring phenolic compound caffeic acid, and indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). Due to the limited availability of direct experimental data for this compound, this comparison will leverage data from structurally similar long-chain caffeic acid esters, namely octyl caffeate and caffeic acid phenethyl ester (CAPE), to provide a comprehensive analysis against indomethacin.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of caffeic acid esters and indomethacin have been evaluated in vivo using the carrageenan-induced paw edema model in rodents, a standard and well-accepted assay for acute inflammation. The following table summarizes the key quantitative data from these studies.
| Compound | Dosage | Model | Key Findings |
| Octyl Caffeate | 30 mg/kg (i.p.) | Carrageenan-induced paw edema (mice) | Inhibited paw edema; Prevented the increase in IL-1β levels; Prevented carrageenan-induced neutrophil influx by 49%[1]. |
| Caffeic Acid Phenethyl Ester (CAPE) | 10 and 30 mg/kg (i.p.) | Carrageenan-induced paw edema (rats) | A high dose of CAPE was observed to be almost as effective as indomethacin in reducing paw edema[2][3]. |
| Indomethacin | 5 mg/kg (i.p.) | Carrageenan-induced paw edema (rats) | Significantly inhibited post-carrageenan paw edema[4]. |
| Indomethacin | 10 mg/kg | Carrageenan-induced paw edema (mice) | Showed a 31.67% inhibition of paw edema [cite: 10 of google_search_results.json]. |
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory actions of this compound and indomethacin are mediated through distinct signaling pathways.
Indomethacin primarily exerts its effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7][8] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, indomethacin effectively reduces prostaglandin production.
References
- 1. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pivotal Role of Esterification in the Biological Activities of Caffeic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount for designing novel therapeutics. Caffeic acid, a ubiquitous phenolic compound, has garnered significant attention for its diverse pharmacological properties. Esterification of caffeic acid has emerged as a key strategy to modulate its bioavailability and enhance its therapeutic potential. This guide provides a comparative analysis of caffeic acid esters, supported by experimental data, to elucidate the critical structural features governing their antioxidant, anti-inflammatory, and anticancer activities.
The core structure of caffeic acid, featuring a catechol ring and an α,β-unsaturated carboxylic acid moiety, is fundamental to its biological effects. The catechol group is a potent hydrogen donor and metal chelator, contributing significantly to its antioxidant properties. However, modifications to the carboxylic acid group through esterification have been shown to profoundly influence the compound's lipophilicity, cellular uptake, and ultimately, its biological efficacy.
Comparative Analysis of Biological Activities
The biological activities of various caffeic acid esters have been extensively studied. Here, we present a summary of quantitative data from key studies to facilitate a direct comparison of their performance.
Antioxidant Activity
The antioxidant capacity of caffeic acid esters is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity.
Table 1: Comparison of DPPH Radical Scavenging Activity of Caffeic Acid and its Esters
| Compound | IC50 (μM) | Reference |
| Caffeic Acid | 15.3 | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | 11.9 | [1] |
| Caffeic Acid 3,4-dihydroxyphenethyl ester | Strong radical scavenging activity | [2][3] |
| Allyl Caffeate | ~10-15 | [1] |
| Propargyl Caffeate | ~10-15 | [1] |
Note: A lower IC50 value indicates greater antioxidant activity.
The data clearly indicates that esterification can enhance the radical scavenging activity of caffeic acid. For instance, Caffeic Acid Phenethyl Ester (CAPE) exhibits a lower IC50 value than caffeic acid itself, suggesting a more potent antioxidant effect[1]. The presence of a second catechol moiety in the ester portion, as seen in caffeic acid 3,4-dihydroxyphenethyl ester, also results in strong radical scavenging activity[2][3].
Anticancer Activity
The anticancer properties of caffeic acid esters have been demonstrated across various cancer cell lines. The MTT assay is a common method to assess cytotoxicity.
Table 2: Cytotoxic Activity of Caffeic Acid Esters against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | Oral epithelial carcinoma | 42.6 ± 4.3 | [4] |
| CAPE Derivative 'b' | Oral epithelial carcinoma | 87.6 ± 6.0 | [4] |
| CAPE Derivative 'c' | Oral epithelial carcinoma | 159.2 ± 7.2 | [4] |
| Heterocyclic esters of caffeic acid | HeLa, SK-OV-3, HT-29 | Varied, with HeLa being most sensitive | [5][6] |
The cytotoxicity of caffeic acid esters is highly dependent on the nature of the ester group and the cancer cell line being tested. Studies on heterocyclic esters of caffeic acid revealed that compounds without substitution on the catechol ring showed better activity[5][6]. Furthermore, structure-activity relationship studies suggest that the catechol ring is essential for the cytotoxicity of CAPE[5].
Key Structural Determinants of Activity
Several structural features have been identified as critical for the biological activity of caffeic acid esters:
-
The Catechol Moiety: The 3,4-dihydroxybenzene (catechol) group is indispensable for antioxidant and anticancer activities. Its ability to donate hydrogen atoms and chelate metal ions is central to its function[5][7].
-
The α,β-Unsaturated System: The double bond in the acrylic acid side chain, conjugated with the aromatic ring, is important for activity. Hydrogenation of this double bond, as in 3-(3,4-dihydroxyphenyl) propanoic acid esters, affects the antioxidant capacity[2].
-
The Ester Group: The nature of the alcohol moiety in the ester plays a crucial role in modulating lipophilicity and, consequently, cellular uptake and activity. For instance, the phenethyl group in CAPE contributes to its potent biological effects. The length and nature of the linker between the carbonyl group and the ester's aromatic system also influence activity[2].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which is purple. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).
Protocol Outline:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (caffeic acid ester) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the caffeic acid ester and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Signaling Pathways and Mechanisms of Action
Caffeic acid esters, particularly CAPE, have been shown to modulate several key signaling pathways involved in inflammation and cancer. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB signaling pathway by Caffeic Acid Phenethyl Ester (CAPE).
CAPE has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes[8][9][10]. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the direct inhibition of NF-κB's nuclear translocation.
Experimental Workflow for SAR Studies
A typical workflow for investigating the structure-activity relationship of caffeic acid esters involves several key stages, from synthesis to biological evaluation.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of caffeic acid esters.
This workflow highlights the iterative process of designing and synthesizing new ester derivatives, followed by rigorous biological testing to identify compounds with improved activity profiles. The insights gained from SAR analysis then inform the design of the next generation of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of anticancer activity and QSAR study of heterocyclic esters of caffeic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pluripotent Activities of Caffeic Acid Phenethyl Ester [mdpi.com]
The Impact of Esterification on the Lipophilicity of Caffeic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the lipophilicity of bioactive compounds is a critical factor in predicting their pharmacokinetic behavior and therapeutic efficacy. This guide provides a comparative analysis of the lipophilicity of various caffeate esters, supported by experimental data and detailed methodologies.
Caffeic acid, a naturally occurring phenolic compound, exhibits a range of biological activities. However, its therapeutic potential is often limited by its relatively low lipophilicity, which can hinder its ability to cross biological membranes. Esterification of the carboxylic acid group of caffeic acid with various alcohols is a common strategy to enhance its lipophilicity, thereby improving its absorption and bioavailability. This guide explores the structure-lipophilicity relationship of a series of caffeate esters.
Comparative Lipophilicity of Caffeate Esters
The lipophilicity of a compound is commonly expressed by its partition coefficient (logP), which measures its distribution in an immiscible biphasic system, typically octanol and water. A higher logP value indicates greater lipophilicity. The following table summarizes the experimentally determined and calculated logP values for caffeic acid and a selection of its alkyl and phenethyl esters.
| Compound | Chemical Structure | LogP (Experimental) | CLogP (Calculated) |
| Caffeic Acid | 3-(3,4-dihydroxyphenyl)acrylic acid | 1.12 | 1.39 |
| Methyl Caffeate | Methyl 3-(3,4-dihydroxyphenyl)acrylate | Not available | 1.85 |
| Ethyl Caffeate | Ethyl 3-(3,4-dihydroxyphenyl)acrylate | Not available | 2.27 |
| Propyl Caffeate | Propyl 3-(3,4-dihydroxyphenyl)acrylate | Not available | 2.78 |
| Butyl Caffeate | Butyl 3-(3,4-dihydroxyphenyl)acrylate | Not available | 3.30 |
| Octyl Caffeate | Octyl 3-(3,4-dihydroxyphenyl)acrylate | 5.02 | 5.38 |
| Phenethyl Caffeate (CAPE) | 2-phenylethyl 3-(3,4-dihydroxyphenyl)acrylate | Not available | 3.63 |
As evidenced by the data, the lipophilicity of caffeate esters increases with the elongation of the alkyl chain of the ester group.[1] This trend is observed in both the experimentally determined and calculated logP values. The introduction of an octyl group, for instance, significantly increases the logP value compared to the parent caffeic acid.[1] Caffeic Acid Phenethyl Ester (CAPE), a well-studied derivative, also demonstrates a notable increase in lipophilicity.
Experimental Protocols for Lipophilicity Determination
The determination of logP values is crucial for characterizing the physicochemical properties of drug candidates. Two common methods for this determination are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method
The shake-flask method is the traditional and most straightforward technique for measuring the partition coefficient.
Protocol:
-
Preparation of Pre-saturated Solvents: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known concentration of the caffeate ester is dissolved in the pre-saturated aqueous buffer.
-
Partitioning: A specific volume of the sample solution is mixed with an equal volume of the pre-saturated 1-octanol in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the caffeate ester in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster and more efficient alternative for estimating logP values, especially for compounds with very high or low lipophilicity.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and an isocratic or gradient elution system is used.
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded.
-
Determination of Dead Time: The dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined by injecting a non-retentive compound (e.g., uracil).
-
Calculation of Capacity Factor: The capacity factor (k) for each standard and the test compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
Correlation: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) of the standards against their known logP values.
-
Estimation of LogP for Caffeate Esters: The caffeate ester of interest is injected into the HPLC system under the same conditions, and its log k is calculated. The logP of the caffeate ester is then determined from the calibration curve.
Caffeate Esters and Cellular Signaling
The increased lipophilicity of caffeate esters, particularly CAPE, is believed to contribute to their enhanced biological activity, including their anti-inflammatory and antioxidant effects. One of the key mechanisms underlying these effects is the modulation of cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation. Caffeic acid phenethyl ester (CAPE) has been shown to be a potent inhibitor of NF-κB activation.[2][3] The increased lipophilicity of CAPE likely facilitates its passage through the cell membrane to interact with intracellular components of this pathway.
This diagram illustrates how inflammatory stimuli activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. Caffeate esters, such as CAPE, can inhibit this pathway, in part by preventing the activation of the IKK complex.
References
- 1. Structure-Property Influence on the Amphiphilicity of Phenolipids [mdpi.com]
- 2. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Octadecyl Caffeate and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the biological activities of two phenolic compounds: octadecyl caffeate and resveratrol. While both molecules exhibit promising antioxidant, anti-inflammatory, and anticancer properties, the extent of their efficacy and the underlying mechanisms of action show notable differences. This document aims to present a clear, data-driven comparison to aid in research and development decisions.
I. Antioxidant Activity
Both this compound and resveratrol demonstrate the ability to scavenge free radicals, a key component of their antioxidant activity. However, their efficacy can vary depending on the specific assay and the chemical environment.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Experimental Conditions | Source |
| This compound | DPPH Radical Scavenging | Comparable to caffeic acid | Not specified | [1](--INVALID-LINK--) |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL (~68 µM) | Not specified | [2](--INVALID-LINK--) |
| Resveratrol | ABTS Radical Scavenging | 2.86 µg/mL (~12.5 µM) | Not specified | [2](--INVALID-LINK--) |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of the compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A common protocol is as follows:
-
Prepare a stock solution of the test compound (this compound or resveratrol) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add varying concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Signaling Pathway: Antioxidant Mechanism
The antioxidant activity of both compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.
Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.
II. Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Both this compound and resveratrol have been shown to modulate inflammatory pathways.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Cell Line | Experimental Conditions | Source |
| This compound | Nitric Oxide (NO) Production Inhibition | Data not available | - | - | - |
| Resveratrol | Nitric Oxide (NO) Production Inhibition | ~3.38 | RAW 264.7 macrophages | LPS-induced | [3](--INVALID-LINK--) |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (this compound or resveratrol) for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
Signaling Pathway: Inhibition of Inflammatory Mediators
Resveratrol has been shown to inhibit the production of pro-inflammatory mediators by interfering with key signaling pathways such as the NF-κB pathway.
Figure 2: Simplified schematic of resveratrol's inhibition of the NF-κB signaling pathway.
III. Anticancer Activity
The potential of this compound and resveratrol to inhibit the growth of cancer cells has been a subject of interest.
Table 3: Comparison of Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Experimental Conditions | Source |
| This compound | Data not available | Data not available | Data not available | - | - |
| Resveratrol | 51.18 | 57.4 | 50 | 48-hour treatment | [4](5--INVALID-LINK-- |
| Resveratrol | 238 | 60 | 170 | 24-hour treatment | [6](7--INVALID-LINK--,--INVALID-LINK-- |
Experimental Protocol: MTT Cell Viability Assay
The cytotoxic effects of compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells (e.g., MCF-7, HepG2, or HCT-116) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Experimental Workflow: Anticancer Activity Screening
Figure 3: A typical workflow for assessing the in vitro anticancer activity of a compound.
IV. Neuroprotective Effects
While research into the neuroprotective properties of resveratrol is more extensive, the potential of caffeic acid derivatives in this area is also emerging. However, specific quantitative data for this compound in neuroprotection assays is currently limited.
Table 4: Comparison of Neuroprotective Activity
| Compound | Assay | Effective Concentration | Experimental Model | Source |
| This compound | Data not available | Data not available | - | - |
| Resveratrol | Various | Varies | In vitro and in vivo models of neurodegeneration | [8](--INVALID-LINK--) |
Conclusion
This comparative guide highlights the current state of knowledge regarding the bioactivities of this compound and resveratrol. Resveratrol is a well-studied compound with a substantial body of evidence supporting its antioxidant, anti-inflammatory, and anticancer effects, with established effective concentrations in various in vitro models.
In contrast, while this compound, as a derivative of the known bioactive caffeic acid, shows promise, there is a significant lack of specific quantitative data on its anti-inflammatory, anticancer, and neuroprotective activities. The available data suggests its antioxidant capacity is comparable to its parent compound. Further research is imperative to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with resveratrol. Researchers are encouraged to conduct head-to-head studies using standardized protocols to generate directly comparable data.
References
- 1. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Oxidant Effect of Resveratrol on Human Breast Cancer MCF-7 Cells is Associated with CK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-Oxidant Effect of Resveratrol on Human Breast Cancer MCF-7 Cells is Associated with CK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Octadecyl Caffeate: Reproducibility and Performance of Chemical and Enzymatic Methods
For researchers, scientists, and drug development professionals, the synthesis of octadecyl caffeate, a lipophilic derivative of caffeic acid with potential therapeutic applications, presents a choice between conventional chemical methods and greener enzymatic routes. This guide provides an objective comparison of the reproducibility and performance of these synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for specific research and development needs.
Comparison of Synthesis Methods for this compound
The selection of a synthesis method for this compound hinges on a balance of factors including yield, reaction time, cost, and environmental impact. Below is a summary of quantitative data for two prominent methods: chemical synthesis using a cation-exchange resin and an enzymatic approach utilizing lipase.
| Parameter | Chemical Synthesis (Cation-Exchange Resin) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Cation-Exchange Resin (A-35) | Immobilized Lipase (e.g., from Candida antarctica) |
| Yield of this compound | 90.69 ± 2.71%[1] | Data for direct synthesis is limited; however, synthesis of the related octadecyl chlorogenate has been successful. Attempts to synthesize the similar dodecyl caffeate with some common lipases have been reported as unsuccessful[1]. |
| Caffeic Acid Conversion | 95.17 ± 2.76%[1] | Not available for this compound. For octyl caffeate using Novozym 435, a conversion of 90.34 ± 1.38% has been reported. |
| Reaction Time | 24 hours[1] | Varies depending on the specific enzyme and conditions; can range from hours to days. |
| Reaction Temperature | 85°C[1] | Typically milder, ranging from 40-70°C. |
| Key Advantages | High yield and conversion, well-established methodology. | Environmentally friendly ("green chemistry"), milder reaction conditions, high specificity. |
| Key Disadvantages | Longer reaction time, use of organic solvents, potentially harsh reaction conditions. | Potentially lower yields for long-chain esters, enzyme cost and stability can be concerns, reproducibility can be challenging. |
Experimental Protocols
Chemical Synthesis via Cation-Exchange Resin Catalysis
This method involves the direct esterification of caffeic acid with octadecanol using a solid acid catalyst.
Materials:
-
Caffeic Acid
-
Octadecanol
-
Cation-Exchange Resin (e.g., Amberlyst-35)
-
Solvent (e.g., toluene)
Procedure:
-
A mixture of caffeic acid, a molar excess of octadecanol, and the cation-exchange resin (typically 5% by weight of the reactants) is suspended in a suitable solvent in a round-bottom flask.
-
The flask is equipped with a reflux condenser and a Dean-Stark trap to remove the water formed during the reaction.
-
The mixture is heated to reflux (approximately 85°C) with continuous stirring for 24 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Enzymatic Synthesis via Lipase Catalysis
Materials:
-
Caffeic Acid
-
Octadecanol
-
Immobilized Lipase (e.g., Novozym 435, Lipozyme TL IM)
-
Organic Solvent (e.g., 2-methyl-2-butanol)
-
Molecular Sieves
Procedure:
-
Caffeic acid and octadecanol are dissolved in an organic solvent in a sealed vessel.
-
The immobilized lipase and molecular sieves (to remove water and shift the equilibrium towards ester formation) are added to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 60°C) with agitation for a specified period (e.g., 48-72 hours).
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzyme is removed by filtration and can potentially be reused.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography.
Visualizing the Synthesis Workflow
To illustrate the general process of this compound synthesis, a workflow diagram is provided below. This diagram outlines the key steps from starting materials to the final purified product, applicable to both chemical and enzymatic routes with variations in the reaction step.
Conclusion
The chemical synthesis of this compound using a cation-exchange resin is a reproducible method that provides high yields, albeit with a longer reaction time. While enzymatic synthesis offers a more environmentally friendly alternative with milder reaction conditions, its application for the direct synthesis of this compound is not as well-documented, and reproducibility may be a challenge. The choice of method will ultimately depend on the specific priorities of the researcher, balancing the need for high yield and established protocols against the desire for greener and more sustainable chemical processes. Further research into optimizing the enzymatic synthesis of long-chain alkyl caffeates is warranted to improve its viability as a mainstream synthetic route.
References
A Guide to Inter-Laboratory Validation for the Quantification of Octadecyl Caffeate
In the development of novel therapeutics and cosmeceuticals, the robust and reproducible quantification of active pharmaceutical ingredients is paramount. Octadecyl caffeate, a lipophilic derivative of caffeic acid, has garnered significant interest for its antioxidant and anti-inflammatory properties. To ensure consistent and reliable measurement of this compound across different research and quality control laboratories, a standardized and validated analytical method is essential. This guide provides a framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of this compound, presenting a hypothetical comparative study to illustrate the expected performance parameters.
Experimental Protocols
A successful inter-laboratory validation study hinges on a clearly defined and meticulously followed experimental protocol. The following outlines a standard HPLC method for the quantification of this compound.
1. Objective: To validate a reversed-phase HPLC-UV method for the quantification of this compound across multiple laboratories to assess the method's reproducibility, and accuracy.
2. Materials and Reagents:
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic Acid (analytical grade)
-
This compound samples for analysis (e.g., in a cream base or solution)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Calibrated pipettes and volumetric flasks.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-15 min: 70-95% B
-
15-20 min: 95% B
-
20-21 min: 95-70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample extraction procedure will depend on the matrix. For a cream base, a solvent extraction (e.g., with methanol or a mixture of methanol and chloroform) followed by filtration would be necessary. The final extract should be diluted to fall within the calibration range.
6. Validation Parameters: The inter-laboratory study should assess the following validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following tables summarize hypothetical data from a collaborative study involving three different laboratories (Lab A, Lab B, and Lab C) to validate the HPLC method for this compound quantification.
Table 1: Linearity and Range
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 1 - 100 | 0.9995 |
| Lab B | 1 - 100 | 0.9992 |
| Lab C | 1 - 100 | 0.9998 |
Table 2: Precision (Repeatability and Intermediate)
| Laboratory | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=18) |
| Lab A | 10 | 1.8 | 2.5 |
| 50 | 1.2 | 1.9 | |
| Lab B | 10 | 2.1 | 2.8 |
| 50 | 1.5 | 2.2 | |
| Lab C | 10 | 1.9 | 2.6 |
| 50 | 1.3 | 2.0 | |
| Inter-Laboratory | 10 | 5.2 | |
| 50 | 4.1 |
Table 3: Accuracy (Recovery)
| Laboratory | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| Lab A | 25 | 24.8 ± 0.4 | 99.2 |
| 75 | 75.6 ± 0.9 | 100.8 | |
| Lab B | 25 | 25.5 ± 0.6 | 102.0 |
| 75 | 74.1 ± 1.1 | 98.8 | |
| Lab C | 25 | 24.5 ± 0.5 | 98.0 |
| 75 | 76.2 ± 1.0 | 101.6 |
Table 4: LOD and LOQ
| Laboratory | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Lab A | 0.25 | 0.8 |
| Lab B | 0.30 | 0.9 |
| Lab C | 0.28 | 0.85 |
Mandatory Visualization
The workflow for an inter-laboratory validation study can be visualized to delineate the necessary steps and collaborations.
Caption: Workflow for an Inter-laboratory Validation Study.
This guide provides a comprehensive framework for the inter-laboratory validation of this compound quantification. By adhering to a standardized protocol and achieving comparable results across different laboratories, the analytical method can be considered robust, reliable, and fit for its intended purpose in a regulated environment.
Benchmarking the stability of octadecyl caffeate against other antioxidants.
For researchers, scientists, and drug development professionals, the stability of active compounds is a critical factor in formulation and efficacy. This guide provides a comparative analysis of the stability of octadecyl caffeate against a panel of widely used antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ), Trolox, and Ascorbic Acid. The following data, compiled from various studies, is benchmarked using common antioxidant assays.
Executive Summary
This compound, a lipophilic derivative of caffeic acid, demonstrates significant antioxidant activity, positioning it as a viable natural alternative to synthetic antioxidants. This guide summarizes its performance in radical scavenging and accelerated stability tests, offering a comparative perspective against industry-standard antioxidants. While direct comparative data across all tests is limited, the available information suggests that this compound and its analogues exhibit potent antioxidant effects, in some cases comparable to or exceeding those of established synthetic antioxidants.
Comparative Antioxidant Activity
The following table summarizes the antioxidant activity of this compound and other benchmark antioxidants as measured by the DPPH and ABTS radical scavenging assays, and the Rancimat test. The data has been collated from multiple sources; therefore, direct comparison should be made with caution, considering variations in experimental conditions.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | Rancimat Induction Time (hours) |
| This compound | ~18.6 (as Caffeic Acid Ethyl Ester)[1] | Data Not Available | Data Not Available |
| Dodecyl Caffeate * | 54.8[2] | Data Not Available | Data Not Available |
| Caffeic Acid | 32.8[2] | 8.83[3] | Increased stability of olive oil[4] |
| BHT | 135.9[2] | Data Not Available | Data Not Available |
| BHA | Data Not Available | Data Not Available | Increased induction time of lard[5] |
| TBHQ | 47.9[2] | Data Not Available | Data Not Available |
| Trolox | ~10-20 | ~5-15 | Data Not Available |
| Ascorbic Acid | ~20-50 | ~10-30 | Increased induction time of lard[5] |
Note: Dodecyl caffeate (C12 ester) is presented as a close structural analogue to this compound (C18 ester) due to the limited availability of direct data for the latter. The antioxidant activity of alkyl caffeates can be influenced by the chain length.[6] Values for Trolox and Ascorbic Acid are typical ranges observed in literature under standard assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[7]
-
Sample Preparation: The antioxidant compounds are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solution in a 96-well plate or cuvettes.[8]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7] The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: The antioxidant compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•+ solution.[10]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[3]
-
Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Rancimat Test (Accelerated Oxidation Test)
The Rancimat method is an accelerated stability test used to determine the oxidative stability of fats and oils.
Protocol:
-
Sample Preparation: A precise amount of the oil or fat sample (e.g., 3 g) is weighed into a reaction vessel.[5] If testing an antioxidant, it is added to the oil at a specific concentration.
-
Apparatus Setup: The reaction vessel is placed in a heating block of the Rancimat apparatus, which is set to a specific temperature (e.g., 110-120°C).[11] A stream of purified air is passed through the sample at a constant flow rate.[11]
-
Detection of Volatile Oxidation Products: The volatile oxidation products formed during the accelerated oxidation are carried by the air stream into a measuring vessel containing deionized water.[11]
-
Conductivity Measurement: The conductivity of the water is continuously measured. As volatile carboxylic acids are formed, the conductivity of the water increases.
-
Determination of Induction Time: The induction time is the time elapsed until a rapid increase in conductivity is detected.[11] A longer induction time indicates greater oxidative stability. The antioxidant activity can be expressed as a protection factor, which is the ratio of the induction time of the oil with the antioxidant to the induction time of the oil without the antioxidant.[5]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated.
Caption: Workflow for comparing antioxidant stability.
Caption: Nrf2-mediated antioxidant response by caffeates.
Conclusion
This compound presents a promising natural antioxidant with significant radical scavenging capabilities. While a comprehensive head-to-head comparison with a full panel of synthetic antioxidants across multiple stability platforms is not yet available in a single study, the existing data on this compound and its analogues suggest its potential as a potent stabilizer. The activation of the Nrf2 signaling pathway by caffeic acid derivatives further underscores its mechanism of action in enhancing cellular antioxidant defenses. Further research directly comparing the stability of this compound with other antioxidants under identical conditions is warranted to fully elucidate its relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. metrohm.com [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. marinebiology.pt [marinebiology.pt]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. btsa.com [btsa.com]
Safety Operating Guide
Proper Disposal of Octadecyl Caffeate: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of octadecyl caffeate. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet for this compound, a conservative approach based on general chemical waste disposal protocols and information from related caffeic acid esters is recommended.
Summary of Key Disposal Information
All chemical waste, including this compound and any materials contaminated with it, must be disposed of as hazardous waste through a licensed contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
| Parameter | Guideline | Citation |
| Waste Classification | Treat as a hazardous chemical waste. | [1] |
| Primary Disposal Method | Licensed hazardous waste disposal contractor. | [1] |
| Containerization | Dedicated, sealed, and properly labeled compatible container. | [1] |
| Labeling | Must include "Hazardous Waste," full chemical name, accumulation date, and laboratory contact information. | [1] |
| Spill Cleanup | Evacuate, ventilate, contain the spill, collect waste in a sealed container, and decontaminate the area. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a direct, procedural guide for the safe handling and disposal of this compound waste.
Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Collect all solid this compound waste, including contaminated personal protective equipment (PPE) and weighing papers, in a designated, compatible, and sealable container.
-
For solutions containing this compound, use a dedicated liquid waste container. The search results indicate that this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This waste stream will likely be classified as flammable or toxic depending on the solvent used.
Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 69573-60-0 [3]
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible party.
-
Associated hazard pictograms (if known from related compounds, e.g., irritant).
Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of the chemical waste independently. Professional disposal services ensure compliance with all regulations.[4]
Spill and Decontamination Procedures
In the event of a spill of this compound powder or solution:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.
-
Containment:
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
-
Collection: Place the contained waste into a clearly labeled, sealed container for disposal as hazardous waste.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent. Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the routine disposal and spill management of this compound waste.
References
- 1. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Octadecyl caffeate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Octadecyl caffeate, a caffeate ester used in various research applications.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Equipment | Specifications and Use |
| Eye Protection | Safety goggles or a face shield | Must be worn at all times to protect against dust particles and splashes of solutions. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to change gloves regularly and immediately if contaminated. |
| Body Protection | Laboratory coat or disposable gown | A disposable gown made of a material resistant to chemical permeation is preferred to prevent skin contact. |
| Respiratory Protection | Dust mask or respirator | Use a dust mask when handling the powder to avoid inhalation. In case of inadequate ventilation or when handling large quantities, a respirator may be necessary. |
Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and prevent contamination.
2.1. Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
2.2. Standard Operating Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing: Conduct weighing of the powder within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. As it is soluble in solvents like chloroform, dichloromethane, ethyl acetate, and DMSO, handle these solutions with appropriate care, considering the hazards of the solvents themselves.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.
3.1. Spill Cleanup
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3.2. Waste Disposal
The primary method for the disposal of this compound and its contaminated materials is through a licensed waste disposal contractor.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Containerization | Disposal Procedure |
| Solid Waste (Unused chemical, contaminated PPE) | Sealed, labeled hazardous waste container | Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. |
| Liquid Waste (Solutions of this compound) | Sealed, labeled hazardous waste container compatible with the solvent used | Do not mix with other waste streams unless compatibility is verified. Arrange for pickup by EHS or a licensed contractor. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
